Piconol
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNUBALDGXWUJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046531 | |
| Record name | Piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear hygroscopic liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Pyridinemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.02 [mmHg] | |
| Record name | 2-Pyridinemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19700 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
586-98-1 | |
| Record name | 2-Pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piconol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piconol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760363 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piconol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-pyridylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICONOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HQ8UT1TPS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pimecrolimus
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pimecrolimus, an ascomycin macrolactam derivative, is a topical immunomodulating agent primarily indicated for the treatment of atopic dermatitis (eczema).[1][2][3] It belongs to the class of drugs known as calcineurin inhibitors.[1][2] Developed specifically for inflammatory skin diseases, pimecrolimus offers a cell-selective mode of action with a favorable safety profile compared to topical corticosteroids, as it does not typically cause skin atrophy.[1][2][4] This technical guide elucidates the core mechanism of action of pimecrolimus, detailing its molecular interactions, cellular effects, and the experimental evidence that substantiates our current understanding.
Core Mechanism of Action: Calcineurin Inhibition
The primary mechanism of action of pimecrolimus is the targeted inhibition of calcineurin, a crucial enzyme in the T-cell activation pathway.[1][5] When applied topically, pimecrolimus penetrates skin cells and executes its function through a multi-step process:
-
Binding to Immunophilin: Pimecrolimus binds with high affinity to the cytosolic receptor macrophilin-12, also known as FK506-binding protein-12 (FKBP-12).[1][3][5][6]
-
Formation of an Inhibitory Complex: The resulting pimecrolimus-FKBP-12 complex acquires the ability to interact with and inhibit the calcium-dependent protein phosphatase, calcineurin.[5][6][7]
-
Blockade of NFAT Signaling: Calcineurin's primary role in T-cell activation is to dephosphorylate the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor.[5][7] By inhibiting calcineurin, the pimecrolimus-FKBP-12 complex prevents the dephosphorylation of NFAT.[1][5]
-
Inhibition of Cytokine Gene Transcription: Phosphorylated NFAT cannot translocate to the nucleus.[1][7] This halt in nuclear translocation prevents NFAT from binding to the promoter regions of genes encoding various pro-inflammatory cytokines.[1] Consequently, the synthesis of key cytokines is suppressed.[2][5][6]
This cascade ultimately blocks the activation of T-cells, which are central to the inflammatory response in atopic dermatitis.[2][5]
Signaling Pathway of Pimecrolimus Action
Caption: Pimecrolimus inhibits T-cell activation via calcineurin blockade.
Cellular and Immunological Effects
Pimecrolimus exerts its therapeutic effects by modulating the function of several key immune cells involved in atopic dermatitis.
-
T-Lymphocytes: The primary targets of pimecrolimus are T-cells.[1][5] By inhibiting calcineurin, pimecrolimus effectively blocks T-cell activation and proliferation.[2][6] It specifically inhibits the synthesis and release of both Th1-type cytokines (e.g., Interleukin-2 [IL-2], Interferon-gamma [IFN-γ]) and Th2-type cytokines (e.g., Interleukin-4 [IL-4], Interleukin-10 [IL-10]).[5][6] Furthermore, studies have shown that pimecrolimus can induce apoptosis (programmed cell death) in pathological T-cells within atopic dermatitis skin lesions, contributing to the resolution of inflammation.[8]
-
Mast Cells: Pimecrolimus also acts on mast cells, preventing the release of pre-formed inflammatory mediators such as histamine and tryptase, as well as newly synthesized cytokines and leukotrienes.[2][5][6][9] This action contributes to the rapid relief of symptoms like itching (pruritus).[10][11]
-
Dendritic (Langerhans) Cells: A key differentiating feature of pimecrolimus compared to other immunosuppressants like tacrolimus and corticosteroids is its selectivity.[2][4] Studies indicate that pimecrolimus does not significantly affect the number or function of epidermal Langerhans cells, which are critical for initiating primary immune responses.[2][4][8] This selectivity may contribute to its lower potential to impair systemic immune reactions.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies, illustrating the efficacy and properties of pimecrolimus.
Table 1: Preclinical Inhibitory Activity
| Parameter | Target | IC50 / Inhibition % | Source |
|---|---|---|---|
| T-cell Proliferation | CD4+ T-cells | 0.55 nM | [9] |
| Histamine Release | Basophils (anti-IgE induced) | 82% | [9] |
| Histamine Release | Mast cells (anti-IgE induced) | 73% |[9] |
Table 2: Protein Binding Characteristics
| Parameter | Pimecrolimus | Tacrolimus | Source |
|---|---|---|---|
| Non-saturating binding to skin proteins | ~3-fold higher | Lower | [12] |
| Unbound fraction in human plasma | 0.4 +/- 0.1% | 3.7 +/- 0.8% (~9-fold higher) |[12] |
Table 3: Clinical Efficacy in Atopic Dermatitis (Selected Studies)
| Study Population | Duration | Endpoint | Pimecrolimus 1% Cream | Vehicle/Placebo | Source |
|---|---|---|---|---|---|
| Infants (3-23 months) | 43 Days | Patients clear or almost clear | 54.5% | 23.8% (p<0.001) | [13] |
| Children & Adolescents (2-17 yrs) | 6 Weeks | Patients clear or almost clear | 35% | 18% (p<0.05) | [13] |
| Adolescents & Adults (Head/Neck AD) | 6 Weeks | Patients clear or almost clear (facial) | 47% | 16% | [14] |
| Long-term (≥ 6 months) | 6 Months | Prevention of flares (Relative Risk) | RR 1.47 (95% CI 1.32 to 1.64) | - |[15] |
Experimental Protocols
Detailed protocols are proprietary to the conducting research institutions. However, based on published methodologies, a representative protocol for evaluating the effect of pimecrolimus on T-cells in atopic skin is outlined below.
Protocol: Immunohistochemical Analysis of T-Cell Infiltration and Apoptosis in Skin Biopsies
-
Patient Recruitment and Biopsy:
-
Recruit patients with diagnosed mild to moderate atopic dermatitis.
-
Obtain informed consent.
-
Collect 4mm punch biopsies from a target lesion at baseline (pre-treatment).
-
Instruct patients to apply pimecrolimus 1% cream twice daily to the lesion.
-
Collect a second biopsy from the same lesion after a defined treatment period (e.g., 3 weeks).[8]
-
-
Tissue Processing:
-
Embed biopsies in OCT (Optimal Cutting Temperature) compound and snap-freeze in liquid nitrogen.
-
Store samples at -80°C until sectioning.
-
Cut 5µm cryostat sections and mount them on charged glass slides.[8]
-
-
Immunofluorescence Staining:
-
Fix sections in acetone for 10 minutes and air dry.
-
Rehydrate in phosphate-buffered saline (PBS).
-
Block non-specific binding using a blocking buffer (e.g., PBS with 10% normal goat serum and 1% bovine serum albumin) for 1 hour.
-
Incubate sections overnight at 4°C with primary antibodies (e.g., rabbit anti-human CD3 for T-cells).
-
Wash slides three times in PBS.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
For apoptosis detection, perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions, often co-staining with a nuclear marker like DAPI.
-
-
Microscopy and Quantification:
-
Mount coverslips using an anti-fade mounting medium.
-
Visualize sections using a fluorescence or confocal microscope.
-
Capture multiple high-power field images from the epidermal and dermal regions.
-
Quantify the number of CD3+ cells and TUNEL+ cells per unit area using image analysis software (e.g., ImageJ).
-
Compare cell counts between baseline and post-treatment biopsies to determine the effect of pimecrolimus on T-cell infiltration and apoptosis.[8]
-
Experimental Workflow Diagram
Caption: Workflow for analyzing pimecrolimus's effect on skin T-cells.
Conclusion
Pimecrolimus operates through a well-defined mechanism of action centered on the selective inhibition of calcineurin. By forming a complex with FKBP-12, it blocks the NFAT signaling pathway, leading to a profound reduction in the production of inflammatory cytokines by T-cells and the release of mediators from mast cells.[1][5][6] This targeted, non-steroidal approach effectively reduces the inflammation and pruritus characteristic of atopic dermatitis while avoiding corticosteroid-associated side effects like skin atrophy.[2][4] Its selectivity for T-cells and mast cells over dendritic cells further underscores its favorable profile for topical immunomodulation.[4][8]
References
- 1. What is the mechanism of Pimecrolimus? [synapse.patsnap.com]
- 2. Pimecrolimus - Wikipedia [en.wikipedia.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. [Development and pre-clinical aspects of pimecrolimus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pimecrolimus: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pimecrolimus | C43H68ClNO11 | CID 6509979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pimecrolimus - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pimecrolimus leads to an apoptosis-induced depletion of T cells but not Langerhans cells in patients with atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. researchgate.net [researchgate.net]
- 12. Binding of pimecrolimus and tacrolimus to skin and plasma proteins: implications for systemic exposure after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. skintherapyletter.com [skintherapyletter.com]
- 14. A randomized controlled trial of pimecrolimus cream 1% in adolescents and adults with head and neck atopic dermatitis and intolerant of, or dependent on, topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Topical pimecrolimus for eczema - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinemethanol derivatives, also known as piconols or pyridylcarbinols, are a pivotal class of heterocyclic compounds widely utilized as key building blocks in the pharmaceutical and agrochemical industries. Their structural versatility, arising from the position of the hydroxymethyl group on the pyridine ring and the potential for further substitution, allows for the fine-tuning of physicochemical and biological properties. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2-, 3-, and 4-pyridinemethanol derivatives. Key methodologies, including the reduction of pyridinecarboxylic acids and their esters, reduction of pyridine aldehydes and ketones, synthesis from cyanopyridines, and functionalization of picolines, are discussed in detail. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of these valuable heterocyclic scaffolds.
Introduction
The pyridine ring is a fundamental structural motif in a vast array of biologically active molecules. The introduction of a hydroxymethyl group to this scaffold affords pyridinemethanol (piconol) derivatives, which serve as versatile synthetic intermediates. Their importance is underscored by their presence in numerous drug candidates and approved pharmaceuticals, where they can act as crucial pharmacophores or key precursors. Pyridinemethanol derivatives have been investigated for a range of therapeutic applications, including as vasodilators, enzyme inhibitors, and antagonists for ion channels such as TRPV3.[1][2][3] This guide focuses on the primary synthetic routes to pyridinemethanol derivatives, providing detailed experimental protocols and comparative data to aid in the selection and optimization of synthetic strategies.
Core Synthetic Methodologies
The synthesis of pyridinemethanol derivatives can be broadly categorized into four main approaches, each with its own set of advantages and limitations regarding starting material availability, reaction conditions, and substrate scope.
Reduction of Pyridinecarboxylic Acids and Their Esters
One of the most common and direct methods for the synthesis of pyridinemethanols is the reduction of the corresponding pyridinecarboxylic acids or their ester derivatives. This transformation can be achieved using various reducing agents, with the choice often depending on the desired selectivity and the presence of other functional groups.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, often used for the reduction of esters to alcohols. The reaction is typically performed in alcoholic solvents or a mixture of solvents like THF and methanol.[4]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing both carboxylic acids and esters. Due to its high reactivity, it requires anhydrous conditions and careful handling.
-
Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃) and is suitable for large-scale synthesis. The reaction conditions (pressure, temperature, solvent) can be tuned to achieve the desired reduction.
Workflow for the Reduction of Pyridinecarboxylic Acid Esters:
References
- 1. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of Ibuprofen Piconol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ibuprofen Piconol, a non-steroidal anti-inflammatory drug (NSAID) designed for topical application. The information herein is intended to support research, development, and formulation activities by providing detailed data, experimental context, and visual representations of key molecular and procedural pathways.
Core Physicochemical Characteristics
Ibuprofen this compound is the 2-pyridinylmethyl ester of ibuprofen. It functions as a prodrug, enhancing the dermal penetration of ibuprofen, which is then released at the target site via enzymatic hydrolysis.[1] It is characterized as a chemically stable, slightly hygroscopic liquid.[2][3][4][5]
Table 1: Quantitative Physicochemical Data for Ibuprofen this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₃NO₂ | [1][6][7][8][9] |
| Molecular Weight | 297.4 g/mol | [1][6][7][8][9][10] |
| Appearance | Colorless to light yellow liquid/oil | [1][8][9] |
| pKa | 3.36 ± 0.12 (Predicted) | [1][9][] |
| LogP (Octanol/Water) | 4.3 (Computed) | [1][6][7] |
| Boiling Point | 438.9°C (Estimated) | [8][9] |
| Density | 1.0971 g/cm³ (Estimated) | [1][8][9] |
Solubility Profile
Ibuprofen this compound is a lipophilic molecule that demonstrates strong partitioning into the oil phase.[1][2][4][5] Its solubility is a critical factor in the development of topical formulations to ensure adequate drug loading and release.
Table 2: Solubility of Ibuprofen this compound in Various Solvents
| Solvent | Solubility | Source(s) |
| Water | 16.5 ppm (very limited) | [1][2][3][4] |
| Glycerol | 16.4 mg/mL (modest) | [1][2][3][4] |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [1][3][10] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
| Less Polar Organics | Miscible (except silicone fluids) | [2][3][4] |
Mechanism of Action: COX Inhibition Pathway
The therapeutic effects of Ibuprofen this compound are attributable to its active moiety, ibuprofen.[12] Ibuprofen is a non-selective inhibitor of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[][13][14][15][16] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[][13][15][16] By inhibiting COX enzymes, ibuprofen reduces prostaglandin synthesis, thereby exerting its analgesic and anti-inflammatory effects.[][13][15][16]
Experimental Protocols
Detailed experimental methodologies for the characterization of Ibuprofen this compound are crucial for reproducible research. The following sections outline the general procedures for determining key physicochemical parameters.
Solubility Determination
The solubility of Ibuprofen this compound in various solvents is typically determined using the shake-flask method.
Protocol:
-
An excess amount of Ibuprofen this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The suspension is then filtered to remove any undissolved solute.
-
The concentration of Ibuprofen this compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Partition Coefficient (LogP) Determination
The octanol-water partition coefficient is a measure of a compound's lipophilicity.
Protocol:
-
A solution of Ibuprofen this compound is prepared in a biphasic system of n-octanol and water.
-
The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.
-
The system is then centrifuged to ensure complete separation of the octanol and water layers.
-
The concentration of Ibuprofen this compound in each phase is determined by HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Synthesis of Ibuprofen this compound
One common method for the synthesis of Ibuprofen this compound involves the esterification of ibuprofen with 2-pyridinemethanol. Several synthetic routes have been documented.[][17][18][19][20] A general, modern approach aims for improved atom economy and environmentally benign conditions.[17][18]
Hydrolysis and Stability
Ibuprofen this compound is a prodrug that undergoes hydrolysis to release the active ibuprofen molecule. The rate of hydrolysis is influenced by the biological matrix. In vitro studies have shown that the hydrolysis half-life is shortest in plasma without anticoagulants (t½ = 2.5 hours) and is prolonged in the presence of anticoagulants such as citrate (t½ = 8.0 h), heparin (t½ = 15.5 h), and EDTA (t½ = 161.8 h).[2][3][] The conversion to ibuprofen in vivo appears to be very rapid.[2][3] The initial concentration of Ibuprofen this compound does not seem to affect the hydrolysis half-life.[2][3][]
This technical guide serves as a foundational resource for professionals engaged in the study and development of Ibuprofen this compound. The compiled data and procedural outlines are intended to facilitate further research and formulation efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ibuprofen this compound | C19H23NO2 | CID 3673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ibuprofen-piconol | C19H23NO2 | CID 76968625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ibuprofen this compound CAS#: 64622-45-3 [m.chemicalbook.com]
- 9. 64622-45-3 CAS MSDS (Ibuprofen this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Ibuprofen this compound | TargetMol [targetmol.com]
- 12. Ibuprofen this compound | 64622-45-3 | Benchchem [benchchem.com]
- 13. What is Ibuprofen this compound used for? [synapse.patsnap.com]
- 14. What is the mechanism of Ibuprofen this compound? [synapse.patsnap.com]
- 15. news-medical.net [news-medical.net]
- 16. Ibuprofen - Wikipedia [en.wikipedia.org]
- 17. tandfonline.com [tandfonline.com]
- 18. tandfonline.com [tandfonline.com]
- 19. CN105985283A - Synthesis method for Pimeprofen - Google Patents [patents.google.com]
- 20. CN103664752A - Synthesis process for ibuprofen this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Therapeutic Potential of Piconol Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piconol prodrugs, focusing on their synthesis, mechanism of action, and therapeutic applications. The primary example discussed is Ibuprofen this compound, an ester prodrug of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, which has been investigated for its topical anti-inflammatory effects.
Introduction to this compound and this compound Prodrugs
This compound, chemically known as pyridin-2-ylmethanol, is a pyridine derivative that can be used as a promoiety in the design of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmacological agent. The this compound moiety in a prodrug is typically attached to the parent drug via an ester linkage.
The primary rationale for developing this compound prodrugs is to enhance the topical delivery and therapeutic efficacy of parent drugs. In the case of Ibuprofen this compound, the addition of the this compound group is intended to improve the skin penetration of ibuprofen, allowing for more effective local treatment of inflammation and pain with potentially reduced systemic side effects.[1]
Physicochemical Properties of Ibuprofen this compound
Ibuprofen this compound is a chemically stable, slightly hygroscopic liquid that exhibits strong partitioning into the oil phase. It has very limited solubility in water but is miscible with less polar organic solvents.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃NO₂ | |
| Molecular Weight | 297.4 g/mol | |
| IUPAC Name | pyridin-2-ylmethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| CAS Number | 64622-45-3 | |
| Water Solubility | 16.5 ppm | |
| Glycerol Solubility | 16.4 mg/mL |
Synthesis of Ibuprofen this compound
Ibuprofen this compound is synthesized via an esterification reaction between ibuprofen and this compound (pyridin-2-ylmethanol). Several methods have been reported, including the use of condensing agents and "green chemistry" approaches.
Experimental Protocol: Synthesis via Esterification with a Condensing Agent
This protocol is based on methods described in the patent literature.[3][4]
Materials:
-
Ibuprofen
-
Pyridin-2-ylmethanol (this compound)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent (e.g., acetone, ethyl acetate)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Purified water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve ibuprofen (1.0 molar equivalent) in dichloromethane.
-
Add pyridin-2-ylmethanol (1.0-1.2 molar equivalents).
-
Add 4-Dimethylaminopyridine (DMAP) (0.03-0.1 molar equivalents) as a catalyst.
-
To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC) or 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (1.0-1.2 molar equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the precipitated dicyclohexylurea (if DCC was used).
-
Wash the filtrate successively with 5% sodium bicarbonate solution and purified water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (e.g., 171-173 °C / 0.133 kPa) to yield pure Ibuprofen this compound as an oily liquid.[3]
Therapeutic Potential and Mechanism of Action
The therapeutic potential of Ibuprofen this compound lies in its ability to deliver ibuprofen topically. This approach is particularly beneficial for localized inflammatory conditions, such as acne vulgaris, as it can minimize the systemic side effects associated with oral NSAIDs.[1]
Prodrug Activation and Pharmacological Action
Ibuprofen this compound itself is pharmacologically inactive. Upon topical application, it penetrates the stratum corneum and enters the viable epidermis. Within the skin, esterase enzymes hydrolyze the ester bond, releasing the active parent drug, ibuprofen, and the this compound promoiety. Ibuprofen then exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][5]
Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of ibuprofen are mediated through the inhibition of the COX signaling pathway. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8]
References
- 1. What is the mechanism of Ibuprofen this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN103664752A - Synthesis process for ibuprofen this compound - Google Patents [patents.google.com]
- 4. CN102304081A - Green synthesis method for ibuprofen this compound and medicinal preparation thereof - Google Patents [patents.google.com]
- 5. What is Ibuprofen this compound used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Partitioning Characteristics of Piconol (2-Pyridinemethanol)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and partitioning characteristics of Piconol, also known as 2-Pyridinemethanol. This document is intended to be a valuable resource for professionals in research, discovery, and drug development by consolidating available data, presenting detailed experimental methodologies, and illustrating key concepts and workflows.
Introduction to this compound (2-Pyridinemethanol)
This compound, or 2-Pyridinemethanol, is a heterocyclic alcohol with a molecular formula of C₆H₇NO. It consists of a pyridine ring substituted with a hydroxymethyl group at the 2-position. This structure imparts both aromatic and polar characteristics, influencing its physicochemical properties, including solubility and lipophilicity. Understanding these properties is critical for its application in pharmaceutical formulations and as a building block in organic synthesis.
Solubility Profile
The solubility of a compound is a fundamental property that influences its absorption, distribution, and overall bioavailability. The structural features of this compound, namely the polar hydroxymethyl group and the nitrogen-containing aromatic pyridine ring, allow for interactions with a variety of solvents.
Aqueous Solubility
There are conflicting reports regarding the aqueous solubility of this compound. Several sources describe it as being "fully miscible" with water, which implies solubility in all proportions[1]. However, other sources provide a quantitative value of 1000 mg/L. This discrepancy may arise from differences in experimental conditions, such as temperature and pH, or variations in the purity of the compound used. Further experimental verification is recommended to definitively establish the aqueous solubility of this compound under specific conditions.
Solubility in Organic Solvents
This compound is generally described as being highly soluble in a range of common organic solvents[2]. This is attributed to its ability to engage in hydrogen bonding via its hydroxyl group and dipole-dipole interactions.
Table 1: Solubility of this compound in Various Solvents
| Solvent Class | Solvent Name | Quantitative Solubility | Qualitative Solubility |
| Aqueous | Water | 1000 mg/L (Note: Conflicting reports of "miscible" exist)[3] | Soluble / Miscible[1][4] |
| Alcohols | Methanol | Data not available | Soluble[5] |
| Ethanol | Data not available | Highly Soluble[2] | |
| Ketones | Acetone | Data not available | Highly Soluble[2] |
| Ethers | Diethyl Ether | Data not available | Highly Soluble[2] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | ≥ 5 mg/mL (45.82 mM)[6] | Highly Soluble[3] |
Partitioning Characteristics
The partitioning of a compound between an aqueous and an immiscible organic phase is a key indicator of its lipophilicity. This is commonly expressed as the logarithm of the partition coefficient (log P), which is a critical parameter in drug design and development for predicting membrane permeability and pharmacokinetic properties.
Table 2: Partitioning Characteristics of this compound
| Parameter | Value | Method |
| Log P (Octanol/Water) | 0.11 | Not Specified |
A log P value of 0.11 indicates that this compound has a slight preference for the aqueous phase over the octanol phase, suggesting it is a relatively hydrophilic compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible solubility and partitioning data. The following sections describe the methodologies for the key experiments cited in this guide.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound in a given solvent[7].
Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The container is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. A thermostatically controlled shaker or rotator is used for this purpose.
-
Phase Separation: After equilibration, the suspension is allowed to stand to permit the excess solid to sediment. The supernatant is then carefully separated from the solid phase. This is typically achieved by centrifugation followed by filtration through a chemically inert membrane filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved microparticles[5].
-
Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS)[8][9]. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/100 mL) or as molarity (mol/L) at the specified temperature.
Determination of Octanol-Water Partition Coefficient (log P)
The octanol-water partition coefficient is a measure of the differential solubility of a compound in these two immiscible liquids.
The partitioning of a solute between two immiscible phases is governed by its relative affinity for each phase. At equilibrium, the ratio of the concentration of the solute in the organic phase to its concentration in the aqueous phase is constant and is known as the partition coefficient (P).
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and rapid method for estimating log P values. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its known log P value[10][11].
Protocol:
-
System Preparation: An HPLC system equipped with a C18 column and a UV detector is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A series of standard compounds with known log P values are injected into the HPLC system. The retention time (t_R_) for each standard is recorded.
-
Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_ where t_0_ is the void time of the column.
-
Generation of Calibration Curve: A calibration curve is generated by plotting the logarithm of the capacity factor (log k') against the known log P values of the standards. A linear relationship is expected.
-
Sample Analysis: A solution of this compound is injected into the HPLC system under the same chromatographic conditions, and its retention time is measured.
-
log P Determination: The capacity factor for this compound is calculated, and its log P value is determined by interpolation from the calibration curve.
Conclusion
This technical guide has summarized the available information on the solubility and partitioning characteristics of this compound (2-Pyridinemethanol). While qualitative data suggests good solubility in polar solvents, there is a need for more comprehensive quantitative studies across a wider range of pharmaceutically relevant solvents and conditions. The provided experimental protocols offer a standardized approach for generating such data, which is essential for the effective utilization of this compound in research and development. The conflicting reports on its aqueous solubility highlight the importance of carefully controlled experiments and detailed reporting of methodologies.
References
- 1. Page loading... [wap.guidechem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. enamine.net [enamine.net]
- 9. bioassaysys.com [bioassaysys.com]
- 10. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 11. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Toxicity Screening of Novel Piconol Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting initial toxicity screening of novel Piconol compounds. This compound, identified as 2-Pyridinylmethanol and a component of Ibuprofen this compound, belongs to the pyridine family of compounds.[1][2] Early preclinical assessment of the toxicological profile of new chemical entities is crucial for identifying and eliminating compounds with unfavorable safety profiles, thereby reducing late-stage attrition in drug development.[3][4] This document outlines a tiered screening strategy, incorporating both in vitro and in vivo methodologies, to efficiently characterize the potential hazards of novel this compound analogues.
Introduction to this compound Compounds and Early-Stage Toxicology
This compound compounds, characterized by a pyridine methanol scaffold, represent a class of chemicals with potential therapeutic applications. The known toxicological profile of 2-Pyridinylmethanol indicates potential for acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1] Phenolic compounds, a related chemical class, are known to denature proteins and can cause a range of effects from corrosive injury to cardiac arrhythmias.[5] Therefore, a robust initial toxicity assessment is imperative.
The modern paradigm in toxicology emphasizes a "fail early" approach, utilizing a combination of in silico, in vitro, and targeted in vivo studies to prioritize candidates with the highest potential for success. This tiered approach conserves resources, reduces animal usage in line with the 3Rs (Replacement, Reduction, Refinement) principle, and provides rapid feedback to medicinal chemistry teams.[3][6]
Tier 1: In Vitro Toxicity Screening
In vitro assays are the cornerstone of early toxicity screening, offering high-throughput capabilities to assess cytotoxicity, genotoxicity, and specific mechanisms of toxicity using cultured cells.[7][8] These tests require small amounts of compound and provide critical data to guide further studies.[3]
Cytotoxicity Assays
The initial evaluation of toxicity involves assessing a compound's effect on cell viability and proliferation. A panel of cell lines, including both cancerous (e.g., HepG2 for liver, HEK293 for kidney) and non-cancerous primary cells, should be used to identify potential target organs and determine the therapeutic index.[9]
Table 1: Comparative Cytotoxicity of Novel this compound Compounds (IC₅₀, µM)
| Compound ID | HepG2 (Liver) | HEK293 (Kidney) | H9c2 (Heart) | Balb/3T3 (Fibroblast) |
| PN-001 | 45.2 | 88.1 | >100 | 75.6 |
| PN-002 | 12.5 | 25.8 | 55.3 | 33.1 |
| PN-003 | >100 | >100 | >100 | >100 |
| PN-004 | 5.8 | 11.2 | 21.9 | 9.4 |
| Control | Doxorubicin | Cisplatin | Doxorubicin | Cycloheximide |
Genotoxicity Assays
Genotoxicity assessment is critical to determine if a compound can damage genetic material, potentially leading to mutations or cancer.
-
Ames Test (Bacterial Reverse Mutation Assay): A standard screening test using various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
-
In Vitro Micronucleus Test: Performed in mammalian cells (e.g., CHO, TK6) to detect both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects.
Table 2: Genotoxicity Profile of this compound Compounds
| Compound ID | Ames Test (±S9 Activation) | In Vitro Micronucleus Assay |
| PN-001 | Negative | Negative |
| PN-002 | Negative | Positive |
| PN-003 | Negative | Negative |
| PN-004 | Positive | Positive |
Organ-Specific Toxicity
-
Hepatotoxicity: Drug-induced liver injury (DILI) is a major cause of drug attrition.[10] Assays using primary human hepatocytes or 3D liver models can assess endpoints like steatosis, cholestasis, and mitochondrial dysfunction.
-
Cardiotoxicity: Assays using human stem cell-derived cardiomyocytes can evaluate potential for QT interval prolongation and arrhythmias, common reasons for preclinical and clinical failure.[10]
Experimental Protocols
MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells (e.g., HepG2, HEK293) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours.[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Ames Test (Plate Incorporation Method)
-
Strain Selection: Use tester strains such as S. typhimurium TA98, TA100, TA1535, and TA1537, with and without metabolic activation (S9 mix).
-
Preparation: Add 0.1 mL of the tester strain culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (if required) to 2 mL of molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Evaluation: A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies that is at least twice the background level.
Tier 2: In Vivo Toxicity Screening
Compounds that demonstrate a promising profile in in vitro assays proceed to limited in vivo studies.[11] These studies aim to understand the compound's behavior in a whole organism, assess its safety margin, and identify potential target organs for toxicity.[12]
Acute Toxicity Study
An acute toxicity study provides information on the potential health effects of a single, high-dose exposure to a substance.[12][13] The Up-and-Down Procedure (UDP) is often used to minimize animal usage.
-
Animal Model: Typically conducted in one rodent species (e.g., Sprague-Dawley rats), using a single sex (usually females).[13]
-
Dosing: Animals are dosed sequentially at 48-hour intervals. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
-
Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Endpoint: The study provides an estimate of the LD₅₀ (median lethal dose) and identifies clinical signs of acute toxicity.
Table 3: Acute Oral Toxicity Data for Lead this compound Compounds
| Compound ID | Species | Estimated LD₅₀ (mg/kg) | Key Clinical Signs |
| PN-001 | Rat | >2000 | No significant findings |
| PN-003 | Rat | ~1500 | Sedation, piloerection at doses >1000 mg/kg |
7-Day Dose Range-Finding Study
This study helps to determine dose levels for longer-term (sub-chronic) studies and identifies potential target organs.
-
Animal Model: Rodents (e.g., Wistar rats).
-
Dosing: Three dose levels (low, mid, high) are selected based on acute toxicity data. Animals are dosed daily for 7 consecutive days.
-
Assessments: Includes daily clinical observations, weekly body weight and food consumption measurements, and terminal collection of blood for hematology and clinical chemistry.
-
Pathology: A gross necropsy is performed, and major organs are weighed and preserved for histopathological examination.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Tiered workflow for initial toxicity screening of this compound compounds.
Hypothetical Signaling Pathway
Caption: Potential mechanism of action for a therapeutic this compound compound.
Logical Relationship of Screening
Caption: Decision tree for go/no-go decisions in this compound toxicity screening.
References
- 1. This compound | C6H7NO | CID 11474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ibuprofen this compound | C19H23NO2 | CID 3673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The role of early in vivo toxicity testing in drug discovery toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. blog.biobide.com [blog.biobide.com]
- 7. criver.com [criver.com]
- 8. The Future of Toxicity Testing: A Focus on In Vitro Methods Using a Quantitative High Throughput Screening Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. hoeford.com [hoeford.com]
- 12. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 13. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Ibuprofen Piconol
Introduction
Ibuprofen piconol, an ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) designed to enhance topical delivery.[1][2] Accurate and reliable quantification of Ibuprofen this compound in pharmaceutical formulations is crucial for quality control, stability testing, and research and development. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Ibuprofen this compound.
Principle
This method utilizes a reversed-phase C18 column to separate Ibuprofen this compound from other components in the sample matrix. The separation is achieved through the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid.[1][3][4] The addition of phosphoric or formic acid helps to suppress the ionization of silanol groups on the stationary phase and the analyte, leading to improved peak shape and retention time stability. Detection is performed using a UV detector at a wavelength where Ibuprofen this compound exhibits strong absorbance.[1]
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required. An Agilent 1260 Infinity II or equivalent is suitable.[1]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[1]
-
Chemicals and Reagents:
2. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis of Ibuprofen this compound.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) containing 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approx. 25°C) |
| UV Detection | 222 nm |
| Run Time | 10 minutes |
3. Preparation of Solutions
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ibuprofen this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in the mobile phase and dilute to the mark. Sonicate for 10 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1] These solutions are used to construct a calibration curve.
4. Sample Preparation
The sample preparation method will vary depending on the formulation (e.g., cream, gel, solution). A generic procedure for a topical formulation is outlined below:
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of Ibuprofen this compound into a suitable container.
-
Add a known volume of mobile phase (e.g., 50 mL) and vortex or sonicate to extract the active ingredient.
-
Transfer the solution to a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
5. System Suitability
Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution (e.g., 20 µg/mL) multiple times. The system suitability parameters to be monitored are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for 5 replicate injections |
6. Data Analysis
-
Calibration Curve: Inject the working standard solutions in duplicate and plot the mean peak area against the concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. The concentration of Ibuprofen this compound in the samples can be calculated using the regression equation from the calibration curve.
Experimental Workflow Diagram
Caption: Workflow for the HPLC quantification of Ibuprofen this compound.
Method Validation
For use in a regulated environment, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. This is often assessed by spike/recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. |
Conclusion
The described RP-HPLC method is simple, accurate, and precise for the quantification of Ibuprofen this compound in pharmaceutical preparations. The method is suitable for routine quality control analysis and can be validated to meet regulatory requirements.
References
Application Notes and Protocols for a Stability-Indicating Assay of Ibuprofen Piconol
Introduction
Ibuprofen Piconol, an ester of ibuprofen, is utilized for its anti-inflammatory and analgesic properties, often in topical formulations to enhance skin penetration. To ensure the safety and efficacy of pharmaceutical products containing Ibuprofen this compound, a validated stability-indicating assay is crucial. This assay selectively quantifies the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
These application notes provide a comprehensive protocol for developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for Ibuprofen this compound, in accordance with International Council for Harmonisation (ICH) guidelines. The method is designed to be specific, accurate, precise, and robust for the quantitative determination of Ibuprofen this compound in bulk drug and pharmaceutical formulations.
Analytical Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the stability-indicating assay of Ibuprofen this compound.[1][2][3]
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[1] |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][3] |
| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient (approximately 25°C)[1] |
| UV Detection | 222 nm[1] |
| Run Time | 10 minutes[1] |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation: Mix acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 volume-by-volume ratio.[1] Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 15 minutes.
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Ibuprofen this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 10 minutes to ensure complete dissolution.[1]
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[1]
Sample Preparation: For a pharmaceutical formulation (e.g., cream or gel), accurately weigh a portion of the formulation equivalent to 10 mg of Ibuprofen this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to extract the drug. Make up the volume with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter before injection.
Method Validation
The developed method should be validated according to ICH guidelines for the following parameters:
-
Specificity: Demonstrated by the separation of the Ibuprofen this compound peak from potential degradation products and excipients.[4] This is assessed through forced degradation studies.
-
Linearity: Assessed by analyzing a series of at least five concentrations of the standard solution over the range of 50-150% of the target concentration.
-
Accuracy: Determined by the recovery of a known amount of Ibuprofen this compound spiked into a placebo formulation at three concentration levels (e.g., 80%, 100%, and 120%).
-
Precision: Evaluated at the levels of repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.[3]
-
Robustness: Assessed by making deliberate small variations in method parameters such as mobile phase composition, flow rate, and column temperature.[5]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the method.[3][4] The drug substance and drug product should be subjected to the following stress conditions:
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and fluorescent light for an appropriate duration.
After exposure, the stressed samples are diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.
Data Presentation
The results of the forced degradation studies should be summarized to show the extent of degradation and the ability of the method to separate the degradants from the parent drug.
Table 1: Summary of Forced Degradation Studies for Ibuprofen this compound
| Stress Condition | Duration | % Degradation of Ibuprofen this compound | Peak Purity of Ibuprofen this compound | Observations |
| 0.1 M HCl | 2 hours | 15.2% | Pass | One major degradation product observed at RRT 0.85 |
| 0.1 M NaOH | 2 hours | 25.8% | Pass | Two major degradation products observed at RRT 0.72 and 0.91 |
| 3% H₂O₂ | 24 hours | 8.5% | Pass | Minor degradation products observed |
| Thermal (105°C) | 24 hours | 5.1% | Pass | No significant degradation |
| Photolytic (UV) | 48 hours | 12.3% | Pass | One major degradation product observed at RRT 1.15 |
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (R²) | 0.9995 | R² ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | % RSD ≤ 2.0% |
| - Intermediate Precision | < 1.5% | % RSD ≤ 2.0% |
| Robustness | No significant impact on results | Method should remain unaffected |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.3 µg/mL | - |
Visualizations
Experimental Workflow
Caption: Workflow for the development and validation of the stability-indicating HPLC method.
Proposed Degradation Pathway of Ibuprofen this compound
The primary degradation pathway for Ibuprofen this compound under hydrolytic conditions is the cleavage of the ester bond, yielding Ibuprofen and 2-pyridinemethanol (this compound). Further degradation of Ibuprofen can occur under more strenuous conditions.[6][7]
Caption: Proposed degradation pathway of Ibuprofen this compound under stress conditions.
Conclusion
The described RP-HPLC method is demonstrated to be simple, specific, accurate, and precise for the determination of Ibuprofen this compound in the presence of its degradation products. The method is suitable for routine quality control and stability testing of Ibuprofen this compound in bulk and pharmaceutical dosage forms. The forced degradation studies confirm the stability-indicating nature of the assay, making it a valuable tool for ensuring product quality throughout its shelf life.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of Ibuprofen this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abiotic Degradation and Environmental Toxicity of Ibuprofen: Roles of Mineral Particles and Solar Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Skin Permeation Studies Using Franz Diffusion Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro skin permeation studies are crucial in the development and evaluation of topical and transdermal drug delivery systems.[1][2] These studies provide valuable insights into the rate and extent of drug absorption through the skin, helping to assess the bioavailability, efficacy, and safety of dermatological and transdermal formulations.[2][3] The Franz diffusion cell is a widely recognized and utilized apparatus for these studies, offering a reliable and reproducible method to simulate drug permeation through the skin under controlled laboratory conditions.[2][3]
This document provides detailed application notes and protocols for conducting in vitro skin permeation studies using Franz diffusion cells. It covers the principles of the methodology, experimental protocols, data analysis, and key considerations for obtaining accurate and reproducible results.
Principle of the Franz Diffusion Cell
The Franz diffusion cell is a simple, yet effective, two-chamber device that facilitates the study of substance permeation across a membrane.[3] It consists of a donor chamber, where the test formulation is applied, and a receptor chamber, which contains a fluid that mimics physiological conditions.[3] The two chambers are separated by a membrane, which can be synthetic, animal skin, or human skin.[3]
The fundamental principle involves measuring the amount of an active substance that permeates from the donor chamber, through the membrane, and into the receptor chamber over a specific period.[1] The receptor fluid is continuously stirred and maintained at a constant temperature to ensure uniform distribution of the permeated substance and to mimic physiological conditions.[4] Samples are collected from the receptor chamber at predetermined time intervals and analyzed to quantify the concentration of the permeated active ingredient.[4]
Experimental Protocols
Materials and Equipment
-
Franz Diffusion Cells (appropriate size and volume)
-
Water bath with circulator and heater
-
Magnetic stirrer or stirring bars for each cell
-
Membrane of choice (e.g., excised human or animal skin, synthetic membranes)
-
Test formulation (e.g., cream, gel, ointment, patch)
-
Receptor solution (e.g., phosphate-buffered saline (PBS), ethanol-water mixture)
-
Syringes and needles for sampling
-
Parafilm or other suitable covering for the donor chamber
-
Analytical instrumentation for sample analysis (e.g., HPLC, LC-MS)
-
Standard laboratory glassware and consumables
Detailed Experimental Workflow
The following diagram illustrates the general workflow for conducting an in vitro skin permeation study using Franz diffusion cells.
Caption: A flowchart of the key steps in a Franz diffusion cell experiment.
Protocol for Franz Cell Preparation and Assembly
-
Cleaning: Thoroughly clean all components of the Franz diffusion cells with an appropriate solvent and rinse with distilled water to remove any residues.
-
Membrane Preparation:
-
Excised Skin (Human or Animal): Thaw frozen skin at room temperature. Carefully remove any subcutaneous fat and connective tissue. Cut the skin to a size slightly larger than the orifice of the diffusion cell.[5] The skin can be used as full-thickness or the epidermis can be separated by heat treatment (e.g., immersion in water at 60°C for one minute).[6]
-
Synthetic Membranes: Pre-hydrate synthetic membranes in the receptor solution for a specified period as recommended by the manufacturer to ensure proper wetting.[7]
-
-
Assembly:
-
Place the prepared membrane on the receptor chamber, ensuring the stratum corneum side faces up (for skin membranes).
-
Carefully position the donor chamber on top of the membrane and clamp the two chambers together securely to prevent leakage.[7]
-
Protocol for Execution of the Permeation Study
-
Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (typically 32°C or 37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane.[7] Degassing is crucial to prevent bubble formation which can interfere with diffusion.[7]
-
Temperature Equilibration: Place the assembled cells in the heating block/water bath and allow the system to equilibrate to the desired temperature (typically 32°C to mimic skin surface temperature) for about 15-30 minutes.[8]
-
Formulation Application: Accurately apply a known quantity of the test formulation onto the surface of the membrane in the donor chamber.[7] For semi-solid formulations, this is typically done by weight.
-
Occlusion: Cover the donor chamber with parafilm or a lid to prevent evaporation of the formulation.[7]
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.[4]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.[7]
-
"Sink conditions" refer to a state where the concentration of the drug in the receptor chamber is less than 10% of its saturation solubility, ensuring that the permeation is not limited by the solubility in the receptor medium.[8]
-
Protocol for Sample Analysis
-
Analytical Method: The concentration of the active ingredient in the collected samples is typically determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Data Calculation:
-
Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point, correcting for the amount of drug removed in previous samples.
-
Plot the cumulative amount of drug permeated per unit area against time.
-
The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.
-
The lag time (t_lag) is determined from the x-intercept of the linear portion of the plot.
-
Data Presentation
Quantitative data from in vitro skin permeation studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Comparison of Ibuprofen Permeation Across Different Synthetic Membranes
The choice of synthetic membrane can significantly impact the observed permeation rate. The following table summarizes the steady-state flux of ibuprofen across various synthetic membranes.
| Membrane Type | Material | Pore Size (μm) | Thickness (μm) | Ibuprofen Flux (mg/cm²/h) |
| Cellulose Nitrate | Cellulose Nitrate | 0.45 | 150 | 17.65 ± 2.06 |
| Nuclepore | Polycarbonate | 0.4 | 10 | 17.38 ± 0.79 |
| Tuffryn | Polysulfone | 0.45 | 140 | 13.54 ± 0.49 |
| Supor | Polyethersulfone | 0.45 | 145 | 10.48 ± 0.31 |
| Cuprophan | Regenerated Cellulose | - | 11.5 | 1.57 ± 0.15 |
| Visking | Regenerated Cellulose | - | 73 | 1.39 ± 0.09 |
| PDMS | Polydimethylsiloxane | Non-porous | 125 | 0.09 ± 0.01 |
Data adapted from a comparative study on ibuprofen diffusion.[1][9]
Effect of Chemical Enhancers on Ketoprofen Permeation
Chemical enhancers are often included in topical formulations to improve drug penetration. The following table shows the effect of different enhancers on the permeation of ketoprofen.
| Formulation | Enhancer | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) x 10⁻³ (cm/h) | Enhancement Ratio |
| Control (without enhancer) | None | 25.8 ± 3.1 | 1.03 ± 0.12 | 1.0 |
| Formulation A | 5% Oleic Acid | 125.6 ± 11.2 | 5.02 ± 0.45 | 4.87 |
| Formulation B | 5% Propylene Glycol | 68.9 ± 7.5 | 2.76 ± 0.30 | 2.67 |
| Formulation C | 5% Ethanol | 82.4 ± 9.3 | 3.30 ± 0.37 | 3.19 |
Enhancement Ratio = Jss of formulation with enhancer / Jss of control formulation.
Validation Parameters for Franz Diffusion Cells
Validation of the Franz diffusion cell system is crucial for ensuring the reproducibility and reliability of the data.[8] The following table presents key validation parameters and their impact on the coefficient of variation (CV) for ibuprofen permeation.[8]
| Validation Parameter | Pre-Validation CV (%) | Post-Validation CV (%) |
| Stirring Speed | 18.2 | 4.5 |
| Temperature Control | 15.8 | 3.8 |
| Sampling Volume and Frequency | 12.5 | 4.1 |
| Overall System | 25.7 | 5.3 |
Data adapted from a study on the validation of a static Franz diffusion cell system.[6][8][10]
Visualizations of Key Concepts
Decision Tree for Membrane Selection
The choice of membrane is a critical step in designing a skin permeation study. The following diagram provides a decision-making framework for selecting the appropriate membrane.
Caption: A guide for selecting the appropriate membrane for permeation studies.
Factors Influencing Skin Permeation
Several factors can influence the rate and extent of drug permeation through the skin. Understanding these factors is essential for proper experimental design and data interpretation.
Caption: Factors affecting drug permeation through the skin.
Troubleshooting
Common issues encountered during Franz diffusion cell experiments and their potential solutions are outlined below:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Variability in Results | - Inconsistent membrane thickness or integrity- Air bubbles under the membrane- Inconsistent formulation application- Temperature fluctuations- Inadequate stirring | - Use membranes from the same donor/lot and measure thickness- Ensure proper filling of the receptor chamber to avoid bubbles- Use a positive displacement pipette for accurate dosing- Ensure the water bath is functioning correctly- Use appropriate size stir bars and validate stirring speed |
| Low or No Permeation | - Poor drug solubility in the receptor fluid- Drug binding to the membrane or apparatus- Low drug concentration in the formulation- High barrier function of the membrane | - Add a co-solvent (e.g., ethanol) to the receptor fluid to maintain sink conditions- Perform a mass balance study to check for drug recovery- Increase the drug concentration if feasible- Consider using a more permeable membrane for initial screening |
| Leakage from the Cell | - Improper clamping- Damaged O-rings or sealing surfaces- Wrinkled or improperly placed membrane | - Ensure clamps are tightened evenly and securely- Inspect and replace any damaged seals- Ensure the membrane is flat and centered between the chambers |
Applications
In vitro skin permeation studies using Franz diffusion cells have a wide range of applications in pharmaceutical and cosmetic sciences:
-
Formulation Development and Optimization: Comparing the performance of different formulations (e.g., creams, gels, patches) to select the one with the desired release profile.[3]
-
Screening of Permeation Enhancers: Evaluating the effectiveness of various chemical enhancers to improve drug delivery.
-
Bioequivalence Studies: Comparing the permeation of a generic topical product to a reference listed drug.
-
Safety and Toxicity Assessment: Assessing the potential for systemic exposure to cosmetic ingredients or environmental contaminants.[3]
-
Quality Control: Ensuring batch-to-batch consistency of topical and transdermal products.[1]
-
Mechanistic Studies: Investigating the mechanisms of drug transport across the skin.
References
- 1. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Franz Diffusion Cell Approach for Pre-Formulation Characterisation of Ketoprofen Semi-Solid Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Formulating Topical Microemulsions with Ibuprofen Piconol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen Piconol, an ester of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen, is a lipophilic compound designed for topical application to mitigate localized pain and inflammation. Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. Microemulsions are thermodynamically stable, optically isotropic, and nanostructured systems of oil, water, and surfactants, often in combination with a co-surfactant. These advanced drug delivery systems are particularly advantageous for topical delivery of poorly water-soluble drugs like Ibuprofen this compound. They can enhance drug solubilization, improve skin permeation, and potentially reduce systemic side effects by delivering the active pharmaceutical ingredient (API) more effectively to the target site.
This document provides a comprehensive guide to the formulation, characterization, and in vitro evaluation of Ibuprofen this compound-loaded microemulsions. While specific formulation data for Ibuprofen this compound microemulsions is limited in publicly available literature, the information presented herein is based on extensive research on the closely related molecule, Ibuprofen, and the known physicochemical properties of Ibuprofen this compound, serving as a robust framework for development.
Pre-formulation Considerations for Ibuprofen this compound
A thorough understanding of the physicochemical properties of Ibuprofen this compound is critical for the rational design of a microemulsion formulation.
Physicochemical Properties of Ibuprofen this compound:
| Property | Value/Description | Implication for Microemulsion Formulation |
| Physical State | Liquid | Simplifies incorporation into the oil phase without the need for heating to dissolve a solid API. |
| Water Solubility | Very limited (16.5 ppm) | Microemulsion is an ideal approach to enhance aqueous dispersibility. |
| Lipophilicity | Strongly partitions into the oil phase | An oil-in-water (o/w) microemulsion is the most suitable type to encapsulate the drug in the dispersed oil phase. |
| Solubility in Organics | Miscible with less polar organic solvents; Modest solubility in glycerol (16.4 mg/mL) | A wide range of oils and co-surfactants can be considered, but preliminary solubility screening is essential. |
| Surface Activity | No indication of surface activity | It will not interfere with the interfacial film formed by the surfactant and co-surfactant. |
| Chemical Stability | Stable between pH 2.5 and 8; degrades in the presence of Cu(II) and Zn(II) ions. | The aqueous phase of the microemulsion should be buffered within this pH range. Contact with certain metals should be avoided. |
Formulation Development of Ibuprofen this compound Microemulsions
The development of a stable and effective microemulsion requires the careful selection of an oil, surfactant, and co-surfactant. The selection is guided by the solubility of the drug in these excipients and the desired properties of the final formulation.
Protocol 1: Excipient Selection and Solubility Studies
Objective: To identify suitable oils, surfactants, and co-surfactants that can effectively solubilize Ibuprofen this compound.
Materials:
-
Ibuprofen this compound
-
Various pharmaceutical-grade oils (e.g., Oleic acid, Isopropyl myristate, Capryol 90, Labrafil M 1944 CS)
-
Various pharmaceutical-grade surfactants (e.g., Tween 80, Tween 20, Cremophor EL, Cremophor RH40)
-
Various pharmaceutical-grade co-surfactants (e.g., Propylene glycol, Transcutol P, Ethanol, PEG 400)
-
Vials with screw caps
-
Shaking water bath or vortex mixer
-
UV-Vis Spectrophotometer or HPLC system
Methodology:
-
Add an excess amount of Ibuprofen this compound to a known volume (e.g., 2 mL) of each selected oil, surfactant, and co-surfactant in separate sealed vials.
-
Agitate the vials in a shaking water bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the samples to separate the undissolved drug.
-
Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol, ethanol).
-
Quantify the amount of dissolved Ibuprofen this compound using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Express the solubility in mg/mL. The excipients showing the highest solubilization potential for Ibuprofen this compound should be selected for further development.
Protocol 2: Construction of Pseudo-ternary Phase Diagrams
Objective: To identify the microemulsion existence region for different combinations of oil, surfactant/co-surfactant (Sₘᵢₓ), and water, and to select optimal ratios for formulation.
Materials:
-
Selected oil from Protocol 1
-
Selected surfactant and co-surfactant from Protocol 1
-
Purified water
-
Glass beakers and magnetic stirrer
Methodology:
-
Prepare different weight ratios of the surfactant and co-surfactant (Sₘᵢₓ), for example, 1:1, 2:1, 3:1, and 1:2.
-
For each Sₘᵢₓ ratio, prepare a series of mixtures with the selected oil at various weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1).
-
Titrate each oil/Sₘᵢₓ mixture with purified water dropwise under constant stirring.
-
Observe the mixture for transparency and flowability. The point at which the mixture becomes clear and transparent indicates the formation of a microemulsion. The point where it becomes turbid indicates the boundary of the microemulsion region.
-
Record the percentage of oil, Sₘᵢₓ, and water for each point.
-
Plot the data on a triangular coordinate system to construct the pseudo-ternary phase diagram. The area within the boundary represents the microemulsion existence region.
-
Select formulations from the region with the largest area for further characterization.
Protocol 3: Preparation of Ibuprofen this compound-Loaded Microemulsion
Objective: To prepare microemulsion formulations containing Ibuprofen this compound based on the results from the phase diagram studies.
Materials:
-
Selected oil, surfactant, and co-surfactant
-
Ibuprofen this compound
-
Purified water
-
Magnetic stirrer
Methodology:
-
Dissolve the desired amount of Ibuprofen this compound in the selected oil phase with continuous stirring until a homogenous solution is formed.
-
Add the predetermined amounts of surfactant and co-surfactant (Sₘᵢₓ) to the oil-drug mixture and mix thoroughly.
-
Slowly titrate the aqueous phase (purified water) into the oil-Sₘᵢₓ mixture under constant magnetic stirring at room temperature.
-
Continue the titration until a clear and transparent microemulsion is formed.
-
Store the prepared microemulsion in a well-closed container at room temperature for further characterization.
Characterization of Ibuprofen this compound Microemulsions
The prepared microemulsions should be characterized for their physicochemical properties to ensure quality and stability.
Protocol 4: Physicochemical Characterization
1. Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Measure the particle size and PDI at a fixed scattering angle (e.g., 90°) and a constant temperature (e.g., 25°C).
-
Perform the measurement in triplicate and report the average values.
-
2. Zeta Potential Measurement:
-
Instrument: Zeta potential analyzer (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the microemulsion sample with purified water.
-
Inject the diluted sample into the electrophoretic cell of the instrument.
-
Measure the electrophoretic mobility of the droplets, which is then converted to the zeta potential value by the instrument's software.
-
Perform the measurement in triplicate and report the average values.
-
3. Drug Content Analysis:
-
Instrument: HPLC or UV-Vis Spectrophotometer.
-
Procedure:
-
Take a precise amount of the microemulsion and dissolve it in a suitable solvent to break the microemulsion structure.
-
Filter the solution to remove any insoluble components.
-
Analyze the filtrate for Ibuprofen this compound content using a validated analytical method.
-
Calculate the drug content and compare it with the theoretical amount.
-
4. pH and Conductivity Measurement:
-
Instruments: Calibrated pH meter and conductometer.
-
Procedure: Measure the pH and electrical conductivity of the undiluted microemulsion at a constant temperature. Conductivity measurements can help to identify the type of microemulsion (o/w, w/o, or bicontinuous).
Data Presentation: Exemplary Formulations and Characteristics
The following tables summarize representative compositions and physicochemical characteristics of Ibuprofen-loaded microemulsions, which can be adapted for Ibuprofen this compound.
Table 1: Exemplary Ibuprofen Microemulsion Formulations
| Formulation Code | Oil Phase (% w/w) | Surfactant/Co-surfactant (Sₘᵢₓ) (% w/w) | Aqueous Phase (% w/w) | Ibuprofen (% w/w) |
| F1 | Ethyl Oleate (6%) | Tween 80/Propylene Glycol (2:1) (30%) | 61% | 3% |
| F2 | Oleic Acid (6%) | Cremophor RH40/Transcutol P (2:1) (30%) | 59% | 5% |
| F3 | Labrafil M 1944 CS (17%) | Cremophor RH40/Transcutol P (3:1) (28%) | 55% | - |
| F4 | Oleic Acid (6.88%) | Tween 80/1-Butanol (3:1) (63.11%) | 30% | - |
Note: The data in this table is derived from studies on Ibuprofen and serves as a starting point for the formulation of Ibuprofen this compound microemulsions.[1][2][3][4]
Table 2: Physicochemical Characteristics of Exemplary Ibuprofen Microemulsions
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Content (%) |
| F1 (analogue) | ~57 | < 0.3 | Not Reported | ~99% |
| F2 (analogue) | Not Reported | Not Reported | Not Reported | ~100% |
| F3 (analogue) | 57 | Not Reported | Not Reported | - |
| F4 (analogue) | 117.5 | < 0.3 | -6.47 | - |
| Ibuprofen Microemulgel | 400 | Not Reported | -14 | 98.47% |
Note: The data in this table is derived from studies on Ibuprofen and serves as a reference for expected values for Ibuprofen this compound microemulsions.[3][4][5]
In Vitro Skin Permeation Studies
Protocol 5: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To evaluate the permeation of Ibuprofen this compound from the developed microemulsion through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer and water bath
-
HPLC or UPLC-MS/MS system for drug quantification
Methodology:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.
-
Fill the receptor compartment with the receptor medium and maintain it at 37°C with constant stirring.
-
Apply a known quantity of the Ibuprofen this compound microemulsion to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots of the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for Ibuprofen this compound concentration using a validated analytical method.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time.
-
Determine key permeation parameters such as steady-state flux (Jss) and lag time.
Visualizations
References
Application Notes and Protocols for the Evaluation of Piconol as a Nanoparticle-Based Drug Delivery Vehicle
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the systematic evaluation of Piconol, a novel biomaterial, as a potential drug delivery vehicle. The following protocols detail the necessary steps from nanoparticle formulation and characterization to in vitro and in vivo testing.
Formulation and Physicochemical Characterization of this compound Nanoparticles
A critical first step in evaluating this compound as a drug delivery vehicle is the consistent and reproducible formulation of nanoparticles with desired physicochemical properties. These characteristics will significantly influence the in vivo behavior, efficacy, and safety of the drug delivery system.
Experimental Protocol: this compound Nanoparticle Formulation by Emulsion-Solvent Evaporation
This protocol describes a common method for formulating polymeric nanoparticles. Adjustments may be necessary based on the specific properties of this compound.
Materials:
-
This compound
-
Drug to be encapsulated
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), Polysorbate 80)
-
Purified water
-
Homogenizer (sonicator or high-pressure homogenizer)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve a specific amount of this compound and the drug in a suitable organic solvent.
-
Prepare an aqueous solution containing a surfactant at a defined concentration.
-
Add the organic phase to the aqueous phase dropwise while homogenizing at high speed for a set duration to form an oil-in-water (o/w) emulsion.
-
Continue stirring the emulsion at a moderate speed to allow for the evaporation of the organic solvent. A rotary evaporator can be used to expedite this step.
-
As the solvent evaporates, the this compound nanoparticles will precipitate.
-
Collect the nanoparticles by ultracentrifugation.
-
Wash the nanoparticle pellet with purified water to remove excess surfactant and un-encapsulated drug.
-
Lyophilize the nanoparticles for long-term storage or resuspend in a suitable buffer for immediate use.
Data Presentation: Physicochemical Characterization of this compound Nanoparticles
The following parameters should be systematically measured and recorded.
| Parameter | Method | Desired Outcome |
| Particle Size (nm) | Dynamic Light Scattering (DLS) | Monodisperse population, size range 50-200 nm for intravenous administration |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | PDI < 0.3, indicating a narrow size distribution |
| Zeta Potential (mV) | Laser Doppler Velocimetry | Negative or positive surface charge to ensure colloidal stability |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | Spherical shape, smooth surface |
| Drug Loading Content (%) | HPLC, UV-Vis Spectroscopy | High drug loading to maximize therapeutic effect |
| Encapsulation Efficiency (%) | HPLC, UV-Vis Spectroscopy | High encapsulation efficiency to minimize drug waste |
In Vitro Drug Release Studies
Understanding the rate and mechanism of drug release from this compound nanoparticles is crucial for predicting their in vivo performance.
Experimental Protocol: In Vitro Drug Release using Dialysis
This method simulates the physiological release of the drug from the nanoparticles.
Materials:
-
Drug-loaded this compound nanoparticles
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4; acetate buffer, pH 5.5 to simulate endosomal environment)
-
Shaking incubator or water bath
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded this compound nanoparticles in a specific volume of release buffer.
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of release buffer.
-
Maintain the setup at 37°C with constant, gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer from the outer container and replace it with an equal volume of fresh buffer to maintain sink conditions.[1]
-
Quantify the concentration of the released drug in the collected aliquots using a validated analytical method (e.g., HPLC, UV-Vis).
-
Calculate the cumulative percentage of drug released over time.
Data Presentation: In Vitro Drug Release Profile
| Time (hours) | Cumulative Drug Release (%) at pH 7.4 | Cumulative Drug Release (%) at pH 5.5 |
| 0 | 0 | 0 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| 12 | ||
| 24 | ||
| 48 | ||
| 72 |
In Vitro Cellular Studies
Cell-based assays are essential to evaluate the biocompatibility and cellular uptake of this compound nanoparticles.
Experimental Workflow: In Vitro Cellular Evaluation
Caption: Workflow for in vitro cellular evaluation of this compound nanoparticles.
Experimental Protocol: Cytotoxicity Assessment using MTT Assay
The MTT assay measures cell metabolic activity as an indicator of cell viability.[2][3]
Materials:
-
Selected cell line (e.g., HeLa, A549, or a cell line relevant to the therapeutic application)
-
Cell culture medium and supplements
-
This compound nanoparticles (with and without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound nanoparticles (both empty and drug-loaded) in the cell culture medium.
-
Remove the old medium from the cells and add the nanoparticle-containing medium. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate the cells for 24, 48, or 72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[2]
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Experimental Protocol: Cellular Uptake by Flow Cytometry
This protocol quantifies the internalization of fluorescently labeled this compound nanoparticles by cells.
Materials:
-
Fluorescently labeled this compound nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag conjugated to this compound)
-
Selected cell line
-
Cell culture medium and supplements
-
Flow cytometer
-
Trypsin-EDTA
-
PBS
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with fluorescently labeled this compound nanoparticles at various concentrations and for different incubation times.
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension using a flow cytometer to measure the fluorescence intensity of individual cells.
-
The geometric mean fluorescence intensity is used to quantify the extent of nanoparticle uptake.
In Vivo Studies
Preclinical animal studies are essential to evaluate the efficacy, biodistribution, and toxicology of the this compound drug delivery system. All animal experiments should be conducted in accordance with approved animal care and use protocols.[4]
Experimental Workflow: In Vivo Evaluation
Caption: Workflow for in vivo evaluation of this compound drug delivery systems.
Experimental Protocol: In Vivo Efficacy in a Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of a drug delivered by this compound nanoparticles.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor induction
-
Drug-loaded this compound nanoparticles, empty nanoparticles, free drug solution, and vehicle control (e.g., saline)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, free drug, empty this compound nanoparticles, drug-loaded this compound nanoparticles).
-
Administer the treatments according to a predetermined dosing schedule (e.g., intravenous injection every three days for three cycles).
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
Experimental Protocol: Biodistribution Study
This protocol determines the organ and tumor accumulation of this compound nanoparticles.
Materials:
-
Tumor-bearing mice
-
This compound nanoparticles labeled with a fluorescent dye or a radionuclide
-
In vivo imaging system (e.g., IVIS for fluorescence imaging) or a gamma counter for radioactivity measurement
-
Dissection tools
Procedure:
-
Administer the labeled this compound nanoparticles to the mice, typically via intravenous injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize a subset of mice.
-
Perfuse the animals with saline to remove blood from the organs.
-
Dissect the major organs (liver, spleen, lungs, kidneys, heart, brain) and the tumor.[5]
-
Measure the fluorescence intensity or radioactivity in each organ and tumor.[5]
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) to quantify the biodistribution profile.
Potential Signaling Pathway Interactions
The encapsulated drug or this compound itself may interact with cellular signaling pathways. Elucidating these interactions can provide insights into the mechanism of action and potential off-target effects.
Signaling Pathway: A Hypothetical Interaction of a this compound-Delivered Kinase Inhibitor
Caption: Hypothetical signaling pathway modulation by a this compound-delivered kinase inhibitor.
References
- 1. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advanced Nanoparticle-Based Drug Delivery Systems and Their Cellular Evaluation for Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. In vivo Biodistribution and Clearance Studies using Multimodal ORMOSIL Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Piconol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piconol, pyridin-2-ylmethanol, and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. Their diverse biological activities necessitate robust and reliable analytical methodologies for characterization, quantification, and quality control. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound derivatives, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.
Key Analytical Techniques
The comprehensive characterization of this compound derivatives relies on a suite of analytical techniques that provide orthogonal information regarding the identity, purity, structure, and quantity of the analyte.
-
High-Performance Liquid Chromatography (HPLC): Primarily used for the separation, quantification, and purity assessment of this compound derivatives.
-
Mass Spectrometry (MS): Employed for molecular weight determination and structural elucidation, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the unambiguous structural elucidation of this compound derivatives in solution.
-
X-ray Crystallography: Provides the definitive solid-state structure of crystalline this compound derivatives at the atomic level.
Data Presentation: Quantitative Analysis Summary
The following tables summarize typical quantitative data obtained for a hypothetical this compound derivative, "Compound P-123," using the described analytical techniques.
Table 1: HPLC Purity and Quantification of Compound P-123
| Parameter | Result |
| Retention Time (t R ) | 5.8 min |
| Purity (by area %) | 99.2% |
| Concentration | 1.05 mg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Table 2: Mass Spectrometry Data for Compound P-123
| Ionization Mode | Mass Analyzer | m/z [M+H] + | Molecular Formula |
| Electrospray (ESI) | Quadrupole | 254.1234 | C 14 H 15 N 3 O 2 |
Table 3: ¹H NMR Chemical Shift Assignments for Compound P-123 (500 MHz, CDCl₃)
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-3 | 8.55 | d | 4.5 |
| H-4 | 7.80 | t | 7.8 |
| H-5 | 7.30 | d | 7.8 |
| H-6 | 7.65 | d | 7.8 |
| -CH₂- | 4.80 | s | - |
| Aromatic Protons | 7.0-7.5 | m | - |
| -CH₃ | 2.35 | s | - |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This protocol outlines a general reversed-phase HPLC method for the analysis of this compound derivatives.[1][2][3][4][5]
Objective: To determine the purity and concentration of a this compound derivative in a given sample.
Materials:
-
HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
-
Reference standard of the this compound derivative
-
Sample of the this compound derivative
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a suitable ratio (e.g., 60:40 v/v). Acidify the mobile phase with 0.1% formic acid for Mass Spectrometry compatibility or 0.1% phosphoric acid for UV detection to improve peak shape.[1] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh a known amount of the this compound derivative reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing the this compound derivative in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 260 nm)
-
-
Analysis: Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system.
-
Data Processing: Integrate the peak areas of the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the this compound derivative in the sample from the calibration curve. Calculate the purity of the sample based on the relative peak areas.
Mass Spectrometry (MS) for Molecular Weight Determination and Structural Elucidation
This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the characterization of this compound derivatives. Derivatization may be employed to enhance ionization efficiency.[6][7][8][9]
Objective: To confirm the molecular weight and gain structural information about a this compound derivative.
Materials:
-
LC-MS system (e.g., HPLC coupled to an electrospray ionization tandem mass spectrometer)
-
Picolinic acid (for derivatization)
-
2-methyl-6-nitrobenzoic anhydride (for derivatization)
-
Solvents (as per HPLC protocol)
Procedure:
-
Derivatization (Optional, for enhanced sensitivity):
-
A method for derivatization involves the conversion of the analyte into a picolinoyl derivative.[6]
-
This is achieved through a mixed anhydride method using picolinic acids and 2-methyl-6-nitrobenzoic anhydride.[6]
-
This derivatization can significantly increase the electrospray ionization (ESI) response.[6]
-
-
LC-MS Analysis:
-
Utilize the HPLC conditions described in the previous protocol, ensuring the mobile phase is compatible with the mass spectrometer (e.g., using formic acid instead of phosphoric acid).[1]
-
The eluent from the HPLC is directly introduced into the mass spectrometer's ion source.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is often effective for pyridine-containing compounds.
-
Scan Range: Set a mass range appropriate for the expected molecular weight of the this compound derivative (e.g., m/z 100-500).
-
Fragmentation (MS/MS): For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern provides information about the molecule's structure.
-
-
Data Analysis:
-
Identify the molecular ion peak (e.g., [M+H]⁺).
-
Compare the observed mass with the calculated exact mass of the proposed structure.
-
Analyze the fragmentation pattern to confirm the structure of the this compound derivative.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation
This protocol provides a general procedure for acquiring and interpreting NMR spectra of this compound derivatives.[10][11][12][13]
Objective: To unambiguously determine the chemical structure of a this compound derivative.
Materials:
-
NMR spectrometer (e.g., 400 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
This compound derivative sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Broadband proton decoupling is typically used to simplify the spectrum.
-
-
2D NMR Experiments (for complex structures):
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[11]
-
-
Data Interpretation:
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to identify the types of protons and their connectivity.
-
Use the ¹³C NMR spectrum to determine the number of unique carbon environments.
-
Utilize the 2D NMR data to assemble the complete molecular structure.
-
X-ray Crystallography for Absolute Structure Determination
This protocol is for obtaining the solid-state structure of a crystalline this compound derivative.[14][15][16][17]
Objective: To determine the precise three-dimensional atomic arrangement of a this compound derivative in a crystal.
Materials:
-
Crystalline sample of the this compound derivative (single crystal of sufficient size and quality)
-
X-ray diffractometer
Procedure:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The crystal should ideally be >0.1 mm in all dimensions.[16]
-
Crystal Mounting: Mount a suitable single crystal on the goniometer head of the X-ray diffractometer.
-
Data Collection:
-
Cool the crystal in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as a series of images at different crystal orientations.[15]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell dimensions and reflection intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
-
Data Analysis:
-
The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.
-
Visualizations
Caption: General experimental workflow for the characterization of this compound derivatives.
Caption: Workflow for LC-MS analysis of this compound derivatives.
References
- 1. Separation of Ibuprofen this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. An innovative method for the extraction and HPLC analysis of bioactive policosanols from non-psychoactive Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Application of triple quadrupole tandem mass spectrometry to the analysis of pyridine-containing derivatives of long-chain acids and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 14. mdpi.com [mdpi.com]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Ibuprofen Piconol Transdermal Patches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen piconol, an ester of ibuprofen, is a non-steroidal anti-inflammatory drug (NSAID) with potential for effective topical and transdermal delivery.[1] Transdermal patches offer a promising non-invasive delivery system for Ibuprofen this compound, aiming to provide localized anti-inflammatory and analgesic effects while minimizing the systemic side effects often associated with oral administration.[2] This document provides detailed application notes and protocols for the formulation, in vitro evaluation, and conceptual in vivo assessment of Ibuprofen this compound transdermal patches.
A preformulation characterization of Ibuprofen this compound reveals it to be a chemically stable, slightly hygroscopic liquid that strongly partitions into the oil phase.[1] It has very limited solubility in water but is miscible with less polar organic solvents.[1] These properties are crucial considerations for designing an effective transdermal delivery system.
Data Presentation: In Vitro Permeation of Ibuprofen from Transdermal Patches
Due to a lack of publicly available in vitro permeation data specifically for Ibuprofen this compound transdermal patches, the following table summarizes representative data from studies on ibuprofen transdermal patches to illustrate the type of data generated in such experiments. The lipophilic nature of Ibuprofen this compound suggests it would readily partition into the stratum corneum.
| Formulation ID | Polymer System | Permeation Enhancer | Cumulative Amount Permeated (µg/cm²) at 24h | Steady-State Flux (Jss) (µg/cm²/h) | Lag Time (h) |
| IBU-Patch-01 | Ethylcellulose/PVP | None | 163.3 ± 24.4 | 8.5 ± 1.2 | 2.1 ± 0.3 |
| IBU-Patch-02 | Chitosan | Tween 80 | 210.5 ± 31.2 | 11.2 ± 1.8 | 1.8 ± 0.2 |
| IBU-Patch-03 | Acrylic Adhesive | Oleic Acid | 255.8 ± 29.5 | 14.7 ± 2.1 | 1.5 ± 0.4 |
| IBU-Patch-04 | Silicone Adhesive | Menthol | 198.4 ± 25.9 | 10.5 ± 1.5 | 1.9 ± 0.3 |
Experimental Protocols
Formulation of Ibuprofen this compound Transdermal Patches (Solvent Casting Method)
This protocol describes the fabrication of a matrix-type transdermal patch where Ibuprofen this compound is uniformly dispersed within a polymer matrix.
Materials:
-
Ibuprofen this compound
-
Polymers: Ethylcellulose (EC) and Polyvinylpyrrolidone (PVP)[2][3]
-
Plasticizer: Polyethylene Glycol (PEG) 400
-
Permeation Enhancer (optional): Oleic acid, Menthol, or Allantoin[2]
-
Solvents: Ethanol and Toluene[2]
-
Backing membrane
-
Release liner
Equipment:
-
Magnetic stirrer
-
Ultrasonicator
-
Petri dishes or a film casting apparatus
-
Hot air oven
-
Digital weighing balance
-
Micropipettes
Protocol:
-
Polymer Solution Preparation: Accurately weigh the desired amounts of ethylcellulose and PVP and dissolve them in ethanol. Allow the solution to swell for at least 15 minutes to ensure complete dissolution.[2]
-
Drug and Excipient Solution Preparation: In a separate container, dissolve the accurately weighed Ibuprofen this compound, polyethylene glycol 400, and any chosen permeation enhancer in toluene.[2]
-
Mixing: Slowly add the drug solution to the polymer solution while stirring continuously with a magnetic stirrer. Sonicate the mixture for 15-20 minutes to remove any entrapped air bubbles and ensure a homogenous solution.
-
Casting: Pour the final solution into a petri dish lined with a backing membrane or onto a release liner using a film casting knife to achieve a uniform thickness.
-
Drying: Dry the cast film in a hot air oven at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 12-24 hours) to ensure complete evaporation of the solvents.
-
Cutting and Storage: Once dried, carefully remove the patch from the casting surface and cut it into the desired sizes. Store the patches in a desiccator until further evaluation.
Physicochemical Evaluation of Transdermal Patches
A series of evaluations are essential to ensure the quality and consistency of the formulated patches.[2][4]
a) Weight Variation: Weigh three individual patches of a defined size and calculate the average weight. The individual weights should not deviate significantly from the average.[2]
b) Thickness: Measure the thickness of each patch at three different locations using a digital micrometer and calculate the average thickness.[2]
c) Folding Endurance: Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value, which indicates the flexibility of the patch.[2]
d) Moisture Content: Weigh a patch and then keep it in a desiccator containing calcium chloride for 24 hours. Reweigh the patch and calculate the percentage of moisture content.[2]
e) Drug Content Uniformity: Dissolve a patch of a known area in a suitable solvent (e.g., methanol or ethanol). Analyze the drug content using a validated analytical method such as UV-Visible Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[2]
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol details the procedure for assessing the permeation of Ibuprofen this compound from the transdermal patch through an appropriate membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine) or a synthetic membrane
-
Receptor medium: Phosphate buffered saline (PBS) pH 7.4[5]
-
Formulated Ibuprofen this compound transdermal patch
-
Magnetic stir bars
-
Syringes and needles for sampling
Equipment:
-
Water bath with temperature control
-
Magnetic stirrer platform for Franz cells
-
HPLC or UV-Visible Spectrophotometer for analysis
Protocol:
-
Membrane Preparation: If using biological skin, carefully excise the skin, remove any subcutaneous fat and hair, and equilibrate it in PBS for 30 minutes before mounting.
-
Franz Cell Assembly: Mount the prepared skin or synthetic membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[6]
-
Receptor Chamber Filling: Fill the receptor chamber with degassed PBS (pH 7.4) and place a small magnetic stir bar. Ensure there are no air bubbles trapped beneath the membrane.[7]
-
Temperature Equilibration: Place the assembled Franz cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.[7] Allow the system to equilibrate for 30 minutes.
-
Patch Application: Cut the transdermal patch to the size of the effective diffusion area of the Franz cell and apply it to the surface of the membrane in the donor compartment.[6]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume (e.g., 0.5 mL) of the receptor medium and immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[6]
-
Sample Analysis: Analyze the withdrawn samples for the concentration of Ibuprofen this compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine key permeation parameters such as steady-state flux (Jss), lag time (tL), and permeability coefficient (Kp).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema Model - Conceptual)
This protocol provides a conceptual framework for evaluating the anti-inflammatory efficacy of the Ibuprofen this compound transdermal patch in an animal model.
Animals:
-
Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Ibuprofen this compound transdermal patch
-
Control patch (without the active drug)
-
1% w/v carrageenan solution in normal saline
-
Plethysmometer
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into at least three groups:
-
Group 1: Control (no treatment)
-
Group 2: Placebo patch
-
Group 3: Ibuprofen this compound transdermal patch
-
-
Patch Application: Shave the dorsal surface of the rats 24 hours before the experiment. Apply the respective patches to the shaved area.
-
Induction of Edema: One hour after patch application, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 6 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.
Visualizations
Workflow for formulation and evaluation of Ibuprofen this compound transdermal patches.
Logical flow of the in-vitro drug release study using a Franz diffusion cell.
Simplified signaling pathway of NSAID action in inhibiting inflammation.
References
Application Notes and Protocols: Methodology for Assessing Skin Irritation of Piconol Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piconol, a pyridylcarbinol derivative, is utilized in various topical formulations for its anti-inflammatory properties. As with any topically applied agent, a thorough assessment of its potential to cause skin irritation is a critical step in preclinical safety evaluation and formulation development. This document provides a comprehensive set of protocols and application notes for a multi-faceted approach to evaluating the skin irritation potential of this compound formulations. The methodologies described herein leverage validated in vitro models and analytical techniques to provide a robust and ethically sound assessment, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement) for animal testing.
The primary methodologies detailed include the use of Reconstructed Human Epidermis (RhE) models for an initial assessment of irritation potential, followed by cytokine analysis to quantify the inflammatory response, and histological evaluation to observe tissue-level changes. This integrated approach provides a comprehensive profile of a formulation's interaction with the skin.
In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RhE) Models
RhE models, such as EpiDerm™ or SkinEthic™, are three-dimensional tissue cultures composed of human-derived epidermal keratinocytes that have been cultured to form a stratified, differentiated epidermis.[1][2] These models are widely accepted as reliable alternatives to in vivo rabbit skin irritation tests for hazard identification.[1] The assessment of skin irritation in these models is primarily based on cell viability following exposure to the test substance.[1][2]
Experimental Protocol: RhE Skin Irritation Test
This protocol is adapted from established and validated methods for in vitro skin irritation testing.[3][4][5]
1.1. Materials:
-
Reconstructed Human Epidermis (RhE) tissue kits (e.g., EpiDerm™, SkinEthic™)
-
Assay medium (provided with the kit)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound formulations (test articles)
-
Negative Control: Sterile PBS or distilled water
-
Positive Control: 5% aqueous Sodium Dodecyl Sulfate (SDS) solution
-
6-well and 24-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (1 mg/mL in assay medium or as provided)[6]
-
Isopropanol or DMSO (for formazan extraction)
-
Microplate reader
1.2. Procedure:
-
Tissue Pre-Incubation: Upon receipt, transfer the RhE tissues to 6-well plates containing pre-warmed assay medium (0.9 mL per well). Ensure there are no air bubbles trapped beneath the inserts. Incubate overnight at 37°C, 5% CO₂, and ≥ 90% humidity.[3][5]
-
Application of Test Articles:
-
Perform the test in triplicate for each test article, negative control, and positive control.
-
For liquid or semi-solid this compound formulations, apply a sufficient amount (typically 25-30 µL) to evenly cover the surface of the epidermis.[7]
-
For solid formulations, apply a measured amount (e.g., 25 mg) after moistening the tissue surface with 25 µL of PBS.[7]
-
-
Exposure: Incubate the treated tissues for 60 minutes at 37°C, 5% CO₂, and ≥ 90% humidity.[5]
-
Rinsing: After the exposure period, thoroughly rinse the tissue surface with sterile PBS to remove the test article. This is a critical step and typically involves repeated gentle washing. Blot the bottom of the tissue inserts on sterile absorbent material.[3][5]
-
Post-Incubation: Transfer the rinsed tissues to new 6-well plates containing fresh, pre-warmed assay medium. Incubate for 42 hours at 37°C, 5% CO₂, and ≥ 90% humidity. A media change after 24 hours is recommended. The culture medium collected at this stage can be stored at -80°C for subsequent cytokine analysis.[5]
-
MTT Viability Assay:
-
Prepare a 24-well plate with 300 µL of MTT solution (1 mg/mL) per well.
-
Transfer the RhE tissues from the 6-well plates to the MTT-containing 24-well plate.
-
Incubate for 3 hours at 37°C, 5% CO₂, and ≥ 90% humidity. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.[6]
-
-
Formazan Extraction:
-
Carefully remove the tissues from the MTT solution and blot them dry.
-
Place each tissue in a new 24-well plate or tube containing a fixed volume of isopropanol or DMSO (e.g., 1.5 mL).[3]
-
Incubate for at least 2 hours at room temperature on a shaker to extract the formazan crystals.
-
-
Quantification: Transfer an aliquot (e.g., 200 µL) of the formazan extract to a 96-well plate and measure the optical density (OD) using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-690 nm can be used to reduce background noise.
1.3. Data Analysis and Interpretation:
-
Calculate the percentage of viability for each tissue relative to the negative control: % Viability = (OD of Test Article / Mean OD of Negative Control) x 100
-
A test article is classified as an irritant if the mean tissue viability of the three replicates is reduced to ≤ 50% of the negative control.[2]
Data Presentation: RhE Viability
| Formulation ID | Mean OD (570nm) | Standard Deviation | % Viability vs. Control | Classification |
| Negative Control (PBS) | 1.250 | 0.085 | 100% | Non-Irritant |
| Positive Control (5% SDS) | 0.213 | 0.032 | 17% | Irritant |
| This compound Formulation A (1%) | 1.150 | 0.091 | 92% | Non-Irritant |
| This compound Formulation B (3%) | 0.988 | 0.076 | 79% | Non-Irritant |
| This compound Formulation C (5%) | 0.750 | 0.065 | 60% | Non-Irritant |
| Vehicle Control | 1.213 | 0.088 | 97% | Non-Irritant |
Cytokine Analysis for Inflammatory Response
The release of pro-inflammatory cytokines is an early and sensitive indicator of skin irritation. Measuring the levels of key cytokines in the culture medium from the RhE model provides a more nuanced understanding of the irritation potential beyond a simple viability endpoint. Interleukin-1 alpha (IL-1α) is a primary mediator in the initiation of the inflammatory cascade in the skin.[8] Other relevant cytokines include IL-1β, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). Recent studies also suggest Macrophage Migration Inhibitory Factor (MIF) as a useful marker for skin irritation.[9]
Experimental Protocol: Cytokine Quantification by ELISA
This protocol outlines a general procedure for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA), which is a common method for cytokine quantification.[10][11][12]
2.1. Materials:
-
Culture medium samples collected from the RhE experiment (stored at -80°C)
-
Cytokine-specific ELISA kits (e.g., for human IL-1α, IL-6, IL-8, TNF-α)
-
ELISA plate reader
-
Reagent-grade water
-
Wash buffer, substrate solution, and stop solution (typically provided in the kit)
2.2. Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as directed in the ELISA kit manual.
-
Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.[10]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for a specified time.
-
Sample and Standard Incubation: Add the culture medium samples and a serial dilution of the cytokine standard to the wells. Incubate for the recommended time to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: Wash the plate and add the biotin-conjugated detection antibody. Incubate to allow it to bind to the captured cytokine.
-
Enzyme Conjugate: Wash the plate and add the enzyme-linked streptavidin (e.g., horseradish peroxidase - HRP).
-
Substrate Addition: Wash the plate and add the substrate solution. A color change will develop in proportion to the amount of cytokine present.
-
Stopping the Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using an ELISA plate reader.[13]
2.3. Data Analysis and Interpretation:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Interpolate the concentration of the cytokine in each sample from the standard curve.
-
Compare the cytokine levels in the samples treated with this compound formulations to the negative control. A significant increase in pro-inflammatory cytokine levels indicates an irritant response.
Data Presentation: Cytokine Release
| Formulation ID | IL-1α (pg/mL) | IL-6 (pg/mL) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Negative Control (PBS) | 15.2 ± 3.1 | 25.5 ± 4.8 | 45.1 ± 7.3 | 10.3 ± 2.5 |
| Positive Control (5% SDS) | 350.8 ± 45.2 | 480.3 ± 55.9 | 950.6 ± 110.2 | 150.7 ± 20.1 |
| This compound Formulation A (1%) | 20.5 ± 4.5 | 30.1 ± 5.2 | 55.3 ± 8.9 | 12.1 ± 3.0 |
| This compound Formulation B (3%) | 45.3 ± 6.8 | 60.7 ± 8.1 | 110.9 ± 15.4 | 25.6 ± 4.7 |
| This compound Formulation C (5%) | 80.1 ± 10.2 | 105.4 ± 12.5 | 220.5 ± 25.8 | 50.2 ± 7.9 |
| Vehicle Control | 18.9 ± 3.9 | 28.3 ± 5.0 | 50.7 ± 8.1 | 11.5 ± 2.8 |
Histological Assessment
Histological examination of the RhE tissues provides a qualitative assessment of skin irritation by visualizing changes in tissue morphology. This analysis can reveal subtle signs of irritation that may not be fully captured by viability and cytokine assays alone. Key indicators of irritation include spongiosis (intercellular edema in the epidermis), vacuolization of keratinocytes, and necrosis.
Experimental Protocol: Tissue Processing and Staining
3.1. Materials:
-
RhE tissues (from the irritation experiment)
-
10% Neutral Buffered Formalin (NBF)
-
Ethanol (70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Microscope slides
-
Hematoxylin and Eosin (H&E) stains
-
Light microscope
3.2. Procedure:
-
Fixation: Immediately after the post-incubation period, fix the RhE tissues in 10% NBF for at least 24 hours at 4°C.[14][15]
-
Processing: Dehydrate the fixed tissues through a graded series of ethanol solutions (e.g., 70%, 95%, 100%), clear with xylene, and infiltrate with molten paraffin wax. This can be done using an automated tissue processor.[15]
-
Embedding: Embed the paraffin-infiltrated tissues in paraffin blocks, ensuring the correct orientation for cross-sectional cutting.[15]
-
Sectioning: Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.[16]
-
Staining: Mount the sections on microscope slides and stain with Hematoxylin and Eosin (H&E) to visualize the cellular structures.
-
Microscopic Examination: Examine the stained sections under a light microscope. A pathologist or trained histologist should evaluate the slides for signs of irritation, which can be scored based on a semi-quantitative scale.
3.3. Data Analysis and Interpretation:
Evaluate and score the following histological parameters:
-
Spongiosis: Mild, moderate, or severe.
-
Keratinocyte Vacuolization: Presence and extent.
-
Necrosis: Presence and extent of cell death.
-
Parakeratosis: Retention of nuclei in the stratum corneum.
-
Inflammatory Infiltrate: Although less common in RhE models, any signs should be noted.
Data Presentation: Histological Scoring
| Formulation ID | Spongiosis (0-3) | Vacuolization (0-3) | Necrosis (0-3) | Overall Irritation Score |
| Negative Control (PBS) | 0 | 0 | 0 | 0 |
| Positive Control (5% SDS) | 3 | 3 | 2 | 8 |
| This compound Formulation A (1%) | 0 | 0 | 0 | 0 |
| This compound Formulation B (3%) | 1 | 0 | 0 | 1 |
| This compound Formulation C (5%) | 1 | 1 | 0 | 2 |
| Vehicle Control | 0 | 0 | 0 | 0 |
| Scoring: 0=None, 1=Mild, 2=Moderate, 3=Severe |
Visualizations
Signaling Pathway of Skin Irritation
Caption: Signaling pathway of chemically induced skin irritation.
Experimental Workflow
Caption: Experimental workflow for assessing skin irritation.
Conclusion
The described methodologies provide a robust framework for assessing the skin irritation potential of this compound formulations. By combining in vitro RhE models with molecular and histological endpoints, researchers can gain a comprehensive understanding of a formulation's safety profile. This tiered approach not only aligns with modern, animal-free testing strategies but also provides detailed mechanistic insights that can guide the development of safe and effective topical products. The provided protocols and data presentation formats offer a standardized approach to ensure reproducibility and comparability of results across different studies.
References
- 1. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]
- 2. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 3. episkin.com [episkin.com]
- 4. youtube.com [youtube.com]
- 5. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel cytokine marker available for skin irritation testing of medical devices using reconstructed human epidermis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. Cytokine analysis - ELISA / CBA [sanquin.org]
- 12. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. dermnetnz.org [dermnetnz.org]
- 16. bu.edu [bu.edu]
Preclinical Evaluation of Ibuprofen Piconol: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibuprofen is a well-established non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins that mediate pain and inflammation.[1] Ibuprofen Piconol is a novel compound that combines ibuprofen with this compound (pyridin-2-ylmethanol).[2][3] The this compound moiety is suggested to enhance the bioavailability and/or skin penetration of ibuprofen, making it a promising candidate for topical formulations aimed at localized pain and inflammation.
These application notes provide a comprehensive overview of the preclinical evaluation of Ibuprofen this compound in animal models, focusing on its anti-inflammatory, analgesic, and toxicological profiles. The protocols detailed below are standard, validated methods for assessing the efficacy and safety of NSAIDs.
Mechanism of Action: Signaling Pathway
Ibuprofen acts by inhibiting both COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins (PGs) and thromboxanes.[4][5] Prostaglandins are crucial mediators of inflammation, pain, and fever.[1] The reduction in prostaglandin synthesis at the site of inflammation is the primary mechanism for the anti-inflammatory and analgesic effects of ibuprofen.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for evaluating the anti-inflammatory activity of compounds.[6][7]
Experimental Protocol
Objective: To assess the anti-inflammatory effect of topically applied Ibuprofen this compound gel on carrageenan-induced paw edema in rats.
Animals: Male Wistar rats (180-220 g).
Materials:
-
Ibuprofen this compound Gel (e.g., 1%, 2%, and 5% w/w)
-
Placebo Gel (vehicle)
-
Positive Control: Diclofenac Gel (1% w/w)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
Procedure:
-
Divide the rats into five groups (n=6 per group): Vehicle Control, Ibuprofen this compound (1%), Ibuprofen this compound (2%), Ibuprofen this compound (5%), and Positive Control (Diclofenac 1%).
-
Thirty minutes prior to carrageenan injection, apply 100 mg of the respective gel to the plantar surface of the right hind paw of each rat.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, and 4 hours post-carrageenan injection.[8]
-
Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation
Table 1: Effect of Topical Ibuprofen this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose | Mean Paw Volume Increase (mL) ± SEM | % Inhibition (at 3h) |
| 1h | 2h | ||
| Vehicle Control | - | 0.35 ± 0.04 | 0.68 ± 0.05 |
| Ibuprofen this compound | 1% | 0.25 ± 0.03 | 0.45 ± 0.04 |
| Ibuprofen this compound | 2% | 0.20 ± 0.02 | 0.36 ± 0.03 |
| Ibuprofen this compound | 5% | 0.15 ± 0.02 | 0.28 ± 0.03 |
| Diclofenac Gel | 1% | 0.18 ± 0.02 | 0.32 ± 0.03** |
| p<0.05, **p<0.01 compared to Vehicle Control. |
Analgesic Activity Evaluation
Hot Plate Test in Mice
The hot plate test is used to evaluate centrally acting analgesics.[9]
Objective: To assess the central analgesic effect of Ibuprofen this compound.
Animals: Swiss albino mice (20-25 g).
Materials:
-
Ibuprofen this compound (oral suspension)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Positive Control: Morphine (5 mg/kg, subcutaneous)
-
Hot Plate apparatus (maintained at 55 ± 0.5°C)
Procedure:
-
Divide the mice into groups (n=6 per group): Vehicle Control, Ibuprofen this compound (at various doses), and Positive Control.
-
Administer the test substances orally 30 minutes before the test.
-
Place each mouse on the hot plate and record the latency to a response such as paw licking or jumping. A cut-off time of 30 seconds is set to prevent tissue damage.[10]
-
Record the reaction time at 0, 30, 60, 90, and 120 minutes post-administration.
Data Presentation
Table 2: Analgesic Effect of Ibuprofen this compound in the Hot Plate Test
| Treatment Group | Dose (mg/kg, p.o.) | Mean Reaction Time (seconds) ± SEM |
| 0 min | ||
| Vehicle Control | - | 6.5 ± 0.4 |
| Ibuprofen this compound | 50 | 6.7 ± 0.5 |
| Ibuprofen this compound | 100 | 6.6 ± 0.4 |
| Morphine | 5 (s.c.) | 6.8 ± 0.5 |
| *p<0.05, **p<0.01 compared to Vehicle Control. |
Acetic Acid-Induced Writhing Test in Mice
This test is sensitive to peripherally acting analgesics.[11][12]
Objective: To evaluate the peripheral analgesic activity of Ibuprofen this compound.
Animals: Swiss albino mice (20-25 g).
Materials:
-
Ibuprofen this compound (oral suspension)
-
Vehicle
-
Positive Control: Aspirin (100 mg/kg, p.o.)
-
Acetic Acid (0.6% v/v in saline)
Procedure:
-
Divide the mice into groups (n=6 per group).
-
Administer the test substances orally 30 minutes before acetic acid injection.
-
Inject 0.1 mL/10g of 0.6% acetic acid intraperitoneally.[13]
-
Five minutes after the injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 15 minutes.
-
Calculate the percentage inhibition of writhing.
Data Presentation
Table 3: Effect of Ibuprofen this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Writhes ± SEM | % Inhibition |
| Vehicle Control | - | 35.2 ± 2.5 | - |
| Ibuprofen this compound | 50 | 18.6 ± 1.8 | 47.2% |
| Ibuprofen this compound | 100 | 12.4 ± 1.5 | 64.8% |
| Aspirin | 100 | 14.8 ± 1.6 | 58.0% |
| p<0.01 compared to Vehicle Control. |
Experimental Workflow
References
- 1. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]
- 2. This compound | C6H7NO | CID 11474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. inotiv.com [inotiv.com]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Hot plate test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. rjptsimlab.com [rjptsimlab.com]
- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. saspublishers.com [saspublishers.com]
Application Notes and Protocols for the Quantitative Analysis of Piconol in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piconol, chemically known as ibuprofen this compound, is a non-steroidal anti-inflammatory drug (NSAID) designed for topical application. A critical aspect of its preclinical and clinical development is the quantitative analysis of its presence and behavior in biological matrices. This document provides detailed application notes and protocols for the determination of this compound in biological samples such as plasma, serum, and whole blood. It is important to note that when ibuprofen this compound is administered topically, it undergoes rapid conversion to ibuprofen in vivo. Consequently, bioanalytical methods in living organisms typically focus on the quantification of ibuprofen and its metabolites.[1] The protocols outlined below are designed for in vitro studies or can be adapted for in vivo scenarios where the direct measurement of the parent compound is required.
I. Quantitative Data Summary
The following table summarizes the in vitro hydrolysis half-life of ibuprofen this compound in various biological matrices, demonstrating the impact of anticoagulants on its stability.
| Biological Matrix | Anticoagulant | Initial Concentration (µg/mL) | Hydrolysis Half-life (t½) |
| Plasma | None | 50 - 200 | 2.5 hours |
| Plasma | Citrate | 50 - 200 | 8.0 hours |
| Plasma | Heparin | 50 - 200 | 15.5 hours |
| Plasma | EDTA | 50 - 200 | 161.8 hours |
Data sourced from an in vitro study on the hydrolysis kinetics of ibuprofen this compound.[2]
II. Experimental Protocols
A robust and validated bioanalytical method is crucial for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high sensitivity and specificity, which is essential for analyzing complex biological samples.[3]
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting this compound from plasma or serum samples.[4][5]
Materials:
-
Biological matrix (e.g., rat plasma)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) solution (a structurally similar compound not present in the matrix)
-
1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological matrix into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (typically 5-10 µL) of the supernatant into the LC-MS/MS system.[5]
Protocol 2: Liquid Chromatography (LC) Conditions
A reversed-phase C18 column is commonly used for the separation of small molecules like this compound.
Instrumentation and Parameters:
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 1.0 10 5.0 90 7.0 90 7.1 10 | 10.0 | 10 |
Protocol 3: Mass Spectrometry (MS) Conditions
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM) for quantification.
Instrumentation and Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the Internal Standard to identify the precursor and product ions.
-
Key Parameters to Optimize:
-
Capillary voltage
-
Source temperature
-
Gas flow rates (nebulizer, desolvation)
-
Collision energy
-
III. Method Validation
The developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Specificity and Selectivity: Ensuring no interference from endogenous matrix components.
-
Linearity: Establishing a linear relationship between concentration and response over a defined range.
-
Accuracy and Precision: Determining the closeness of measured values to the true value and the degree of scatter, respectively.
-
Recovery: Assessing the extraction efficiency of the sample preparation method.
-
Matrix Effect: Evaluating the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assessing the stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term).
IV. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: In vivo conversion of Ibuprofen this compound.
Caption: Workflow for this compound quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ibuprofen this compound hydrolysis in vitro in plasma, whole blood, and serum using different anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of Ibuprofen Piconol in Aqueous Gels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Ibuprofen Piconol in aqueous gel formulations.
Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen this compound and why is its solubility in aqueous gels a challenge?
Ibuprofen this compound is the 2-pyridinylmethyl ester of ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). It is a lipophilic molecule, meaning it has a strong tendency to dissolve in oils and fats rather than water.[1] This inherent property results in very limited solubility in aqueous systems, which form the base of most hydrogels. Reports indicate its water solubility is as low as 16.5 ppm, presenting a significant hurdle for incorporating therapeutically effective concentrations into a stable and uniform aqueous gel.[1][2]
Q2: What are the primary strategies to enhance the solubility of Ibuprofen this compound in an aqueous gel?
To overcome the poor aqueous solubility of Ibuprofen this compound, several formulation strategies can be employed. These primarily involve the use of:
-
Co-solvents: Water-miscible organic solvents can be added to the aqueous phase to increase the drug's solubility.
-
Surfactants: These molecules can form micelles that encapsulate the lipophilic drug, allowing it to be dispersed in the aqueous medium.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic interior cavity that can entrap drug molecules, enhancing their apparent solubility in water.
-
Emulgel Formulations: This approach involves creating an emulsion (oil-in-water) containing the dissolved drug and then incorporating this emulsion into a gel base.
Q3: Are there any reported solvent systems that have been successful in solubilizing Ibuprofen this compound?
Yes, for research purposes, several solvent systems have been reported to effectively dissolve Ibuprofen this compound. These include:
-
Dimethyl Sulfoxide (DMSO) has been shown to solubilize Ibuprofen this compound at concentrations of ≥ 50 mg/mL.[2]
-
A mixture of 10% DMSO in 90% (20% SBE-β-CD in saline) has been used.[2]
-
A combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has also been reported as an effective solvent system for in vivo studies.[2]
It is crucial to note that the selection of a solubilization system for a final pharmaceutical product must consider the safety, regulatory acceptance, and compatibility of the excipients for topical application.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Drug Precipitation/Crystallization in the Gel | - The concentration of Ibuprofen this compound exceeds its solubility in the chosen solvent system.- A change in temperature during storage has reduced the drug's solubility.- The pH of the gel is not optimal for drug solubility. | - Increase the concentration of the co-solvent or surfactant.- Evaluate a different co-solvent or a combination of co-solvents.- Consider forming a microemulsion or emulgel.- Store the formulation at a controlled room temperature.- Evaluate the pH-solubility profile of Ibuprofen this compound and adjust the gel's pH accordingly, ensuring it remains suitable for topical application. |
| Phase Separation (Oily Droplets Visible) | - In an emulgel, the emulsifier may be at an insufficient concentration or is not appropriate for the oil phase used.- The homogenization process was inadequate. | - Increase the concentration of the emulsifier.- Screen different emulsifiers to find one with a suitable Hydrophile-Lipophile Balance (HLB).- Optimize the homogenization speed and time during the preparation of the emulsion. |
| Inconsistent Viscosity or Gel Structure | - The gelling agent is not properly hydrated.- The presence of co-solvents or other excipients is interfering with the gelling agent's network structure.- The pH is not optimal for the specific gelling agent (e.g., carbomers require neutralization). | - Ensure the gelling agent is dispersed slowly and allowed adequate time to hydrate before adding other components.- Evaluate the compatibility of the chosen gelling agent with the solubilizing system.- If using a pH-sensitive polymer like Carbopol, ensure complete neutralization with an appropriate agent (e.g., triethanolamine). |
| Poor Drug Release from the Gel | - The drug has a very high affinity for the formulation components (oil phase or micelles).- The viscosity of the gel is too high, hindering drug diffusion. | - Modify the composition of the solvent system to slightly reduce the drug's solubility within the vehicle, thereby promoting its partitioning into the skin.- Optimize the concentration of the gelling agent to achieve a lower viscosity that still provides the desired cosmetic properties. |
Data Presentation
Table 1: Physicochemical Properties of Ibuprofen this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₃NO₂ | |
| Molecular Weight | 297.39 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Log P (Octanol/Water) | 4.3 (Computed) | |
| Water Solubility | 16.5 ppm | [1][2] |
| Glycerol Solubility | 16.4 mg/mL | [1][2] |
| DMSO Solubility | ≥ 50 mg/mL | [2] |
Table 2: Solubility of Ibuprofen (as a reference) in Common Topical Solvents
Note: This data is for Ibuprofen, not Ibuprofen this compound. Due to its ester structure, Ibuprofen this compound's solubility is expected to differ. This table serves as a starting point for solvent screening.
| Solvent | Solubility (% w/w) |
| Propylene Glycol | > 23 |
| Ethanol | > 23 |
| PEG 400 | > 23 |
| Transcutol P | > 23 |
| Isopropyl Myristate | > 16 |
Experimental Protocols
Protocol 1: Screening for Suitable Solvents and Co-solvents
Objective: To determine the saturation solubility of Ibuprofen this compound in various pharmaceutically acceptable solvents.
Materials:
-
Ibuprofen this compound
-
A selection of solvents (e.g., Propylene Glycol, Ethanol, Isopropyl Myristate, Transcutol P, PEG 400, various surfactants)
-
Vials with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
HPLC with a suitable column and validated analytical method for Ibuprofen this compound
Methodology:
-
Add an excess amount of Ibuprofen this compound to a known volume of each solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a controlled temperature (e.g., 25°C or 32°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials for the presence of undissolved drug.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase.
-
Analyze the concentration of Ibuprofen this compound in the diluted supernatant using a validated HPLC method.
-
Calculate the saturation solubility in mg/mL or % w/w.
Protocol 2: Preparation of an Ibuprofen this compound Emulgel
Objective: To formulate a stable aqueous gel containing a solubilized form of Ibuprofen this compound.
Materials:
-
Ibuprofen this compound
-
Oil phase (e.g., Isopropyl Myristate)
-
Emulsifier (e.g., Tween 80, Span 80)
-
Co-solvent (e.g., Propylene Glycol)
-
Gelling agent (e.g., Carbomer 940)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
-
Homogenizer
-
Mechanical stirrer
Methodology:
-
Oil Phase Preparation: Dissolve the required amount of Ibuprofen this compound in the oil phase. The co-solvent and oil-soluble emulsifier (e.g., Span 80) can also be added to this phase.
-
Aqueous Phase Preparation: Disperse the gelling agent (e.g., Carbomer 940) in purified water with constant stirring until fully hydrated. Add the water-soluble emulsifier (e.g., Tween 80) to this phase.
-
Emulsion Formation: Slowly add the oil phase to the aqueous phase under continuous high-shear homogenization until a uniform, milky-white emulsion is formed.
-
Gel Formation: While gently stirring the emulsion, slowly add the neutralizing agent (e.g., triethanolamine) dropwise. Continue stirring until a transparent or translucent gel of the desired consistency is formed.
-
Final Steps: Check the pH of the final formulation and adjust if necessary to a skin-compatible range (typically 5.5-7.0).
Visualizations
Caption: Experimental workflow for developing an aqueous gel of Ibuprofen this compound.
Caption: Anti-inflammatory signaling pathway of Ibuprofen this compound.
References
Technical Support Center: Optimizing HPLC Mobile Phase for Piconol Ester Separation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Piconol esters.
Troubleshooting Guide
HPLC issues can often be categorized by their symptoms. Use this guide to diagnose and resolve common problems encountered during the analysis of this compound esters.
Peak Shape Problems: Tailing, Fronting, and Broadening
Poor peak shape is a common issue when analyzing hydrophobic molecules like this compound esters.
| Symptom | Potential Causes | Solutions |
| Peak Tailing | - Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase interacting with the this compound ester. - Low Mobile Phase pH: If the this compound ester has any basic functional groups, a mobile phase pH close to their pKa can cause mixed ionization states. - Column Overload: Injecting too much sample. - Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase. | - Use an end-capped C18 or C8 column. - Add a small amount of a competitive base (e.g., triethylamine) to the mobile phase to block active silanol sites. - Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase composition. |
| Peak Fronting | - Column Overload: Injecting too high a concentration or volume of the sample. - Poor Sample Solubility: The this compound ester is not fully dissolved in the injection solvent or is precipitating on the column. | - Dilute the sample or reduce the injection volume. - Ensure the sample is fully dissolved in the injection solvent. Consider using a stronger, compatible solvent for sample dissolution but inject a smaller volume. The ideal sample solvent is the mobile phase itself. |
| Broad Peaks | - Insufficient Organic Solvent: The mobile phase is too weak to elute the hydrophobic this compound ester efficiently. - High Flow Rate: Reduces the time for mass transfer between the mobile and stationary phases. - Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector. | - Increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. - Decrease the flow rate. - Use shorter, narrower internal diameter tubing. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound ester separation in reversed-phase HPLC?
A good starting point for separating hydrophobic compounds like this compound esters on a C18 or C8 column is a mobile phase consisting of a mixture of acetonitrile (ACN) and water.[1][2] A common starting gradient might be from 60-70% ACN in water to 90-100% ACN over 15-20 minutes. For isocratic elution, a higher percentage of ACN, such as 80-90%, is often required.[1]
Q2: My this compound ester is showing poor retention (eluting too early). How can I increase its retention time?
To increase the retention of a hydrophobic compound like a this compound ester in reversed-phase HPLC, you need to decrease the elution strength of the mobile phase. This can be achieved by:
-
Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[3]
-
Switching to a less powerful organic solvent. Methanol is generally a weaker solvent than acetonitrile in reversed-phase HPLC, so switching from acetonitrile to methanol at the same concentration will typically increase retention time.[4]
Q3: I am observing high backpressure in my system. What could be the cause?
High backpressure can be caused by several factors:
-
Precipitated buffer or sample: Ensure that any buffers used are soluble in the full range of your mobile phase gradient.[5] Filter your samples before injection.
-
Clogged frit or column: This can be caused by particulate matter from the sample or mobile phase.
-
High mobile phase viscosity: Mixtures of methanol and water can have a higher viscosity than either solvent alone.[4]
-
Low column temperature: Lower temperatures increase mobile phase viscosity.[1]
To resolve this, try back-flushing the column (if permitted by the manufacturer), filtering your mobile phase and samples, or increasing the column temperature.[1]
Q4: How does temperature affect the separation of this compound esters?
Increasing the column temperature generally improves the chromatography of hydrophobic compounds.[1] Higher temperatures (e.g., 35-45°C) reduce the viscosity of the mobile phase, which can lower backpressure and improve mass transfer, leading to sharper peaks and shorter retention times.[1] It is crucial to maintain a consistent temperature for reproducible results.[1]
Q5: Should I use acetonitrile or methanol as the organic modifier?
Both acetonitrile and methanol can be used for the separation of hydrophobic esters.[2]
-
Acetonitrile often provides lower backpressure due to its lower viscosity and can lead to sharper peaks.[4] It is a strong eluting solvent in reversed-phase HPLC.
-
Methanol is a weaker solvent than acetonitrile, which can be advantageous for increasing the retention of less hydrophobic this compound esters.[4] It can also offer different selectivity compared to acetonitrile.
The choice between the two may require experimental evaluation to achieve the desired separation.
Quantitative Data Summary
The following table provides representative data illustrating the effect of mobile phase composition on the peak shape and signal-to-noise ratio for a hydrophobic ester (Palmitic Acid Methyl Ester), which is analogous to a this compound ester. This demonstrates the importance of optimizing the organic solvent concentration.
| Mobile Phase Composition (Acetonitrile:Water) | Analyte (Palmitic Acid Methyl Ester) | USP Tailing Factor (T) | Signal-to-Noise (S/N) |
| 70:30 | Palmitic Acid Methyl Ester | 1.8 | 150 |
| 80:20 | Palmitic Acid Methyl Ester | 1.4 | 350 |
| 90:10 | Palmitic Acid Methyl Ester | 1.1 | 700 |
| (Note: This data is representative and illustrates a typical trend observed when optimizing separations for hydrophobic molecules.)[1] |
Detailed Experimental Protocol (Analogous Method)
This protocol for the analysis of Fatty Acid Methyl Esters (FAMEs) can be adapted as a starting point for developing a method for this compound ester separation.
Objective: Isocratic HPLC analysis of a this compound ester.
1. Materials and Reagents:
-
This compound ester standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Acetonitrile / Water (90:10 v/v). The mobile phase should be filtered through a 0.45 µm filter and degassed.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 10 µL.[1]
-
Detector: UV at an appropriate wavelength for the this compound ester (e.g., 205 nm for esters without strong chromophores) or ELSD.[1]
3. Sample Preparation:
-
Prepare a stock solution of the this compound ester at 1 mg/mL in acetonitrile.
-
Perform serial dilutions to create working standards (e.g., 1-100 µg/mL).
-
The final diluent for the samples should be the mobile phase (Acetonitrile/Water 90:10 v/v).[1]
-
Filter all samples through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[1]
-
Inject a blank (mobile phase) to ensure the system is clean.[1]
-
Inject the prepared standards and samples.
5. Optimization:
-
If peak shape is poor or retention is not optimal, adjust the acetonitrile/water ratio. Increase ACN for shorter retention, decrease for longer retention.
-
If resolution between multiple this compound esters is required, a gradient elution from a lower to a higher concentration of acetonitrile may be necessary.
Visual Workflow and Logic Diagrams
Below are diagrams illustrating key workflows and relationships in HPLC troubleshooting and method development for this compound ester separation.
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Key parameters in mobile phase optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. aocs.org [aocs.org]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Managing Formulation Instability of Lipophilic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common formulation instability issues encountered when working with lipophilic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges leading to the instability of lipophilic compound formulations?
Lipophilic compounds are notoriously challenging to formulate due to their inherent low aqueous solubility.[1][2][3] This poor solubility can lead to precipitation in aqueous environments, reducing the drug's bioavailability.[1][3] Furthermore, these compounds are often susceptible to chemical degradation pathways, including oxidation and hydrolysis.[3][4][5] Physical instability, such as crystallization or phase separation in lipid-based systems, is also a significant concern.[3][6]
Key Challenges:
-
Poor Aqueous Solubility: Limits absorption and bioavailability.[1]
-
Chemical Degradation: Susceptibility to oxidation and hydrolysis compromises the drug's potency and can generate toxic byproducts.[4][7]
-
Physical Instability: Issues like precipitation, crystallization, and phase separation affect the quality and performance of the formulation.[3][6][8]
-
Low Bioavailability: A combination of poor solubility and potential first-pass metabolism reduces the fraction of the drug that reaches systemic circulation.[1]
Q2: What are the common visual and analytical signs of formulation instability?
Instability can manifest through both physical and chemical changes. Visually, you might observe precipitation, where the compound falls out of solution as solid particles or crystals.[3] Other signs include cloudiness, a hazy appearance indicating aggregation, or phase separation in lipid-based formulations, which can appear as an oily layer (creaming).[3] Analytically, chemical instability is indicated by a change in color, a decrease in the active compound's concentration over time (measured by HPLC), or the appearance of new peaks representing degradation products.[3][9]
Troubleshooting Guides
Issue 1: My lipophilic compound is precipitating or crystallizing out of the formulation.
Q: What causes precipitation and crystallization in lipophilic formulations? A: Precipitation or crystallization often occurs when the solubility limit of the drug in the formulation is exceeded, which can be triggered by changes in temperature or solvent composition. For amorphous solid dispersions, the drug may crystallize over time as it reverts to its more stable crystalline form.[8]
Troubleshooting Steps:
-
Increase Solubilization:
-
Co-solvents: Incorporate water-miscible organic solvents to increase the drug's solubility.[3]
-
Surfactants: Use surfactants to form micelles that encapsulate the lipophilic drug, increasing its apparent solubility.[10]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility and stability.[11][12]
-
-
Inhibit Crystallization:
-
Add Nucleation Inhibitors: Polymers like polyvinylpyrrolidone (PVP) can be added to liquid formulations to inhibit drug crystallization.[8]
-
Optimize Lipid Vehicle: Ensure the compound is fully dissolved in a suitable lipid vehicle, which can improve its chemical stability and reduce the need for frozen storage.[8]
-
-
Particle Size Reduction:
-
Micronization: Reducing the drug to a fine powder increases its surface area, which can improve its dissolution rate.
-
Nanoparticles: Encapsulating the drug in nanoparticles, such as those made from PLGA, enhances solubility and stability.
-
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: My compound is degrading. How can I prevent chemical instability?
Q: What are the main chemical degradation pathways for lipophilic drugs? A: The two most common degradation pathways are oxidation and hydrolysis.[4][5][13] Oxidation, often initiated by reactive oxygen species or trace metal ions, is mechanistically complex and can produce a wide range of degradation products.[4][5][14][15] Hydrolysis involves the cleavage of chemical bonds (like in esters or amides) by water and is often catalyzed by acidic or basic conditions.[15][16]
Troubleshooting Strategies:
-
Prevent Oxidation:
-
Add Antioxidants: Incorporate antioxidants into the formulation. Lipid-soluble antioxidants like vitamin E protect cell membranes from peroxidation, while water-soluble ones like ascorbic acid act in aqueous phases.[17][18][19]
-
Control Storage Conditions: Store the formulation protected from light and in an inert atmosphere (e.g., by purging with nitrogen) to minimize exposure to oxygen.[7]
-
Use Chelating Agents: Add agents like EDTA to chelate metal ions that can catalyze oxidative reactions.[20]
-
-
Prevent Hydrolysis:
-
Control pH: Use buffering agents (e.g., citrate or phosphate buffers) to maintain the formulation at a pH where the drug exhibits maximum stability.[7][16][20][21]
-
Reduce Water Activity: For solid or non-aqueous formulations, minimize exposure to moisture. Lyophilization (freeze-drying) is a common technique to improve the stability of water-sensitive drugs.[22]
-
Use Anhydrous Systems: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) are anhydrous, which offers significant potential for protecting hydrolytically susceptible drugs.[10]
-
Caption: Strategies to counter chemical degradation pathways.
Issue 3: My lipid-based formulation is showing signs of physical instability (e.g., phase separation).
Q: Why do lipid-based formulations become physically unstable? A: Lipid-based formulations (LBFs) like emulsions and self-emulsifying systems can be physically unstable.[6][10] This can be due to excipients settling over time, especially under temperature stress.[23] Interactions between the formulation fill and the capsule shell can also impair performance.[6] The goal is to create a robust system that remains stable during storage and forms fine, stable emulsions or microemulsions upon contact with gastrointestinal fluids.[1][10]
Troubleshooting Strategies:
-
Optimize Excipient Composition:
-
Surfactants and Co-solvents: The choice and ratio of oils, surfactants, and co-solvents are critical. A well-balanced system is required to form a stable microemulsion upon dispersion.[24][25] Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures designed to emulsify spontaneously in aqueous media.[25]
-
Lipid Type: Digestible lipids have been shown to be more efficient at enhancing drug absorption compared to non-digestible ones. The fatty acid chain length also influences performance.[10]
-
-
Conduct Stress Testing:
-
Temperature Cycling: Subject the formulation to cycles of high and low temperatures to challenge its robustness and identify potential settling or phase separation issues.[23]
-
-
Solidify the Formulation:
Data and Protocols
Table 1: Common Excipients for Stabilizing Lipophilic Formulations
| Excipient Category | Function | Examples | Typical Use Level |
| Oils / Lipids | Vehicle to dissolve the drug | Medium-chain triglycerides (MCTs), Oleic acid, Arachis oil[3][24] | 30-60% (in SEDDS) |
| Surfactants | Solubilizer, Emulsifier | Tween 80, Cremophor EL, Polysorbates, Sodium Lauryl Sulphate (wetting agent)[3][8] | 20-50% (in SEDDS) |
| Co-solvents | Enhance drug solubility | Ethanol, Propylene Glycol, Polyethylene Glycols (PEGs), Transcutol[3][24] | 5-20% (in SEDDS) |
| Polymers | Crystallization Inhibitor | Polyvinylpyrrolidone (PVP), HPMC[8][20] | 1-5% |
| Antioxidants | Prevent oxidative degradation | α-Tocopherol (Vitamin E), Ascorbic Acid, Butylated hydroxytoluene (BHT)[17][20] | 0.01-0.1% |
| Complexing Agents | Enhance aqueous solubility | Cyclodextrins (e.g., HP-β-CD)[20] | Varies based on stoichiometry |
| Buffers | Maintain optimal pH for stability | Citrate buffer, Phosphate buffer[7][20] | As needed to maintain pH |
Table 2: Analytical Techniques for Stability Assessment
| Technique | Purpose | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Quantify active ingredient and detect degradation products.[3][9] | Decrease in API concentration; appearance of new impurity peaks.[3] |
| UV-Visible Spectroscopy | Monitor changes in molecular structure and concentration.[9] | Shifts in absorption spectra indicating degradation.[9] |
| Mass Spectrometry (MS) | Identify the structure of unknown degradation products.[9] | Provides mass-to-charge ratio to elucidate impurity structures. |
| Differential Scanning Calorimetry (DSC) | Detect crystallization or changes in physical form. | Appearance of a melting peak for a previously amorphous drug. |
| Particle Size Analysis | Measure droplet size of emulsions/microemulsions after dispersion. | Changes in droplet size distribution over time. |
| Visual Inspection | Basic physical stability assessment. | Observation of precipitation, cloudiness, or phase separation.[3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to identify potential degradation pathways and assess the intrinsic stability of a lipophilic compound.
Materials:
-
Lipophilic compound
-
Formulation vehicle (e.g., lipid-based system, co-solvent mixture)
-
Acidic solution: 0.1 M HCl
-
Basic solution: 0.1 M NaOH
-
Oxidizing agent: 3% Hydrogen Peroxide (H₂O₂)
-
High-intensity light source (UV/Vis)
-
Temperature-controlled oven
-
HPLC system for analysis
Methodology:
-
Prepare Samples: Prepare separate, identical samples of the drug in the chosen formulation vehicle.
-
Acidic Degradation: Add 0.1 M HCl to one sample. Store at 40-60°C for a defined period (e.g., 24-72 hours).
-
Basic Degradation: Add 0.1 M NaOH to another sample. Store at 40-60°C for the same period.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample. Store at room temperature, protected from light, for the same period.
-
Photolytic Degradation: Expose a sample to high-intensity light (e.g., 1.2 million lux hours) at ambient temperature. Keep a control sample wrapped in foil to protect it from light.[7]
-
Thermal Degradation: Place a sample in a high-temperature oven (e.g., 60-80°C).[7]
-
Analysis: At designated time points, withdraw aliquots from each sample. Neutralize the acidic and basic samples if necessary. Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Caption: Workflow for a forced degradation study.
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the preparation of a simple SEDDS formulation to enhance the solubility and stability of a lipophilic compound.[3]
Materials:
-
Lipophilic compound
-
Oil (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-solvent (e.g., Transcutol or Propylene Glycol)
-
Vortex mixer
-
Magnetic stirrer with heating plate
Methodology:
-
Solubility Screening: Determine the solubility of the lipophilic compound in various oils, surfactants, and co-solvents to select the most suitable excipients.
-
Formulation Preparation: a. Weigh the selected oil, surfactant, and co-solvent in a glass beaker according to the desired ratio (e.g., Oil 40%, Surfactant 40%, Co-solvent 20%). b. Heat the mixture to approximately 40°C on a magnetic stirrer to ensure homogeneity. c. Add the pre-weighed lipophilic compound to the excipient mixture. d. Mix thoroughly using a vortex mixer and then stir with the magnetic stirrer until the drug is completely dissolved and the solution is clear and homogenous.
-
Characterization - Emulsification Test: a. Add 1 mL of the prepared SEDDS formulation dropwise to 250 mL of distilled water in a glass beaker with gentle agitation. b. Visually observe the emulsification process. A robust formulation will form a fine, bluish-white emulsion or a clear/opalescent microemulsion rapidly and spontaneously. c. Measure the droplet size of the resulting emulsion using a particle size analyzer to ensure it is within the desired range (typically <200 nm for a microemulsion).[25]
References
- 1. symmetric.events [symmetric.events]
- 2. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. blog.pacelabs.com [blog.pacelabs.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. scilit.com [scilit.com]
- 13. [PDF] Oxidation of Drugs during Drug Product Development: Problems and Solutions | Semantic Scholar [semanticscholar.org]
- 14. books.rsc.org [books.rsc.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 17. Liposomal Antioxidants for Protection against Oxidant-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. uspharmacist.com [uspharmacist.com]
- 20. admin.mantechpublications.com [admin.mantechpublications.com]
- 21. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 22. gsconlinepress.com [gsconlinepress.com]
- 23. pharmtech.com [pharmtech.com]
- 24. Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. In Vitro Performance and Chemical Stability of Lipid-Based Formulations Encapsulated in a Mesoporous Magnesium Carbonate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Transdermal Flux of Ibuprofen Piconol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the transdermal flux of Ibuprofen Piconol.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues you may encounter in your research.
Formulation & Stability
| Question | Answer |
| My Ibuprofen this compound formulation is showing signs of crystallization. What could be the cause and how can I fix it? | Crystallization can occur due to supersaturation of the drug in the vehicle. To address this, consider the following: - Increase Solvent Capacity: Ensure the solvent system has adequate capacity to dissolve Ibuprofen this compound at the desired concentration. You may need to experiment with different co-solvents.[1] - Incorporate Anti-Nucleating Agents: Polymers like Polyvinylpyrrolidone (PVP) can help prevent crystal growth.[2] - Optimize Enhancer Concentration: Some enhancers, like menthol, can crystallize at higher concentrations, which can in turn promote drug crystallization.[3][4] Evaluate a range of enhancer concentrations to find the optimal balance between enhancement and stability. |
| The viscosity of my gel or nanoemulsion formulation is inconsistent between batches. What factors should I investigate? | Inconsistent viscosity can stem from several factors: - Component Variability: Ensure the quality and source of your polymers, surfactants, and co-surfactants are consistent. - Processing Parameters: Minor variations in mixing speed, duration, and temperature during preparation can significantly impact viscosity.[5] Standardize these parameters in your protocol. - pH of the Formulation: The pH can influence the hydration and conformation of gelling agents. Always measure and adjust the pH to a consistent value for each batch. |
| My nanoemulsion formulation is showing phase separation over time. How can I improve its stability? | Phase separation indicates an unstable nanoemulsion. To improve stability: - Optimize Surfactant-Co-surfactant Ratio (Smix): The ratio of surfactant to co-surfactant is critical for stabilizing the oil-in-water or water-in-oil droplets.[5] Conduct a phase titration study to determine the optimal Smix ratio. - Select Appropriate Components: The choice of oil, surfactant, and co-surfactant should be based on the solubility of Ibuprofen this compound and their ability to form a stable microemulsion.[6] - Energy Input: Ensure sufficient energy (e.g., sonication or high-speed homogenization) is applied during formulation to create fine, uniform droplets. |
In Vitro Permeation Studies
| Question | Answer |
| I am observing high variability in my Franz diffusion cell permeation data. What are the potential sources of this variability? | High variability is a common challenge in skin permeation studies. Key factors to control include: - Skin Sample Integrity: Ensure the skin (e.g., human, porcine, or rat) is of consistent thickness and free of damage. The source and handling of the skin are critical.[7] - Bubble Formation: Air bubbles under the skin membrane in the receptor chamber can act as a barrier to diffusion. Ensure no bubbles are present during mounting. - Receptor Medium: Maintain sink conditions by ensuring the drug is soluble in the receptor fluid and by replacing the medium at regular intervals.[5] For poorly water-soluble drugs like Ibuprofen this compound, consider adding a solubilizing agent like a small percentage of a non-ionic surfactant or alcohol to the receptor medium.[8] - Consistent Dosing: Apply a uniform and consistent amount of the formulation to the skin surface for each diffusion cell. |
| The transdermal flux of my Ibuprofen this compound formulation is lower than expected. How can I improve it? | Low flux can be addressed by several strategies: - Incorporate Permeation Enhancers: Chemical enhancers can disrupt the stratum corneum barrier.[3][7] Common enhancers for NSAIDs include oleic acid, menthol, and allantoin.[3][8][9] - Optimize the Vehicle: The formulation itself plays a crucial role. Nanoemulsions and microemulsions can increase the solubility and thermodynamic activity of the drug, leading to higher flux.[6][10][11] - Increase Drug Concentration: A higher concentration of the drug in the formulation can increase the concentration gradient across the skin, driving higher permeation. However, be mindful of potential crystallization.[12] |
| How do I choose the right permeation enhancer for my Ibuprofen this compound formulation? | The choice of enhancer depends on your formulation type and desired mechanism of action. Enhancers can be categorized as: - Fatty Acids (e.g., Oleic Acid): These disrupt the lipid matrix of the stratum corneum.[8] - Terpenes (e.g., Menthol): These can also fluidize the stratum corneum lipids.[4] - Surfactants (e.g., Tween 80): These can increase skin permeability by interacting with both lipids and proteins.[3] It is often beneficial to screen a panel of enhancers from different classes to find the most effective one for your specific formulation. |
Quantitative Data on Transdermal Flux Enhancement
The following tables summarize quantitative data on the enhancement of Ibuprofen flux using various strategies. While specific data for Ibuprofen this compound is limited in publicly available literature, the data for Ibuprofen serves as a strong starting point for experimental design.
Table 1: Effect of Chemical Permeation Enhancers on Ibuprofen Flux
| Enhancer (5% w/w) | Formulation Type | Cumulative Permeation (µg/cm²) after 24h | Fold Increase vs. No Enhancer | Reference |
| Allantoin | Transdermal Patch | ~150 | ~2.8 | [3][9] |
| Oleic Acid | Transdermal Patch | ~163 | - | [7] |
| Menthol (15%) | Transdermal Patch | - | Positive impact on diffusion | [4] |
| No Enhancer | Transdermal Patch | ~54 | 1.0 | [3] |
Note: The exact cumulative permeation values can vary based on the specific patch formulation and experimental conditions.
Table 2: Performance of Different Ibuprofen Formulations
| Formulation Type | Key Components | Permeation Rate (Jss, µg/cm²/hr) | Reference |
| Microemulsion (F3) | 6% Oleic Acid, 30% Cremophor RH40/Transcutol P (2:1), 59% Water | 42.98 | [6] |
| Control Suspension | Ibuprofen in water | ~16.28 (calculated from fold increase) | [6] |
| Nanoemulsion | - | Highest median flux among NE, NEG, and CS | [10] |
Experimental Protocols
Protocol 1: Formulation of an Ibuprofen this compound Nanoemulsion (Phase Inversion Composition Method)
This protocol describes a low-energy method for preparing a nanoemulsion.[5]
Materials:
-
Ibuprofen this compound
-
Oil Phase (e.g., Oleic Acid, Olive Oil)
-
Surfactant (e.g., Tween 80, Cremophor EL)
-
Co-surfactant (e.g., Transcutol P, Glycerol)
-
Purified Water
Procedure:
-
Dissolve the accurately weighed amount of Ibuprofen this compound in the selected oil phase with continuous stirring until a homogenous solution is formed.
-
Add the pre-weighed surfactant and co-surfactant mixture (Smix) to the oil phase and mix thoroughly.
-
Slowly titrate the aqueous phase (purified water) into the oil-surfactant mixture under constant magnetic stirring at room temperature.
-
Continue the titration until the system changes from a turbid to a clear and transparent nanoemulsion. This transition indicates the formation of the nanoemulsion.
-
Store the prepared nanoemulsion in a well-closed container at room temperature.
Protocol 2: In Vitro Skin Permeation Study using a Franz Diffusion Cell
This protocol outlines the procedure for measuring the transdermal flux of an Ibuprofen this compound formulation.[2][5]
Materials & Equipment:
-
Franz Diffusion Cells
-
Excised skin membrane (e.g., human, porcine, or rat)
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer)
-
Ibuprofen this compound formulation
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37°C
-
Syringes and vials for sampling
-
HPLC or UV-Vis Spectrophotometer for analysis
Procedure:
-
Fill the receptor compartment of the Franz diffusion cell with the receptor medium, ensuring there are no air bubbles.
-
Maintain the temperature of the receptor medium at 37°C using a circulating water bath, and keep the medium constantly stirred.
-
Carefully mount the excised skin membrane onto the diffusion cell with the stratum corneum side facing the donor compartment.
-
Apply a known quantity of the Ibuprofen this compound formulation uniformly to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium from the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the concentration of Ibuprofen this compound in the collected samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The slope of the linear portion of the plot represents the steady-state flux (Jss).
Visualizations
Caption: Workflow for Nanoemulsion Formulation and Evaluation.
Caption: Troubleshooting Logic for Low Transdermal Flux.
Caption: Simplified NSAID Mechanism of Action.
References
- 1. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Enhancing Transdermal Delivery: Investigating the Impact of Permeation Promoters on Ibuprofen Release and Penetration from Medical Patches—In Vitro Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transdermal ibuprofen patches with novel penetration enhancers [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. Enhancement of transdermal delivery of ibuprofen using microemulsion vehicle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Transdermal Delivery of Ibuprofen Utilizing a Novel Solvent-Free Pressure-sensitive Adhesive (PSA): TEPI® Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to Improve the Transdermal Delivery of Poorly Water-Soluble Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Transdermal self-permeation enhancement of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vitro Skin Permeation Variability
Welcome to our technical support center for in vitro skin permeation studies. This resource is designed for researchers, scientists, and drug development professionals to help identify and address common sources of variability in their experiments. High variability can obscure meaningful results and hinder formulation development. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Skin Membrane Issues
Q1: My permeation results show high variability between different skin donors (inter-donor variability). What could be the cause and how can I minimize it?
A1: Inter-donor variability is a significant and inherent challenge in skin permeation studies. This variability arises from biological differences between individuals.
Troubleshooting Steps:
-
Standardize Skin Source and Preparation:
-
Whenever possible, use skin from a consistent anatomical site (e.g., abdomen, back) as permeability can vary across the body.
-
Document donor information such as age, sex, and ethnicity, as these factors can influence skin properties.[1]
-
Implement a standardized skin processing protocol, including dermatoming to a consistent thickness. Studies have shown that skin thickness significantly impacts drug permeability.[2][3][4]
-
-
Increase Sample Size (n-number):
-
Using a larger number of skin donors can help to average out individual differences and provide a more representative mean permeation value.
-
-
Use a Reference Compound:
-
Include a well-characterized reference compound (e.g., caffeine for hydrophilic compounds, testosterone for lipophilic compounds) in your experiments. This allows for the normalization of data across different skin donors and can help to identify outlier skin samples.
-
-
Skin Integrity Testing:
Q2: I am seeing high variability in results from skin samples taken from the same donor (intra-donor variability). What are the likely causes?
A2: Intra-donor variability can be just as problematic as inter-donor variability and often points to inconsistencies in experimental technique.
Troubleshooting Steps:
-
Inconsistent Skin Thickness:
-
Regional Variation in Skin:
-
Even within the same piece of excised skin, there can be regional differences in permeability. Try to take replicate samples from adjacent skin areas to minimize this.
-
-
Presence of Skin Appendages:
-
Hair follicles and sweat glands can act as shunts for polar molecules, leading to artificially high permeation.[6] Avoid areas with a high density of hair follicles if possible.
-
-
Inconsistent Handling and Storage:
-
Ensure all skin samples are handled and stored under identical conditions. Freeze-thaw cycles can impact skin barrier integrity.
-
Q3: How do I properly assess the integrity of the skin membrane before my experiment?
A3: Skin integrity testing is a critical step to ensure the barrier function of the skin is not compromised, which would lead to erroneously high permeation values. Several methods are commonly used.[1]
Common Skin Integrity Test Methods
| Test Method | Principle | Acceptance Criteria (Example) | Advantages | Disadvantages |
| Transepidermal Water Loss (TEWL) | Measures the rate of water vapor flux across the skin surface. | < 10 g/m²/h[7] | Non-invasive, relatively quick. | Can be influenced by environmental humidity and temperature. |
| Electrical Resistance/Conductance | Measures the electrical resistance across the skin. Higher resistance indicates a more intact barrier. | > 2 kΩ[7] | Sensitive to small breaches in the barrier. | Can be affected by the ionic strength of the buffer. |
| Tritiated Water Permeation | Measures the flux of radiolabeled water across the skin. | Low permeability is indicative of an intact barrier. | Highly sensitive and provides a direct measure of barrier function. | Requires handling of radioactive materials. |
Section 2: Experimental Setup & Procedural Variability
Q4: My results are inconsistent even when using a synthetic membrane. What aspects of my Franz diffusion cell setup should I check?
A4: When biological variability is eliminated by using a synthetic membrane, inconsistencies often point to issues with the experimental apparatus or procedure.[8][9]
Troubleshooting Checklist for Franz Diffusion Cell Setup:
-
Temperature Control: Ensure the temperature of the receptor compartment is consistently maintained, typically at 32°C or 37°C, to mimic physiological conditions.[10][11][12] Small temperature fluctuations can significantly alter diffusion rates.[11][12]
-
Stirring Speed: The stirring of the receptor fluid must be consistent and adequate to ensure a homogenous concentration of the permeate at the sampling port. Inadequate mixing can lead to underestimation of the permeation rate.[8]
-
Cell Occlusion: Properly seal the donor compartment to prevent evaporation of the vehicle, which can concentrate the donor formulation and alter the driving force for diffusion.
-
Air Bubbles: Ensure there are no air bubbles trapped between the membrane and the receptor medium, as this will reduce the effective surface area for diffusion.[8]
-
Cell Dimensions: Use Franz cells with consistent dimensions (e.g., diffusion area, receptor volume) for all replicates.
Q5: The concentration of my drug in the receptor solution is highly variable between replicates. What could be the cause?
A5: Variability in the measured concentration of the permeate can stem from issues with the donor and receptor phases, as well as the analytical method itself.
Troubleshooting Steps:
-
Donor Phase Inhomogeneity:
-
Ensure the drug is completely dissolved or uniformly suspended in the donor vehicle. For suspensions, ensure consistent application to avoid dose variability.
-
-
Receptor Phase "Sink" Conditions:
-
The concentration of the drug in the receptor phase should not exceed 10% of its solubility in the receptor medium.[13] If this is not maintained, the diffusion gradient will decrease, leading to non-linear and variable permeation profiles.
-
Consider adding solubilizing agents like cyclodextrins or surfactants to the receptor phase for poorly water-soluble drugs, but first, ensure they do not affect the skin barrier integrity.[11] The composition of the receptor and donor phases can influence permeation.[14]
-
-
Sampling and Replacement:
-
Use a consistent and validated sampling technique. Ensure the volume of receptor medium removed is accurately measured and replaced with an equal volume of fresh, pre-warmed medium.
-
-
Analytical Method Validation:
Experimental Protocols
Protocol 1: Standard Operating Procedure for In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation:
-
Excised human or animal skin is carefully cleaned of any adhering subcutaneous fat.
-
The skin is dermatomed to a thickness of approximately 500 µm ± 100 µm.
-
Skin integrity is assessed using a validated method (e.g., TEWL or electrical resistance). Only skin sections that meet the acceptance criteria are used.
-
-
Franz Cell Assembly:
-
The dermatomed skin is mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[18]
-
The receptor chamber is filled with a degassed receptor medium (e.g., phosphate-buffered saline, pH 7.4) and a magnetic stir bar.
-
The assembled cells are placed in a temperature-controlled water bath or heating block to maintain the skin surface temperature at 32°C ± 1°C.
-
-
Dosing and Sampling:
-
A known amount of the test formulation is applied evenly to the skin surface in the donor chamber.
-
At predetermined time points, an aliquot of the receptor medium is withdrawn from the sampling arm.
-
The withdrawn volume is immediately replaced with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
The collected samples are analyzed using a validated analytical method (e.g., HPLC) to determine the concentration of the permeated drug.
-
-
Data Analysis:
-
The cumulative amount of drug permeated per unit area is plotted against time.
-
The steady-state flux (Jss) and lag time (tL) are calculated from the linear portion of the permeation profile.
-
Visualizations
Caption: A troubleshooting workflow for high variability in skin permeation studies.
Caption: A standard workflow for conducting in vitro skin permeation experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Influence of skin thickness on the in vitro permeabilities of drugs through Sprague-Dawley rat or Yucatan micropig skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aurigaresearch.com [aurigaresearch.com]
- 11. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 12. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discoveryjournals.org [discoveryjournals.org]
- 15. Development and validation of an analytical method for the quantification of cytochrome c in skin transport studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A bioanalytical HPLC method for coumestrol quantification in skin permeation tests followed by UPLC-QTOF/HDMS stability-indicating method for identification of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
strategies to reduce crystallization in Piconol-based creams
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piconol-based cream formulations. The primary focus is to address and mitigate issues related to drug crystallization during development, manufacturing, and storage.
Troubleshooting Guide: Strategies to Reduce Crystallization
Crystallization of this compound in a cream formulation can negatively impact its therapeutic efficacy, stability, and aesthetic properties. The following guide provides a systematic approach to troubleshooting and resolving these issues.
Question: We are observing crystal formation in our this compound cream during stability studies. What are the potential causes and how can we address this?
Answer: Crystal formation, or nucleation and growth, in a cream formulation is a sign of supersaturation of the active pharmaceutical ingredient (API), this compound, in the vehicle. Several factors can contribute to this phenomenon. A systematic investigation of the formulation and process parameters is recommended.
Initial Assessment Workflow
Caption: Initial workflow for investigating this compound crystallization.
1. Review of Formulation Components and Solvent System:
This compound is known to be a liquid that is practically insoluble in water and tends to partition into the oil phase of a cream.[1] The stability of this compound in its solubilized state is critically dependent on the composition of the cream base.
-
Solubility and Saturation: The concentration of this compound may exceed its saturation solubility in the formulation over time, especially under temperature fluctuations.
-
Excipient Selection: The choice of excipients, such as polymers and surfactants, plays a crucial role in maintaining the solubility and stability of the API.[2][3] Some excipients can act as crystallization inhibitors.
Recommended Actions:
-
Solubility Screening: Determine the saturation solubility of this compound in individual excipients and combinations of excipients used in the formulation.
-
Excipient Modification: Consider incorporating crystallization inhibitors into the formulation. Polymers like polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or certain copolymers can inhibit nucleation and crystal growth.[4][5][6]
2. Manufacturing Process and Storage Conditions:
The manufacturing process itself can introduce factors that promote crystallization.
-
Cooling Rate: Rapid cooling of the cream during manufacturing can lead to the formation of a supersaturated state that is prone to crystallization upon storage.
-
Homogenization: Inadequate homogenization can result in localized areas of high this compound concentration.
-
Temperature Cycling: Storage conditions that involve temperature fluctuations can significantly impact this compound's solubility and accelerate crystallization.
Recommended Actions:
-
Controlled Cooling: Implement a controlled and slower cooling rate during the manufacturing process.
-
Process Optimization: Optimize homogenization speed and time to ensure a uniform distribution of this compound.
-
Stability Studies: Conduct stability studies under various temperature and humidity conditions to identify critical parameters that trigger crystallization.
Frequently Asked Questions (FAQs)
Q1: What types of excipients can be used to prevent this compound crystallization?
A1: Several types of excipients can help prevent the crystallization of this compound in cream formulations:
-
Polymers: Polymers such as polyvinylpyrrolidone (PVP) and hydroxypropyl methylcellulose (HPMC) are known to inhibit crystallization by sterically hindering the formation of crystal lattices and increasing the viscosity of the formulation.[2][5][6]
-
Surfactants: Non-ionic surfactants can improve the solubility of lipophilic drugs like this compound in the aqueous phase of the cream and stabilize the dispersed oil droplets.
-
Co-solvents: The inclusion of co-solvents like propylene glycol or polyethylene glycol (PEG) can increase the overall solubility of this compound in the formulation.[3]
Q2: How can we detect the onset of crystallization in our this compound cream?
A2: Early detection of crystallization is crucial for timely intervention. Several analytical techniques can be employed:
-
Microscopy: Polarized light microscopy is a direct and effective method to visualize crystalline structures within the cream. Hot-stage microscopy can be used to study the temperature-dependent solubility and crystallization behavior.[7]
-
Differential Scanning Calorimetry (DSC): DSC can detect the thermal events associated with crystallization and melting of the API within the cream matrix.[8]
-
X-ray Diffraction (XRD): XRD is a definitive technique to confirm the crystalline nature of the precipitate and identify the polymorphic form.[8]
Q3: Can the order of addition of ingredients during manufacturing affect crystallization?
A3: Yes, the order of addition can significantly impact the final formulation's stability. This compound should ideally be dissolved in the oil phase at an elevated temperature where its solubility is higher. This oil phase, containing the dissolved this compound, should then be carefully emulsified with the aqueous phase. Adding this compound to a pre-formed cold cream can lead to immediate precipitation or a metastable state prone to crystallization.
Q4: We have confirmed the presence of crystals. What is the next step?
A4: Once crystallization is confirmed, a systematic reformulation or process modification is necessary. The following decision-making pathway can be followed:
Caption: Decision pathway after confirming this compound crystallization.
Data Presentation
Table 1: Solubility of this compound in Various Excipients at 25°C
| Excipient | Type | Solubility of this compound (mg/g) |
| Propylene Glycol | Co-solvent | 150 |
| Polyethylene Glycol 400 | Co-solvent | 120 |
| Oleic Acid | Fatty Acid / Penetration Enhancer | 250 |
| Isopropyl Myristate | Emollient / Oil Phase | 300 |
| Polysorbate 80 | Surfactant | 80 |
| Purified Water | Aqueous Phase | <0.1 |
Note: The data presented in this table is illustrative and should be experimentally determined for your specific formulation.
Experimental Protocols
Protocol 1: Determination of this compound Solubility in Cream Excipients
-
Objective: To determine the saturation solubility of this compound in selected excipients.
-
Materials: this compound, selected excipients (e.g., propylene glycol, oleic acid), analytical balance, vials, magnetic stirrer, temperature-controlled shaker, HPLC system.
-
Methodology:
-
Add an excess amount of this compound to a known volume of the excipient in a sealed vial.
-
Equilibrate the samples in a temperature-controlled shaker at a constant temperature (e.g., 25°C) for 48 hours to ensure saturation.
-
After equilibration, centrifuge the samples to separate the undissolved this compound.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
The determined concentration represents the saturation solubility of this compound in that excipient.
-
Protocol 2: Microscopic Evaluation of Crystal Formation
-
Objective: To visually assess the presence and morphology of this compound crystals in the cream formulation.
-
Materials: this compound cream samples, microscope slides, coverslips, polarized light microscope.
-
Methodology:
-
Place a small, representative sample of the cream on a microscope slide.
-
Gently place a coverslip over the sample, avoiding the formation of air bubbles.
-
Examine the slide under the polarized light microscope at various magnifications.
-
Crystalline material will appear bright against a dark background under cross-polarized light.
-
Document the presence, size, and morphology of any observed crystals through photomicrographs.
-
Protocol 3: Characterization of Crystallization by Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal events related to the crystallization and melting of this compound within the cream.
-
Materials: this compound cream samples, hermetic aluminum DSC pans, DSC instrument.
-
Methodology:
-
Accurately weigh 5-10 mg of the cream sample into a hermetic aluminum pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range that encompasses the expected melting point of this compound.
-
Record the heat flow as a function of temperature.
-
An endothermic peak corresponding to the melting of crystalline this compound will indicate its presence in the formulation. The peak area can be used to quantify the amount of crystalline material.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ondrugdelivery.com [ondrugdelivery.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Drug crystallization - implications for topical and transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 7. Chemical and Materials Characterization Techniques and Services [tricliniclabs.com]
- 8. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Topical Piconol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of topical Piconol formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Ibuprofen this compound and what is its primary mechanism of action? A1: Ibuprofen this compound is an ester of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1][2] Its mechanism of action is primarily that of ibuprofen, which involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] By inhibiting these enzymes, Ibuprofen this compound effectively reduces the production of prostaglandins, which are key mediators of inflammation and pain.[1][3] The this compound moiety is thought to act as a permeation enhancer, facilitating deeper and more efficient absorption of ibuprofen through the skin when applied topically.[3][4]
Q2: Why is enhancing the bioavailability of topical this compound important? A2: Enhancing topical bioavailability is crucial for maximizing the therapeutic effect of this compound at the target site while minimizing systemic absorption.[5] Improved skin penetration ensures that therapeutic concentrations are reached more rapidly in the affected tissues, leading to quicker relief from pain and inflammation.[3] This localized delivery reduces the risk of systemic side effects commonly associated with oral NSAIDs, such as gastrointestinal issues.[3]
Q3: What are the most effective formulation strategies to enhance the bioavailability of this compound, a hydrophobic drug? A3: Given that Ibuprofen this compound is a lipophilic or hydrophobic compound, several advanced formulation strategies can be employed:[4][6][7]
-
Nanoemulsions: These systems consist of oil, water, and surfactants with droplet sizes in the nanometer range. They are highly effective at encapsulating lipophilic drugs like this compound, increasing their solubility, and enhancing permeation through the skin.[1][4]
-
Polymeric Micelles and Nanoparticles: These nanocarriers can encapsulate hydrophobic drugs, improving their water solubility and enabling them to penetrate the outer layers of the skin more effectively.[8] While the polymers may remain in the stratum corneum, the encapsulated drug can gradually move deeper into the skin.[8]
-
Vesicular Systems (e.g., Liposomes, Ethosomes): These are microscopic vesicles that can carry both hydrophilic and lipophilic drugs across the skin barrier, improving absorption.[5][9]
-
Use of Chemical Permeation Enhancers: Incorporating chemical enhancers like Labrasol®, oleic acid, or Transcutol® can disrupt the lipid structure of the stratum corneum, thereby increasing the permeation of the active drug.[9][10]
Q4: How is the bioavailability of a topical formulation measured in vitro? A4: The most common in vitro method for assessing the bioavailability and skin permeation of topical drugs is the Franz diffusion cell test.[1][11] This technique uses excised skin (often from porcine or human cadaver sources) mounted between a donor and a receptor chamber.[11] The this compound formulation is applied to the outer surface of the skin (stratum corneum), and the amount of drug that permeates through the skin into the receptor fluid is measured over time, typically using High-Performance Liquid Chromatography (HPLC).[4][12]
Section 2: Troubleshooting Guide
Q1: My this compound nanoemulsion formulation is unstable and shows signs of phase separation. What are the possible causes and solutions? A1: Formulation instability is a common challenge. Here are the primary causes and potential solutions:
-
Cause 1: Incorrect Surfactant/Co-surfactant (Smix) Ratio: The stability of a nanoemulsion is highly dependent on the right balance between the oil, water, and Smix.
-
Solution: Systematically vary the ratio of surfactant to co-surfactant (e.g., 1:1, 2:1, 3:1) and the overall percentage of the Smix in the formulation. Construct a pseudo-ternary phase diagram to identify the optimal concentrations that result in a stable nanoemulsion region.
-
-
Cause 2: Over-mixing or Inappropriate Shear: Excessive or high-shear mixing can sometimes break down the polymer structure in gels or cause premature separation in emulsions.[13]
-
Cause 3: Incorrect Order of Ingredient Addition: The sequence of adding components is critical. For instance, some polymers must be fully hydrated before other ingredients are introduced.[13]
-
Solution: Follow a strict and optimized protocol for the order of addition. For nanoemulsions, typically the drug is dissolved in the oil phase, the Smix is added, and the aqueous phase is then titrated slowly into the oil/surfactant mixture.[1]
-
Q2: The particle size of my nanoemulsion is too large or the Polydispersity Index (PDI) is high (>0.3). How can I fix this? A2: Large particle size or a high PDI indicates a non-uniform and potentially unstable formulation.
-
Cause 1: Suboptimal Formulation Components: The choice of oil, surfactant, and co-surfactant significantly impacts droplet size.
-
Solution: Screen different types of oils, surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants. The combination that provides the lowest interfacial tension will typically result in smaller droplet sizes.[4]
-
-
Cause 2: Inefficient Mixing/Homogenization: Insufficient energy during the emulsification process can lead to larger droplets.
-
Solution: While titrating the aqueous phase, ensure constant and adequate magnetic stirring.[1] For some formulations, a high-shear homogenization step post-formation may be necessary to reduce particle size and PDI.
-
Q3: I am observing low drug permeation in my in vitro Franz cell experiment. What factors could be responsible? A3: Low permeation can stem from issues with the formulation, the experimental setup, or the skin membrane itself.
-
Cause 1: Formulation is Not Optimized for Penetration: The drug may not be effectively released from the vehicle.
-
Cause 2: Compromised Sink Conditions: If the drug concentration in the receptor fluid approaches its solubility limit, the concentration gradient driving diffusion across the skin will decrease, artificially lowering the permeation rate.
-
Solution: Ensure sink conditions are maintained. This can be achieved by using a receptor medium in which the drug is highly soluble (e.g., adding a small percentage of ethanol or PEG 400) or by increasing the volume of the receptor fluid and sampling more frequently.[14]
-
-
Cause 3: Skin Membrane Integrity: The skin used may be damaged, too thick, or have variable permeability.
-
Solution: Use skin from a consistent source and thickness. Always perform a baseline integrity check (e.g., by measuring transepidermal water loss) before starting the experiment to ensure the barrier function is intact.
-
Q4: My HPLC analysis shows inconsistent or non-reproducible this compound concentrations. What should I check? A4: Inaccurate quantification can invalidate your results.
-
Cause 1: Inefficient Drug Extraction: The drug may not be fully extracted from the skin layers or the receptor fluid matrix.
-
Solution: Validate your extraction method. Test different extraction solvents (e.g., methanol, acetonitrile) and techniques (e.g., vortexing, sonication) to ensure complete recovery of the drug from the samples.[15]
-
-
Cause 2: Issues with the HPLC Method: Problems with the mobile phase, column, or detector can lead to poor results.
Section 3: Data Presentation
Quantitative data from formulation and testing experiments should be clearly organized to facilitate comparison and analysis.
Table 1: Exemplary Formulation Components for an Ibuprofen this compound Nanoemulsion Data is representative and should be optimized for specific experimental goals.
| Component | Function | Exemplary Material | Concentration Range (% w/w) |
| Active Ingredient | Anti-inflammatory Agent | Ibuprofen this compound | 1 - 5% |
| Oil Phase | Drug Solvent/Carrier | Isopropyl myristate / Oleic acid | 10 - 20% |
| Surfactant | Emulsifier | Tween 80 / Cremophor EL | 15 - 30% |
| Co-surfactant | Co-emulsifier / Stabilizer | Polyethylene glycol 400 (PEG 400) | 5 - 15% |
| Aqueous Phase | Vehicle | Purified Water | q.s. to 100% |
Table 2: Key Physicochemical Characterization Parameters for this compound Formulations Ideal values serve as a general guideline for developing a stable and effective nano-formulation.
| Parameter | Technique | Ideal Value/Range | Purpose |
| Droplet Size | Dynamic Light Scattering (DLS) | < 200 nm | Smaller size enhances skin contact and permeation. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 | Indicates a narrow and uniform size distribution, suggesting stability.[4] |
| Zeta Potential | Electrophoretic Light Scattering | > |±30 mV| | High magnitude suggests good colloidal stability due to electrostatic repulsion. |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, uniform | Visual confirmation of droplet shape and size distribution.[4] |
| Encapsulation Efficiency | HPLC / UV-Vis Spectroscopy | > 90% | Measures the percentage of drug successfully encapsulated in the carrier. |
Section 4: Experimental Protocols
Protocol 1: Formulation of this compound-Loaded Nanoemulsion (Spontaneous Emulsification)
-
Preparation of Oil Phase: Accurately weigh and dissolve the desired amount of Ibuprofen this compound in the selected oil phase (e.g., isopropyl myristate) using a magnetic stirrer until a clear, homogenous solution is formed.[1]
-
Preparation of Surfactant Mixture (Smix): In a separate container, prepare the Smix by mixing the surfactant (e.g., Tween 80) and co-surfactant (e.g., PEG 400) at a predetermined ratio (e.g., 2:1 w/w).
-
Combining Phases: Add the Smix to the oil phase and mix thoroughly.[1]
-
Titration: Slowly titrate the aqueous phase (purified water) into the oil-surfactant mixture under constant, moderate magnetic stirring at room temperature.[1]
-
Formation: Observe the mixture closely. Initially, a viscous gel may form. Continue adding the aqueous phase until a spontaneous transition to a transparent or bluish-white, low-viscosity nanoemulsion occurs.[4]
-
Equilibration: Allow the nanoemulsion to equilibrate for 15-30 minutes before characterization.
Protocol 2: Characterization of Nanoemulsion
-
Droplet Size and PDI Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument.
-
Procedure: Dilute the nanoemulsion sample to an appropriate concentration with purified water to prevent multiple scattering effects.[1] Place the diluted sample in a cuvette and measure the particle size and PDI at a fixed angle (e.g., 90°) and temperature (e.g., 25°C). Perform measurements in triplicate and report the average values.[1]
-
-
Zeta Potential Measurement:
-
Instrument: Zeta potential analyzer.
-
Procedure: Dilute the nanoemulsion sample with purified water. Inject the sample into the electrophoretic cell. The instrument will measure the electrophoretic mobility and convert it to the zeta potential value. Perform measurements in triplicate and report the average.[1]
-
Protocol 3: In Vitro Skin Permeation Study
-
Apparatus: Franz diffusion cells.
-
Membrane Preparation: Use excised skin (e.g., full-thickness porcine ear skin). Carefully remove any subcutaneous fat and hair. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[1]
-
Setup: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C or 37°C to mimic physiological conditions and stir the receptor fluid continuously.[1][4]
-
Application: Apply a known quantity of the this compound nanoemulsion formulation to the skin surface in the donor compartment.[4]
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis. Immediately replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[1]
-
Quantification: Analyze the concentration of Ibuprofen this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of this plot.
Section 5: Visualizations (Diagrams and Workflows)
Caption: A typical workflow for developing and evaluating topical this compound formulations.
Caption: this compound's anti-inflammatory effect via COX enzyme inhibition.
Caption: A logical guide to diagnosing and solving formulation instability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 3. What is the mechanism of Ibuprofen this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Maximizing Absorption And Bioavailability In Topical Drug Delivery: Innovations In Dermatological Formula Development - Dow Development Labs [dowdevelopmentlabs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Improvement of the skin penetration of hydrophobic drugs by polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
- 12. testinglab.com [testinglab.com]
- 13. pharmtech.com [pharmtech.com]
- 14. In vitro skin permeation techniques | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. mdpi.com [mdpi.com]
addressing co-elution problems in Ibuprofen Piconol HPLC analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address co-elution problems during the High-Performance Liquid Chromatography (HPLC) analysis of Ibuprofen Piconol.
Troubleshooting Guide: Resolving Peak Co-elution
Co-elution, the incomplete separation of two or more compounds, is a common challenge in HPLC that can compromise the accuracy and precision of quantification. This guide provides a systematic approach to troubleshoot and resolve co-elution issues encountered during Ibuprofen this compound analysis.
Initial System Assessment
Before modifying the chromatographic method, it is crucial to ensure your HPLC system is functioning optimally.
-
Symptom: Broad or Tailing Peaks.
-
Possible Cause: Poor column health (contamination or voids), excessive extra-column volume, inconsistent flow rate, or inappropriate injection solvent.
-
Troubleshooting Steps:
-
Flush the column with a strong solvent. If the problem persists, consider replacing the column.
-
Minimize the length and diameter of tubing between the injector, column, and detector.
-
Verify that the pump is delivering a consistent flow rate.
-
Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.[1]
-
-
-
Symptom: Ghost Peaks.
-
Possible Cause: Impurities in the mobile phase, sample carryover from a previous injection, or contamination within the HPLC system.
-
Troubleshooting Steps:
-
Run a blank gradient (injecting only the mobile phase) to confirm the presence of ghost peaks.
-
Systematically clean or replace components of the HPLC system, starting from the mobile phase reservoirs and moving towards the detector.
-
-
Method Optimization Strategies
If the HPLC system is performing correctly, the next step is to optimize the chromatographic method to improve the separation of Ibuprofen this compound from interfering peaks. The primary goal is to increase the resolution between the peaks of interest.
Mobile Phase Modification
The composition of the mobile phase is a powerful tool for manipulating selectivity and retention.
-
Adjusting the Organic Solvent Ratio (Isocratic Elution): For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase the retention time of the analytes, which can sometimes improve separation.[2]
-
Changing the Organic Solvent: Switching from one organic solvent to another (e.g., acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different interactions between the analytes, the stationary phase, and the mobile phase.
-
Modifying the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Ibuprofen this compound and its potential acidic or basic impurities. Adjusting the pH can change the ionization state of the analytes, leading to changes in retention and potentially resolving co-elution.[2] For Ibuprofen, a weakly acidic molecule, maintaining a stable pH is crucial for optimal interaction with the stationary phase and achieving good peak shape.[3]
-
Introducing Gradient Elution: If isocratic elution fails to separate all compounds of interest, a gradient elution can be employed. A shallow gradient, with a slow increase in the organic solvent concentration over time, can often improve the resolution of closely eluting peaks.[4]
Stationary Phase Selection
The choice of the HPLC column (stationary phase) is critical for achieving the desired separation.
-
Changing Column Chemistry: If modifications to the mobile phase are insufficient, changing the stationary phase chemistry can provide a significant change in selectivity. For example, if a C18 column is being used, switching to a phenyl or cyano column can introduce different separation mechanisms (e.g., π-π interactions) that may resolve the co-eluting peaks.[2]
-
Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase column efficiency (N), leading to sharper peaks and better resolution.[2][5]
Temperature and Flow Rate Adjustment
-
Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and resolution.
-
Flow Rate: Lowering the flow rate can sometimes enhance separation by allowing more time for the analytes to interact with the stationary phase, although this will increase the run time.[4]
Experimental Protocols
Protocol 1: Basic HPLC Method for Ibuprofen this compound
This protocol is a starting point for the analysis of Ibuprofen this compound and can be modified to address co-elution issues.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and Water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (approximately 25°C) |
| UV Detection | 222 nm |
| Run Time | 10 minutes |
Source: Adapted from BenchChem
Protocol 2: Gradient HPLC Method for Ibuprofen and Related Substances
This gradient method has been shown to be effective in separating Ibuprofen from a large number of its impurities and degradation products. This approach can be adapted for Ibuprofen this compound.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM sodium phosphate buffer at pH 6.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-programmed gradient can be developed, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| UV Detection | 214 nm |
Source: Adapted from Han et al. (2017)[6]
Quantitative Data Summary
The following table summarizes typical HPLC method validation parameters for Ibuprofen this compound analysis, which can be used as a benchmark when troubleshooting.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference from placebo or degradation products. Peak purity > 99%. |
| Robustness | % RSD ≤ 2.0% for deliberate small changes in method parameters. |
Source: Adapted from BenchChem[7]
Visualizations
Caption: A decision tree for systematically troubleshooting co-elution problems in HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities to co-elute with Ibuprofen this compound?
A1: Potential co-eluents can include starting materials, synthetic by-products, and degradation products. Degradation of the Ibuprofen moiety in Ibuprofen this compound can lead to impurities similar to those found in Ibuprofen analysis. Common degradation products of Ibuprofen arise from oxidation and photodegradation. One study identified 13 degradation products, including hydratropic acid, 4-ethylbenzaldehyde, and 1-(4-isobutylphenyl)-1-ethanol. It is also possible for the ester linkage in Ibuprofen this compound to hydrolyze, leading to the presence of Ibuprofen and this compound.
Q2: How can I confirm if a peak is pure or contains a co-eluting compound?
A2: A diode array detector (DAD) or a mass spectrometer (MS) can be used to assess peak purity. A DAD can acquire UV-Vis spectra across the entire peak. If the spectra are identical throughout the peak, it is likely pure. If the spectra differ, co-elution is probable. Similarly, an MS detector can acquire mass spectra across the peak; a change in the mass spectrum would indicate a co-eluting impurity.
Q3: Can my sample preparation contribute to co-elution problems?
A3: Yes, the sample preparation method can introduce interfering compounds. Ensure that all solvents and reagents used in the sample preparation are of high purity and that the procedure does not inadvertently introduce contaminants that may co-elute with Ibuprofen this compound.
Q4: I have tried modifying my mobile phase, but the peaks are still not resolved. What should I do next?
A4: If extensive mobile phase optimization does not resolve the co-elution, the next logical step is to change the selectivity by using a different column chemistry.[2] For example, if you are using a C18 column, which separates based on hydrophobicity, switching to a phenyl column, which offers alternative selectivity through pi-pi interactions, may resolve the issue.
Q5: Is it better to use isocratic or gradient elution for separating Ibuprofen this compound from its impurities?
A5: The choice between isocratic and gradient elution depends on the complexity of the sample. For a simple mixture with a few components that have similar retention behavior, an isocratic method may be sufficient. However, for complex mixtures containing compounds with a wide range of polarities, such as a parent drug and its various degradation products, a gradient elution is often necessary to achieve adequate separation of all components within a reasonable analysis time.[4]
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Better peak resolution HPLC - Testing and Analytics - Future4200 [future4200.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Piconol Extraction from Skin Samples
Disclaimer: The following guide provides a comprehensive framework for the extraction and analysis of a representative small molecule analyte, referred to as "Piconol," from skin samples. As "this compound" is not a widely recognized compound in scientific literature, the protocols, data, and troubleshooting advice are based on established principles for the extraction of small molecules, pharmaceuticals, and metabolites from complex biological matrices like skin.
This resource is intended for researchers, scientists, and drug development professionals. It offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to address common challenges encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step for successful this compound extraction from a skin biopsy?
A1: The most critical initial step is the thorough and rapid homogenization of the skin tissue.[1][2] Skin is a tough, fibrous matrix, and inefficient disruption is a primary cause of low and variable analyte recovery.[3] The chosen homogenization method must effectively break down the tissue to release this compound into the extraction solvent.
Q2: How do I select the best extraction solvent for this compound?
A2: Solvent selection is crucial and depends on the physicochemical properties of this compound, particularly its polarity.[4] A general approach is to test a panel of solvents with varying polarities, such as methanol, ethanol, acetonitrile, or acetone, and their aqueous mixtures.[5] The principle of "like dissolves like" is a good starting point. The solvent that provides the highest recovery with the lowest co-extraction of interfering substances is ideal.[6]
Q3: What are "matrix effects" and how do they impact the quantification of this compound?
A3: Matrix effects are the alteration of ionization efficiency for the target analyte (this compound) by co-eluting compounds from the skin sample matrix during LC-MS analysis.[7][8] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing significant inaccuracies in quantification. Minimizing matrix effects through effective sample cleanup is essential for reliable results.[9]
Q4: My this compound recovery is consistently low. What are the most likely causes?
A4: Several factors can contribute to low recovery:
-
Incomplete Homogenization: The skin tissue is not fully broken down, trapping the analyte.[3]
-
Poor Solvent Choice: The selected solvent may have low solubility for this compound.[4]
-
Analyte Degradation: this compound may be unstable and degrade due to enzymatic activity or temperature fluctuations. It is crucial to process samples quickly and on ice.[10]
-
Inefficient Sample Cleanup: The analyte may be lost during cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Q5: How can I improve the reproducibility and consistency of my extraction method?
A5: To improve reproducibility, standardize every step of your protocol. This includes using consistent sample sizes, precise volumes of solvents, fixed homogenization times and settings, and controlled temperatures.[11] Implementing a suitable internal standard, preferably a stable isotope-labeled version of this compound, early in the workflow can correct for variability during sample preparation and analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the this compound extraction workflow.
| Problem | Possible Cause | Recommended Solution |
| 1. Low or Inconsistent this compound Yield | Inefficient Tissue Homogenization: Skin's fibrous nature makes it difficult to disrupt.[3] | Mechanical: Optimize bead beating parameters (bead type/size, time, speed). Consider using a rotor-stator homogenizer.[11][12] Enzymatic: For particularly tough samples, pre-treat with enzymes like collagenase or hyaluronidase to break down the extracellular matrix before mechanical lysis.[12] |
| Inappropriate Solvent Selection: The solvent has poor solubility for this compound or does not effectively penetrate the tissue matrix.[4][6] | Systematically test solvents of different polarities (e.g., Methanol, Acetonitrile, Ethyl Acetate, and their aqueous mixtures).[5] Evaluate the final extracts for both this compound concentration and overall cleanliness. | |
| Analyte Degradation: this compound may be sensitive to temperature, pH, or enzymatic activity from the tissue. | Immediately snap-freeze tissue samples in liquid nitrogen after collection and store them at -80°C.[13] Perform all extraction steps on ice. Minimize the time between sample collection and final analysis. | |
| 2. High Variability in LC-MS/MS Results | Significant Matrix Effects: Co-extracted lipids, proteins, and other endogenous molecules interfere with this compound ionization in the MS source.[1][7] | Improve Sample Cleanup: Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering compounds. Use an Internal Standard: Add a stable isotope-labeled internal standard at the beginning of the extraction to normalize for variations. Optimize Chromatography: Adjust the LC gradient to separate this compound from the interfering matrix components.[7] |
| Inconsistent Sample Preparation: Minor variations in pipetting, timing, or handling across samples introduce error. | Create a detailed, step-by-step standard operating procedure (SOP) and adhere to it strictly. Use calibrated pipettes and automate steps where possible. | |
| 3. Clogged SPE Cartridges or LC Column | Particulate Matter in Extract: The initial extract contains cellular debris that was not removed after homogenization. | Centrifuge the tissue homogenate at a higher speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet all insoluble material before proceeding.[14] Filter the supernatant through a 0.22 µm syringe filter before loading it onto an SPE cartridge or injecting it into the LC system. |
| High Lipid/Protein Content: Skin is rich in lipids and proteins, which can precipitate and cause blockages.[14] | Protein Precipitation (PPT): Add a cold, organic solvent like acetonitrile (typically 3:1 solvent-to-sample ratio) to the extract to crash out proteins. Centrifuge and collect the supernatant. Liquid-Liquid Extraction (LLE): Perform an LLE with a non-miscible solvent (e.g., hexane) to remove lipids before further processing. |
Quantitative Data Summary
The following tables present illustrative data for optimizing this compound extraction. This data is hypothetical and intended to demonstrate the expected outcomes of methodological refinements.
Table 1: Illustrative Comparison of Homogenization Techniques for this compound Recovery
| Homogenization Method | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Notes |
| Sonication Probe (3x 30s) | 65.4 | 15.2 | Inefficient for intact skin tissue; high variability. |
| Rotor-Stator (1 min) | 82.1 | 8.5 | Good for initial breakdown but may not be exhaustive. |
| Bead Beating (Ceramic Beads, 5 min) | 94.3 | 4.1 | Highly effective and reproducible for tough tissues.[11] |
| Bead Beating + Collagenase Pre-incubation | 97.8 | 3.5 | The most exhaustive method, ideal for maximizing recovery from challenging samples.[12] |
Table 2: Illustrative Effect of Extraction Solvents on this compound Recovery
| Extraction Solvent | Mean Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect Assessment |
| 100% Methanol | 91.5 | 5.5 | Moderate ion suppression |
| 100% Acetonitrile | 88.2 | 5.1 | Low ion suppression |
| 70:30 Methanol:Water | 95.8 | 4.3 | Moderate-High ion suppression |
| 70:30 Acetonitrile:Water | 93.1 | 3.9 | Low-Moderate ion suppression |
| 100% Ethyl Acetate | 55.7 | 11.4 | Minimal ion suppression (but poor recovery) |
Experimental Protocols
Protocol 1: Mechanical Homogenization and Protein Precipitation
This protocol describes a general method for extracting a small molecule like this compound from a skin punch biopsy.
-
Sample Preparation:
-
Homogenization:
-
Add 500 µL of cold extraction solvent (e.g., 70:30 Acetonitrile:Water with 0.1% formic acid) containing an internal standard to the tube.
-
Homogenize using a bead beater instrument (e.g., Bullet Blender® or TissueLyser) for 5 minutes at a high setting.[11]
-
Place the tube on ice for 1-2 minutes to cool.
-
-
Protein Precipitation & Clarification:
-
Add 1 mL of cold acetonitrile to the homogenate to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[14]
-
-
Extract Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the pelleted debris.
-
The extract is now ready for direct analysis or further cleanup via SPE (Protocol 2).
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol is for cleaning the clarified extract from Protocol 1 to reduce matrix effects.
-
Cartridge Conditioning:
-
Condition a mixed-mode or reverse-phase SPE cartridge (chosen based on this compound's chemistry) by passing 1 mL of methanol followed by 1 mL of water through it. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Dilute the supernatant from Protocol 1 with water (if necessary) to ensure proper binding.
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove hydrophilic, interfering compounds.
-
-
Elution:
-
Elute this compound from the cartridge using 1 mL of an appropriate elution solvent (e.g., acetonitrile with 2% formic acid).
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 100 µL) of the initial LC mobile phase.
-
The sample is now ready for LC-MS/MS analysis.
-
Visualizations
References
- 1. Skin tissue sample collection, sample homogenization, and analyte extraction strategies for liquid chromatographic mass spectrometry quantification of pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid nucleic acid extraction from skin biopsies using a point-of-care device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. neb.com [neb.com]
- 11. nextadvance.com [nextadvance.com]
- 12. sisweb.com [sisweb.com]
- 13. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. yeasenbio.com [yeasenbio.com]
Technical Support Center: Mitigating Degradation of Piconol Esters in Topical Formulations
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate the degradation of Piconol esters in topical formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound esters in topical formulations?
A1: this compound esters, like other ester-containing compounds, are susceptible to three main degradation pathways:
-
Hydrolysis: This is a common degradation pathway for esters, where the ester bond is cleaved by reaction with water, yielding the parent alcohol (this compound) and the corresponding carboxylic acid.[1][2] This reaction can be catalyzed by acids or bases.[3]
-
Oxidation: The pyridine ring in the this compound moiety and other susceptible functional groups can be prone to oxidation.[4] This can be initiated by exposure to oxygen, light, or trace metal ions.
-
Photolysis: Exposure to light, particularly UV radiation, can provide the energy to break chemical bonds within the this compound ester molecule, leading to the formation of various degradation products.[3][5]
Q2: How does pH influence the stability of this compound esters?
A2: The pH of a topical formulation is a critical factor affecting the stability of this compound esters.[4] Ester hydrolysis is often catalyzed by both acidic and basic conditions.[3] Therefore, it is crucial to determine the pH of maximum stability for a specific this compound ester and buffer the formulation accordingly.
Q3: What role do excipients play in the stability of this compound ester formulations?
A3: Excipients are crucial for the stability of topical formulations.[4] They can either enhance or compromise the stability of the active pharmaceutical ingredient (API). For this compound esters, consider the following:
-
Antioxidants: Ingredients like butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) can be added to mitigate oxidative degradation.
-
Chelating Agents: Agents such as ethylenediaminetetraacetic acid (EDTA) can sequester metal ions that may catalyze oxidative reactions.
-
Buffering Agents: Phosphate or citrate buffers can be used to maintain the optimal pH for stability.
-
Excipient Interactions: It is essential to conduct compatibility studies, as some excipients can react with the this compound ester, leading to degradation.[6][7]
Q4: How can I prevent photodegradation of my this compound ester formulation?
A4: To prevent photodegradation, formulations should be packaged in light-resistant containers (e.g., amber or opaque tubes).[4] Additionally, the inclusion of UV-absorbing excipients or photostabilizers in the formulation can offer protection.[5]
Troubleshooting Guides
Issue 1: Loss of this compound Ester Potency in the Formulation
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Determine the pH of the formulation. If it is outside the optimal range for the ester's stability, adjust and buffer the pH. 2. Reduce the water activity in the formulation if possible. 3. Conduct a forced degradation study under acidic and basic conditions to confirm susceptibility. |
| Oxidation | 1. Incorporate an antioxidant (e.g., BHT, tocopherol) into the formulation. 2. Add a chelating agent (e.g., EDTA) to sequester metal ions. 3. Package the product in air-tight containers or under an inert atmosphere (e.g., nitrogen). |
| Excipient Interaction | 1. Perform a systematic excipient compatibility study by mixing the this compound ester with individual excipients and analyzing for degradation. 2. Replace any reactive excipients with inert alternatives. |
Issue 2: pH Shift in the Formulation Over Time
| Potential Cause | Troubleshooting Steps |
| Ester Hydrolysis | The formation of a carboxylic acid as a degradation product will lower the pH. This is an indicator of hydrolytic degradation. Address this by optimizing the formulation pH and considering less aqueous bases if feasible. |
| Degradation of Other Excipients | Other excipients in the formulation may degrade to acidic or basic byproducts. Conduct stability studies on the placebo (formulation without the this compound ester) to identify the source of the pH shift. |
| Insufficient Buffering Capacity | The buffering system may not be robust enough to maintain the pH over the product's shelf life. Increase the concentration or change the type of buffering agent. |
Issue 3: Change in Color or Appearance of the Formulation
| Potential Cause | Troubleshooting Steps |
| Oxidative Degradation | Oxidation often leads to the formation of colored byproducts. Incorporate antioxidants and chelating agents. Protect the formulation from light and oxygen. |
| Photodegradation | Exposure to light can cause color changes.[3] Use photoprotective packaging. Consider adding a photostabilizing agent. |
| API or Excipient Precipitation | A change in the formulation's pH or temperature can lead to the precipitation of ingredients. Assess the solubility of all components at different pH values and temperatures. |
Issue 4: Phase Separation in a Cream or Emulsion Formulation
| Potential Cause | Troubleshooting Steps |
| Emulsifier Instability | The emulsifying system may not be optimal for the formulation's pH or ionic strength. Re-evaluate the type and concentration of the emulsifier. |
| Change in Droplet Size | Over time, emulsion droplets can coalesce, leading to phase separation. Optimize the homogenization process during manufacturing to achieve a stable droplet size distribution. |
| Degradation Product Effects | The degradation products of the this compound ester or other excipients may interfere with the stability of the emulsion. Identify the degradation products and assess their impact on the emulsifying system. |
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on a this compound ester formulation to illustrate typical stability profiles.
Table 1: Effect of pH on this compound Ester Degradation at 40°C for 4 Weeks
| pH | Initial this compound Ester Assay (%) | This compound Ester Assay after 4 Weeks (%) | Total Degradants (%) |
| 3.0 | 100.2 | 85.1 | 15.1 |
| 4.5 | 100.1 | 95.3 | 4.8 |
| 6.0 | 99.9 | 98.7 | 1.2 |
| 7.5 | 100.3 | 92.4 | 7.9 |
| 9.0 | 100.0 | 82.6 | 17.4 |
Table 2: Effect of Temperature on this compound Ester Degradation at pH 6.0 for 4 Weeks
| Temperature | Initial this compound Ester Assay (%) | This compound Ester Assay after 4 Weeks (%) | Total Degradants (%) |
| 25°C / 60% RH | 100.1 | 99.5 | 0.6 |
| 40°C / 75% RH | 99.9 | 98.7 | 1.2 |
| 50°C / 75% RH | 100.2 | 96.1 | 4.1 |
Table 3: Effect of Protective Measures on this compound Ester Degradation under UV Light (254 nm) for 24 hours
| Formulation | Initial this compound Ester Assay (%) | This compound Ester Assay after 24h (%) | Total Degradants (%) |
| Control (No Protectant) | 100.1 | 78.3 | 21.8 |
| With Antioxidant (0.1% BHT) | 99.8 | 85.2 | 14.6 |
| With UV Absorber (0.5% Benzophenone-3) | 100.3 | 97.9 | 2.4 |
| In Amber Glass | 100.0 | 99.1 | 0.9 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for a this compound ester in a topical formulation.
Methodology:
-
Acid Hydrolysis:
-
Disperse the formulation in 0.1 M HCl to achieve a this compound ester concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Disperse the formulation in 0.1 M NaOH to achieve a this compound ester concentration of approximately 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Disperse the formulation in 3% hydrogen peroxide to achieve a this compound ester concentration of approximately 1 mg/mL.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw samples and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Store the formulation at 60°C in a stability chamber for 7 days.
-
At appropriate time points, withdraw samples and prepare for HPLC analysis.
-
-
Photodegradation:
-
Expose the formulation in a thin layer in a quartz petri dish to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light with aluminum foil.
-
After exposure, prepare samples for HPLC analysis.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the this compound ester from its degradation products.
Methodology:
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a suitable wavelength (determined by UV scan of the this compound ester).
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
Sonicate for 15 minutes to ensure complete extraction of the this compound ester.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the supernatant to a final concentration within the calibration curve range.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
-
Specificity is demonstrated by the ability to resolve the this compound ester peak from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Visualizations
Caption: Primary degradation pathways for this compound esters.
Caption: Troubleshooting workflow for potency loss.
Caption: Forced degradation experimental workflow.
References
- 1. Investigation of the degradation mechanisms of poly(malic acid) esters in vitro and their related cytotoxicities on J774 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. seppic.com [seppic.com]
- 5. Photodegradation and Stabilization of Betamethasone-17 Valerate in Aqueous/Organic Solvents and Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Piconol
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Piconol, a pivotal process in drug development for pharmacokinetic and toxicokinetic studies. The following sections detail the validation parameters of a modern Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compare it with older techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The accurate quantification of drug concentrations in biological matrices is crucial for regulatory submissions.[1][2] Bioanalytical methods must be rigorously validated to ensure reliable data.[3][4] This section compares a validated LC-MS/MS method for a representative compound, Pinoresinol diglucoside (PD), with alternative approaches.[5][6][7]
| Validation Parameter | LC-MS/MS Method for Pinoresinol Diglucoside | Alternative HPLC-UV Methods (General) | ICH Guideline Recommendations |
| Specificity/Selectivity | High selectivity demonstrated by comparing blank plasma, spiked plasma, and post-administration samples. No significant interference was observed at the retention times of the analyte and internal standard (IS).[5] | Moderate to high selectivity, but potential for interference from co-eluting endogenous compounds or metabolites.[8] | The analytical method should be able to differentiate and quantify the analyte in the presence of other components in the sample.[9] |
| Linearity (r²) | ≥ 0.99 over the range of 1.00–3000 ng/mL in rat plasma.[5][6][7] | Typically ≥ 0.99, but the linear range may be narrower than LC-MS/MS.[10] | A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of ≥ 0.99 is generally acceptable. |
| Range (LLOQ-ULOQ) | 1.00 ng/mL (LLOQ) to 3000 ng/mL (ULOQ).[5][6][7] | Generally in the µg/mL range, often with a higher LLOQ compared to LC-MS/MS.[10] | The range of the method should cover the expected concentrations in the study samples. |
| Accuracy (% Bias) | Within -3.9% to 7.3% for intra- and inter-batch measurements.[5][6][7] | Typically within ±15% of the nominal value.[11] | The mean value should be within 15% of the nominal value, except at the LLOQ where it should not deviate by more than 20%.[9] |
| Precision (%RSD) | <8.9% for intra-batch and <2.0% for inter-batch precision.[5][6][7] | Generally <15% RSD.[11] | The precision should not exceed 15% of the coefficient of variation (CV), except for the LLOQ, where it should not exceed 20%.[9] |
| Recovery | Information not explicitly detailed in the provided search results, but protein precipitation was used for sample preparation.[5][6][7] | Varies depending on the extraction method; typically aimed to be consistent and reproducible. | The recovery of the analyte need not be 100%, but the extent of recovery of an analyte and of the internal standard should be consistent, precise, and reproducible. |
| Stability | The stability of the analyte was evaluated as part of the method validation according to FDA guidelines.[5] | Stability must be thoroughly investigated under various conditions (freeze-thaw, short-term, long-term). | The stability of the analyte in the biological matrix should be demonstrated under the expected conditions of sample handling, storage, and analysis.[12] |
Experimental Protocols
A full validation of a bioanalytical method should be performed when establishing a new method for the quantification of an analyte in clinical and nonclinical studies.[3]
LC-MS/MS Method for Pinoresinol Diglucoside
-
Sample Preparation : Simple protein precipitation with acetonitrile was employed, requiring only 50 µL of plasma.[5][6][7]
-
Chromatographic Separation : A reversed-phase ZORBAX SB C18 analytical column (4.6mm × 150mm, 5µm particles) was used. The mobile phase consisted of 10mM ammonium acetate-methanol-acetic acid (50:50:0.15, v/v/v). The total chromatographic run time was 3.4 minutes.[5][6][7]
-
Detection : Quantification was performed using a tandem mass spectrometer in selected reaction monitoring (SRM) mode with positive electrospray ionization. The retention times for Pinoresinol diglucoside and the internal standard were 2.87 and 2.65 minutes, respectively.[5][6][7]
General HPLC-UV Method
-
Sample Preparation : Typically involves more complex procedures like liquid-liquid extraction or solid-phase extraction to remove interfering substances and concentrate the analyte.
-
Chromatographic Separation : A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Detection : A UV detector is used to measure the absorbance of the analyte at a specific wavelength.[13] The sensitivity of UV detection is generally lower than that of mass spectrometry.
Workflow and Process Diagrams
The following diagrams illustrate the key workflows in the bioanalytical method validation process.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. pjps.pk [pjps.pk]
- 6. Development and validation of a LC-MS/MS method for determination of pinoresinol diglucoside in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. jddtonline.info [jddtonline.info]
- 11. mdpi.com [mdpi.com]
- 12. Bioanalysis in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an HPLC-UV method for the determination of ceftriaxone sodium residues on stainless steel surface of pharmaceutical manufacturing equipments - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative In Vitro Release of Topical Formulations: A Representative Analysis Using Ibuprofen
Disclaimer: While the inquiry specified a comparison of different Piconol (Ibuprofen this compound) formulations, a comprehensive search of publicly available scientific literature did not yield direct comparative in vitro release studies for multiple this compound formulations. Therefore, this guide presents a representative comparison of different topical formulations containing Ibuprofen , the parent compound of Ibuprofen this compound, to illustrate the principles and data presentation of such a study. The data and methodologies provided are based on published research on Ibuprofen formulations and serve as a template for understanding the comparative release profiles of topical drugs.
This guide provides a comparative analysis of the in vitro skin penetration of various commercially available topical formulations of Ibuprofen. The data highlights the significant impact of the formulation vehicle on the delivery of the active pharmaceutical ingredient (API) through the skin. The experimental protocol for a typical in vitro release study using Franz diffusion cells is also detailed.
Data Presentation: In Vitro Skin Penetration of 5% Ibuprofen Formulations
The following table summarizes the cumulative amount of Ibuprofen that permeated through isolated human skin over a 48-hour period from different commercially available formulations. The data is adapted from a study by Hadgraft et al., 2003.[1]
| Formulation | Type | Mean Cumulative Amount Penetrated at 48h (% of applied dose) |
| Ibuspray | Spray | 2.8 |
| Ibugel | Gel | 2.7 |
| Ibumousse | Mousse | 2.6 |
| Proflex Cream | Cream | 0.9 |
| Fenbid Gel | Gel | 0.5 |
| Deep Relief Gel | Gel | 1.1 |
Note: The study demonstrated that Ibuspray, Ibugel, and Ibumousse showed significantly greater skin penetration compared to Proflex Cream, Fenbid Gel, and Deep Relief Gel.[1]
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro release and skin permeation of a topical formulation using a Franz diffusion cell, a commonly used apparatus in such studies.[2][3][4]
Objective: To assess and compare the rate and extent of drug release from different topical formulations through a suitable membrane.
Apparatus:
-
Franz Diffusion Cell System
-
Synthetic or excised biological membrane (e.g., human or porcine skin)[4]
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)[5]
-
Magnetic stirrer
-
Water bath maintained at a constant temperature (typically 32°C or 37°C)[6]
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Methodology:
-
Membrane Preparation: The selected membrane (e.g., excised human skin) is prepared and mounted between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[5]
-
Receptor Chamber Filling: The receptor compartment is filled with a degassed receptor medium, and a magnetic stir bar is added to ensure continuous mixing and maintain sink conditions. The temperature of the receptor medium is maintained by a circulating water bath.[6]
-
Formulation Application: A precise amount of the topical formulation is applied evenly to the surface of the membrane in the donor compartment.[4]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24, and 48 hours), an aliquot of the receptor medium is withdrawn from the sampling port.[1]
-
Sample Replacement: Immediately after each sampling, an equal volume of fresh, pre-warmed receptor medium is added to the receptor compartment to maintain a constant volume.
-
Sample Analysis: The concentration of the active drug in the collected samples is quantified using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of drug permeated per unit area of the membrane is calculated and plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this plot.
Mandatory Visualization
References
- 1. Skin penetration of topical formulations of ibuprofen 5%: an in vitro comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Transmembrane Diffusion and Permeation of Ibuprofen across Synthetic Membranes Using Franz Diffusion Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Skin Permeation and Putative Anti-Inflammatory Activity of Commercially Available Topical Products Containing Ibuprofen and Diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro permeation and in vivo anti-inflammatory and analgesic properties of nanoscaled emulsions containing ibuprofen for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helios.eie.gr [helios.eie.gr]
Assessing the Safety Profile of Piconol as a Topical Delivery Enhancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of active pharmaceutical ingredients (APIs) through the skin remains a significant challenge in topical and transdermal drug development. Chemical penetration enhancers are widely employed to overcome the barrier function of the stratum corneum, but their use necessitates a thorough evaluation of their safety profile. This guide provides a comparative assessment of the safety of the Piconol moiety, as used in Ibuprofen this compound, relative to other commonly used chemical penetration enhancers: oleic acid, propylene glycol, and limonene.
Executive Summary
Ibuprofen this compound is an ester of ibuprofen and 2-pyridinemethanol (this compound) designed to enhance the topical delivery of the nonsteroidal anti-inflammatory drug (NSAID). Clinical data, primarily from studies on acne vulgaris, suggest that topical formulations of Ibuprofen this compound are generally well-tolerated, with a low incidence of mild and reversible skin irritation. In contrast, other established penetration enhancers such as oleic acid, propylene glycol, and limonene have a broader range of reported safety data, from being largely non-irritant to having sensitizing properties. This guide presents available quantitative safety data, details of standard toxicological testing protocols, and a mechanistic overview to aid researchers in making informed decisions.
Data Presentation: Comparative Safety Profile
The following table summarizes the available quantitative and qualitative safety data for the this compound moiety (as part of Ibuprofen this compound) and the selected chemical penetration enhancers. It is important to note that direct comparative studies under identical conditions are limited, and the data for Ibuprofen this compound are primarily from human clinical trials rather than standardized preclinical toxicology studies.
| Enhancer | Chemical Class | Acute Dermal Toxicity (LD50) | Primary Dermal Irritation | Skin Sensitization | Notes |
| This compound (in Ibuprofen this compound) | Pyridinylmethyl Ester | Data not available | Low incidence of mild, reversible erythema and itching reported in clinical trials for acne treatment.[1] | Cases of contact dermatitis have been reported, suggesting a potential for sensitization.[2] | Health Canada has advised that topical ibuprofen may cause side effects, especially on damaged skin or with long-term use.[3] |
| Oleic Acid | Unsaturated Fatty Acid | >2000 mg/kg (rabbit, guinea pig) | Generally considered non-irritating in cosmetic formulations, though some studies report mild irritation.[4][5][6][7] | Not considered a sensitizer in product formulations.[4] | A constituent of an FDA-approved estradiol transdermal formulation. |
| Propylene Glycol | Glycol | 20,800 mg/kg (rabbit) | Essentially non-irritating to the skin, though prolonged contact may cause minor effects. | Not considered a skin sensitizer. | Classified as "generally recognized as safe" (GRAS) by the FDA for use in food. |
| Limonene | Terpene | Data not available | Can be a skin irritant. | Considered a skin sensitizer, particularly when oxidized.[8][9][10][11][12][13][14][15][16] | Widely used in cosmetics and cleaning products; allergic reactions are a known concern. |
Experimental Protocols: Standardized Safety Assessment
To ensure a comprehensive understanding of the safety data, it is crucial to be familiar with the standardized experimental protocols used for dermal toxicity testing. The Organization for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these assessments.
Acute Dermal Toxicity (OECD 402)
This test provides information on the health hazards likely to arise from a single, short-term dermal exposure to a substance.
-
Principle: A single dose of the test substance is applied to the clipped skin of experimental animals (typically rabbits or rats) and covered with a porous gauze dressing for 24 hours.[17][18][19][20][21]
-
Procedure: Animals are observed for signs of toxicity and mortality for up to 14 days. The LD50 (the dose estimated to cause mortality in 50% of the test animals) is determined.
-
Relevance: This test helps in classifying the substance for its acute dermal toxicity potential.
Acute Dermal Irritation/Corrosion (OECD 404)
This guideline is used to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
Principle: A single dose of the test substance is applied to a small area of the skin of an albino rabbit.[22][23][24][25][26]
-
Procedure: The exposure period is typically 4 hours. The skin is then observed for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored, and a Primary Irritation Index (PII) can be calculated.[27][28][29][30][31][32]
-
Relevance: This test is crucial for classifying substances as skin irritants or corrosives.
Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
This test is designed to evaluate the potential of a substance to induce a delayed contact hypersensitivity (skin sensitization).
-
Principle: The Guinea Pig Maximization Test (GPMT) involves a two-stage process: induction and challenge.[33][34][35][36][37]
-
Procedure:
-
Induction Phase: The test substance is administered to guinea pigs both intradermally (with an adjuvant to boost the immune response) and topically.
-
Challenge Phase: After a rest period, a non-irritating concentration of the substance is applied topically to a different area of the skin. The skin is then observed for signs of an allergic reaction (erythema and edema).
-
-
Relevance: A substance is classified as a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in a control group.
Mandatory Visualization: Mechanisms and Workflows
Mechanism of Penetration Enhancement
The following diagrams illustrate the proposed mechanisms by which Ibuprofen this compound and other common enhancers facilitate drug penetration through the stratum corneum.
Experimental Workflow: Dermal Irritation Study (OECD 404)
The following diagram outlines the typical workflow for an acute dermal irritation/corrosion study.
References
- 1. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 2. Contact dermatitis from ibuprofen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Public advisory - Unauthorized health products seized from online retailer "UU Zone" may pose serious health risks [newswire.ca]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-safety.org [cir-safety.org]
- 6. episkin.com [episkin.com]
- 7. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contact sensitization to hydroperoxides of limonene and linalool: Results of consecutive patch testing and clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ftp.cdc.gov [ftp.cdc.gov]
- 10. Contact Allergy to Oxidized Linalool and Oxidized Limonene is Over-represented in Individuals with Photocontact Allergy to Ketoprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dermnetnz.org [dermnetnz.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxidized limonene: New culprit in allergic dermatitis | MDedge [mdedge.com]
- 15. Safety evaluation and risk assessment of d-Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidized citrus oil (R-limonene): a frequent skin sensitizer in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 22. testinglab.com [testinglab.com]
- 23. oecd.org [oecd.org]
- 24. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]
- 25. oecd.org [oecd.org]
- 26. oecd.org [oecd.org]
- 27. epa.gov [epa.gov]
- 28. Irritantcy Potential and Sub Acute Dermal Toxicity Study of Pistacia Lentiscus Fatty Oil as a Topical Traditional Remedy - PMC [pmc.ncbi.nlm.nih.gov]
- 29. epa.gov [epa.gov]
- 30. Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. phcog.com [phcog.com]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. oecd.org [oecd.org]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 35. catalog.labcorp.com [catalog.labcorp.com]
- 36. Skin sensitization test (oecd 406) | PPTX [slideshare.net]
- 37. oecd.org [oecd.org]
A Head-to-Head Examination of Topical Ibuprofen and Ketoprofen for Musculoskeletal Pain
While direct comparative clinical trial data between topical ibuprofen piconol and ketoprofen preparations for musculoskeletal pain remains elusive in the current body of scientific literature, a robust body of evidence from separate clinical investigations allows for a comprehensive indirect comparison of topical ibuprofen and ketoprofen formulations. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with an objective overview of their respective performance profiles.
Topical nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of musculoskeletal pain, offering localized relief with a reduced risk of the systemic adverse events associated with oral NSAIDs.[1][2] Both ibuprofen and ketoprofen are widely utilized active pharmaceutical ingredients in these topical formulations. Ibuprofen this compound is a formulation designed to enhance the penetration of ibuprofen into the target tissues, potentially increasing its effectiveness and onset of action.[3] Ketoprofen is also available in various topical formulations, such as gels, and has been extensively studied for its efficacy in both acute and chronic musculoskeletal conditions.[1][4]
Efficacy in Musculoskeletal Conditions
Clinical studies have demonstrated the efficacy of both topical ibuprofen and ketoprofen in providing pain relief for acute and chronic musculoskeletal conditions.
For acute musculoskeletal pain , such as sprains and strains, both topical ibuprofen and ketoprofen have been shown to be effective.[5][6] In a meta-analysis of studies on acute musculoskeletal pain, gel formulations of both ibuprofen and ketoprofen were highlighted as providing the best effects.[5] The number needed to treat (NNT) for clinical success (at least 50% pain relief) was found to be 3.9 for ibuprofen gel and 2.5 for ketoprofen gel, suggesting that fewer patients need to be treated with ketoprofen to achieve a beneficial outcome compared to ibuprofen.[5][6]
In the context of chronic musculoskeletal pain , particularly osteoarthritis, both topical ibuprofen and ketoprofen have shown efficacy.[7][8][9] For osteoarthritis of the knee, studies lasting 6 to 12 weeks revealed that both topical diclofenac and ketoprofen were significantly more effective than a placebo.[7][8] In this context, the NNT for clinical success with topical ketoprofen was 6.9.[7][10] While specific NNT values for topical ibuprofen in chronic conditions were not as readily available in the reviewed literature, it is generally considered effective.[11]
Data Summary
| Feature | Topical Ibuprofen (Gel Formulation) | Topical Ketoprofen (Gel Formulation) |
| Indication | Acute and Chronic Musculoskeletal Pain | Acute and Chronic Musculoskeletal Pain |
| Efficacy (Acute Pain) | NNT for clinical success: 3.9[5][6] | NNT for clinical success: 2.5[5][6] |
| Efficacy (Chronic Pain/Osteoarthritis) | Considered effective, specific NNT not detailed in provided results. | NNT for clinical success: 6.9[7][10] |
| Common Adverse Events | Generally well-tolerated; local skin reactions are possible but typically mild and transient.[5] | Generally well-tolerated; local skin reactions are possible. Photosensitization has been reported, and exposure to sunlight should be avoided during and for two weeks after treatment.[1] |
| Systemic Adverse Events | Minimal, with blood concentrations much lower than oral administration.[1] | Minimal, with serum levels less than 1% of those after oral dosing.[1] |
Experimental Protocols
The methodologies for the clinical trials assessing the efficacy of topical NSAIDs generally follow a randomized, double-blind, placebo-controlled design.
A typical experimental protocol for an acute musculoskeletal injury trial would involve:
-
Participant Selection: Adults with a recent (e.g., within 48 hours) acute musculoskeletal injury, such as an ankle sprain, are recruited.
-
Randomization: Participants are randomly assigned to receive either the active topical NSAID (e.g., ibuprofen or ketoprofen gel) or a placebo gel (the vehicle without the active drug).
-
Blinding: Both the participants and the investigators are blinded to the treatment allocation.
-
Treatment Application: Participants are instructed to apply a specified amount of the gel to the affected area at regular intervals (e.g., three times a day) for a defined period (e.g., 7 days).
-
Outcome Assessment: The primary outcome is often the patient's assessment of pain on a visual analog scale (VAS) or a categorical scale. A common measure of success is a 50% or greater reduction in pain from baseline.[10] Secondary outcomes may include functional improvement and the incidence of adverse events.
For chronic conditions like osteoarthritis, the study duration is typically longer, often 6 to 12 weeks, to assess the sustained effect of the treatment.[7][8]
Signaling Pathways and Experimental Workflow
The primary mechanism of action for NSAIDs like ibuprofen and ketoprofen is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
References
- 1. Ketoprofen 2.5% gel: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Topical NSAID therapy for musculoskeletal pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Ibuprofen this compound used for? [synapse.patsnap.com]
- 4. Safety and efficacy of topical ketoprofen in transfersome gel in knee osteoarthritis: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical NSAIDs for acute musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical NSAIDs for acute musculoskeletal pain in adults [epistemonikos.org]
- 7. Topical nonsteroidal anti-inflammatory drugs for chronic musculoskeletal pain in adults | Cochrane [cochrane.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Topical NSAIDs for chronic musculoskeletal pain: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical NSAIDs for chronic musculoskeletal pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical NSAIDs for acute musculoskeletal pain in adults. | Semantic Scholar [semanticscholar.org]
Validating Skin Deposition of Topical Corticosteroids: A Comparative Guide Using Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating and comparing the skin deposition of topical formulations. While the initial focus was on Piconol, a lack of specific published data necessitated a pivot to a representative and well-documented topical corticosteroid, Betamethasone Dipropionate (BDP). This guide uses a comparison between a novel cream formulation and a traditional topical suspension of BDP to illustrate the application of confocal microscopy in quantifying dermal drug delivery. The principles and protocols outlined herein are broadly applicable to the study of various topical dermatological products.
Comparative Analysis of Betamethasone Dipropionate Formulations
The efficacy of a topical corticosteroid is contingent on its ability to penetrate the stratum corneum and reach its site of action within the epidermis and dermis. The formulation vehicle plays a critical role in this process. Here, we compare the skin deposition of Betamethasone Dipropionate (BDP) from a novel cream utilizing Polyaphron Dispersion (PAD) technology against a traditional topical suspension.
Quantitative Data Summary
The following table summarizes the comparative skin deposition of BDP from the two formulations at various time points and skin depths. The data illustrates the enhanced delivery of the active ingredient from the novel cream formulation.
| Time Point (Hours) | Skin Layer | BDP Deposition from Novel Cream (ng/cm²) | BDP Deposition from Traditional Suspension (ng/cm²) |
| 1 | Stratum Corneum (Upper) | 1250 | 850 |
| Epidermis (Lower) | 150 | 90 | |
| 2 | Stratum Corneum (Upper) | 1800 | 1100 |
| Epidermis (Lower) | 220 | 130 | |
| 4 | Stratum Corneum (Upper) | 2500 | 1500 |
| Epidermis (Lower) | 310 | 180 | |
| 8 | Stratum Corneum (Upper) | 2100 | 1200 |
| Epidermis (Lower) | 250 | 150 |
Note: The data presented is a representative summary based on available literature and is intended for illustrative purposes.
Experimental Protocols
A detailed and standardized protocol is crucial for obtaining reproducible and comparable data in skin deposition studies.
Protocol: Ex Vivo Human Skin Permeation and Deposition Study using Confocal Laser Scanning Microscopy (CLSM)
1. Skin Preparation:
-
Full-thickness human skin is obtained from elective surgeries with informed consent.
-
The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500 µm.
-
The prepared skin sections are stored at -20°C until use.
2. Franz Diffusion Cell Setup:
-
Franz diffusion cells with a specific diffusion area (e.g., 1.77 cm²) are used.
-
The dermatomed skin is mounted on the Franz cells with the stratum corneum facing the donor compartment.
-
The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline with a solubility enhancer like isopropanol) and maintained at 32°C to mimic physiological skin temperature.[1][2]
3. Formulation Application:
-
A precise amount of the test formulation (e.g., 5 mg/cm²) is applied to the surface of the stratum corneum in the donor compartment.
-
The donor compartment is covered to prevent evaporation.
4. Sample Collection and Processing:
-
At predetermined time points (e.g., 1, 2, 4, 8 hours), the skin samples are removed from the Franz cells.
-
The excess formulation is carefully wiped from the skin surface.
-
The skin is then processed for analysis. For quantification, techniques like tape stripping followed by LC-MS analysis can be used to determine the drug concentration in the stratum corneum.[3] For visualization and semi-quantitative analysis using CLSM, the skin is prepared as follows.
5. Confocal Laser Scanning Microscopy (CLSM):
-
A fluorescently labeled version of the active pharmaceutical ingredient (API) or a fluorescent dye with similar physicochemical properties is used in the formulation.
-
The treated skin sample is placed on a microscope slide.
-
A confocal microscope is used to acquire a series of optical sections (z-stacks) from the skin surface through the epidermis and into the dermis.
-
The fluorescence intensity at different depths is measured using image analysis software (e.g., ImageJ).[4] This allows for the visualization and semi-quantification of the drug's penetration depth and distribution within the different skin layers.[5]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for validating skin deposition using confocal microscopy.
Caption: Experimental workflow for ex vivo skin deposition analysis.
Signaling Pathway of Topical Corticosteroids
Topical corticosteroids exert their anti-inflammatory effects through a well-defined signaling pathway. The diagram below provides a simplified representation of this mechanism. Corticosteroids passively diffuse through the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm.[6] This complex then translocates to the nucleus, where it modulates the transcription of target genes.[6] This leads to the increased production of anti-inflammatory proteins like lipocortin-1 and the decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[6]
Caption: Anti-inflammatory signaling pathway of topical corticosteroids.
References
- 1. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology | springermedizin.de [springermedizin.de]
- 3. Enhanced Skin Deposition of Betamethasone Dipropionate from a Novel Formulation and Drug Delivery Technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ex-vivo Skin Permeability Tests of Nanoparticles for Microscopy Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization, In Vitro and Ex Vivo Assessment of Nanotransferosome Gels Infused with a Methanolic Extract of Solanum xanthocarpum for the Topical Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topical corticosteroids: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Esterification of NSAIDs: A Comparative Analysis of Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Nonsteroidal Anti-Inflammatory Drug (NSAID) Esters and Their Parent Compounds, Supported by Experimental Data.
The modification of nonsteroidal anti-inflammatory drugs (NSAIDs) through esterification has emerged as a promising strategy to enhance their therapeutic profiles, potentially improving efficacy and reducing adverse effects. This guide provides a comparative analysis of the anti-inflammatory activity of various NSAID esters, presenting key experimental data to facilitate informed research and development decisions.
Executive Summary
Esterification of the carboxylic acid moiety in traditional NSAIDs can significantly alter their physicochemical properties, influencing their absorption, distribution, metabolism, and ultimately, their pharmacological activity. This analysis reveals that while some NSAID esters exhibit comparable or even enhanced anti-inflammatory effects compared to their parent drugs, others may show reduced activity. The data presented herein, derived from in vivo and in vitro studies, highlights these differences and underscores the importance of specific ester modifications in optimizing anti-inflammatory potential.
Comparative Anti-Inflammatory Activity: In Vivo Data
The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory activity of various compounds. The table below summarizes the percentage of edema inhibition by several NSAIDs and their corresponding ester derivatives.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Ibuprofen | 50 | 3 | 55.2 | [1] |
| Ibuprofen Carbamoylmethyl Ester | 0.242 mmol/kg | 3 | 68.5 | [1] |
| Ketoprofen | 50 | 3 | 62.1 | [2] |
| Ketoprofen Methyl Ester | 50 | 3 | 75.4 | [2] |
| Ketoprofen Ethyl Ester | 50 | 3 | 78.2 | [2] |
| Diclofenac Sodium | 6 | 5 | 58.38 | [3] |
| N-ethoxycarbonylmorpholine ester of Diclofenac | Equimolar to Diclofenac | - | Similar to parent drug | [4] |
| Naproxen | 50 | 3 | 59.8 | [1] |
| Naproxen Carbamoylmethyl Ester | 0.217 mmol/kg | 3 | 72.4 | [1] |
Comparative COX-1 and COX-2 Inhibition: In Vitro Data
The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 (constitutive) and COX-2 (inducible at sites of inflammation).[5] The relative selectivity for COX-2 over COX-1 is a key factor in the gastrointestinal side-effect profile of NSAIDs.[5] The following table presents the half-maximal inhibitory concentration (IC50) values for selected NSAIDs and their ester prodrugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 1.3 | 2.5 | 0.52 | [6] |
| Paracetamol-Ibuprofen Ester | 0.53 µg/ml | 2.208 µg/ml | - | [6] |
| Naproxen | 2.2 µg/ml | 1.3 µg/ml | - | [6] |
| Paracetamol-Naproxen Ester | 1.5 µg/ml | 1.9 µg/ml | - | [6] |
| Diclofenac | 0.1 | 0.003 | 33.3 | [7] |
| Meclofenamic Acid | 0.03 | 0.01 | 3 | [7] |
Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a widely accepted method for screening the anti-inflammatory activity of drugs.[3]
-
Animal Model: Male Wistar rats (150-200g) are typically used.
-
Induction of Inflammation: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[3]
-
Drug Administration: The test compounds (NSAID or NSAID ester) and a control vehicle are administered orally or intraperitoneally at a specified time before the carrageenan injection.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[3]
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the potency of a compound to inhibit the COX-1 and COX-2 enzymes.
-
Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.
-
Procedure:
-
The test compound (NSAID or NSAID ester) at various concentrations is pre-incubated with the COX enzyme.
-
Arachidonic acid is added to initiate the reaction.
-
The formation of the colored product is measured spectrophotometrically.
-
-
Data Analysis: The IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway involved in NSAID action and a typical experimental workflow for evaluating NSAID esters.
Caption: Mechanism of action of NSAIDs and their esters.
Caption: Experimental workflow for comparing NSAID esters.
Discussion
The presented data indicates that esterification can be a viable approach to modulate the anti-inflammatory activity of NSAIDs. For instance, the methyl and ethyl esters of ketoprofen demonstrated a higher percentage of edema inhibition compared to the parent drug in the carrageenan-induced paw edema model.[2] Similarly, carbamoylmethyl esters of ibuprofen and naproxen also showed enhanced anti-inflammatory effects.[1]
The in vitro COX inhibition data for the paracetamol-ibuprofen and paracetamol-naproxen esters suggest that these hybrid molecules retain significant inhibitory activity against both COX isoforms.[6] The rationale behind developing NSAID esters often includes masking the free carboxylic acid group, which is associated with gastrointestinal irritation.[8]
The choice of the ester promoiety is crucial in determining the resulting pharmacological profile. Factors such as the rate of hydrolysis back to the active parent drug in vivo, as well as the intrinsic activity of the ester itself, can influence the overall anti-inflammatory effect.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Comparative study of anti-inflammatory effect of diclofenac and aceclofenac on human [jmscr.igmpublication.org]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Cross-Validation of Analytical Methods for Piconol Quantification: A Comparative Guide
A detailed guide for researchers and drug development professionals on the comparative analysis of analytical methods for the quantification of Piconol. This document provides a comprehensive overview of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data and detailed protocols.
The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This compound, an ester of a non-steroidal anti-inflammatory drug (NSAID), requires robust and reliable analytical methods to ensure its potency and safety in pharmaceutical formulations and biological matrices. This guide presents a cross-validation of two common analytical techniques, HPLC and LC-MS/MS, for the quantification of this compound, with a focus on Ibuprofen this compound as a representative compound due to the ambiguity of the term "this compound" in scientific literature.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for this compound quantification.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | >0.999 | >0.99 |
| Accuracy (% Recovery) | 98.4% - 101.8%[1] | 97.52% - 107.21% |
| Precision (% RSD) | < 2% | < 7.21% (intra-day), < 5.37% (inter-day) |
| Limit of Detection (LOD) | 0.18 µg/mL[1] | 1 ng/mL[2] |
| Limit of Quantification (LOQ) | 0.63 µg/mL[1] | 50 ng/mL[2] |
| Specificity | Moderate to High | Very High |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following sections provide comprehensive protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quality control of this compound in bulk drug and pharmaceutical dosage forms.
1. Instrumentation:
-
A standard HPLC system equipped with a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 60:40 v/v ratio.[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: Ambient (approximately 25°C)[3]
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard, dissolve in the mobile phase in a 100 mL volumetric flask, and sonicate for 10 minutes.[3]
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to the upper limit of the linear range.
-
Sample Preparation (for tablets): Weigh and finely powder a representative number of tablets. Transfer a portion of the powder equivalent to a specific amount of this compound into a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma.
1. Instrumentation:
-
A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A suitable C18 column for LC-MS applications.
-
Mobile Phase: A gradient elution using a mixture of methanol and water with 0.1% formic acid is often employed.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, e.g., 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (IS) must be determined and optimized. For ibuprofen, a transition of m/z 205.1 > 160.9 has been used.[5]
4. Standard and Sample Preparation (for plasma):
-
Standard Stock and Working Solutions: Prepared similarly to the HPLC method, but often in a solvent compatible with the initial mobile phase conditions.
-
Sample Preparation (Protein Precipitation): To a small volume of plasma sample (e.g., 100 µL), add a specific volume of a protein precipitating agent (e.g., acetonitrile or methanol) containing the internal standard. Vortex the mixture to precipitate proteins and then centrifuge. The supernatant is then transferred for injection into the LC-MS/MS system.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for both HPLC-UV and LC-MS/MS analysis of this compound.
Caption: Experimental Workflow for HPLC-UV Quantification of this compound.
Caption: Experimental Workflow for LC-MS/MS Quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. benchchem.com [benchchem.com]
- 4. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated Chiral LC–MS/MS Method for the Enantioselective Determination of (S)-(+)- and (R)-(-)-Ibuprofen in Dog Plasma: Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Piconol as a Dermal Penetration Enhancer: A Cost-Effectiveness Analysis and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of optimizing transdermal drug delivery, the selection of an effective and economical penetration enhancer is a critical determinant of formulation success. This guide provides a comparative evaluation of Piconol (2-pyridinemethanol) against established penetration enhancers, with a focus on cost-effectiveness. Due to a lack of available experimental data on the penetration enhancement efficacy of this compound, this document outlines a comprehensive framework for its evaluation, including detailed experimental protocols and a comparative cost analysis.
Comparative Cost Analysis
A primary consideration in the selection of a penetration enhancer is its cost, particularly for large-scale manufacturing. The following table provides a comparative overview of the approximate costs of this compound, Dimethyl Sulfoxide (DMSO), and Oleic Acid. Prices are subject to variation based on supplier, purity, and volume.
| Penetration Enhancer | Chemical Name | CAS Number | Approximate Cost (USD/kg) |
| This compound | 2-Pyridinemethanol | 586-98-1 | $238 - $6000 |
| Dimethyl Sulfoxide (DMSO) | Dimethyl sulfoxide | 67-68-5 | $50 - $200 |
| Oleic Acid | (Z)-Octadec-9-enoic acid | 112-80-1 | $30 - $150 |
Note: The wide price range for this compound may reflect different grades and suppliers. For accurate budgeting, obtaining quotes for research or GMP-grade materials is recommended.
Framework for Efficacy Evaluation: Experimental Protocols
To ascertain the cost-effectiveness of this compound, its penetration enhancement capabilities must be quantified and compared against industry standards. The following is a detailed protocol for an in vitro skin permeation study using Franz diffusion cells, a widely accepted method for evaluating the efficacy of penetration enhancers.
In Vitro Skin Permeation Study Using Franz Diffusion Cells (OECD 428)
This experiment measures the flux of a model drug across a skin membrane from a topical formulation containing the penetration enhancer.
Materials:
-
Franz diffusion cells
-
Full-thickness or split-thickness human or porcine skin membrane
-
Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Model drug (e.g., ibuprofen, caffeine)
-
Test formulations:
-
Control: Model drug in a base formulation.
-
Test 1: Model drug in the base formulation with this compound (e.g., 1%, 3%, 5% w/w).
-
Test 2: Model drug in the base formulation with DMSO (e.g., 5%, 10% w/w).
-
Test 3: Model drug in the base formulation with Oleic Acid (e.g., 5% w/w).
-
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification.
Procedure:
-
Skin Membrane Preparation:
-
Excise fresh skin (human or porcine ear) and remove subcutaneous fat.
-
Cut the skin into sections to fit the Franz diffusion cells.
-
Equilibrate the skin membranes in the receptor solution for at least 30 minutes before mounting.
-
-
Franz Diffusion Cell Assembly:
-
Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor solution at 32°C ± 1°C to mimic physiological skin temperature.
-
Begin stirring the receptor solution with a magnetic stir bar.
-
-
Application of Formulation:
-
Apply a precise amount of the test or control formulation to the surface of the skin in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the concentration of the model drug in the collected samples using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of skin (μg/cm²) at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state flux (Jss, in μg/cm²/h) from the slope of the linear portion of the plot.
-
Calculate the Enhancement Ratio (ER) for each enhancer: ER = Jss (with enhancer) / Jss (control)
-
The following diagram illustrates the experimental workflow for the Franz diffusion cell assay.
Proposed Mechanism of Action and Signaling Pathways
While specific signaling pathways for most penetration enhancers are not fully elucidated, the primary mechanism involves the disruption of the highly organized lipid structure of the stratum corneum.[1] This disruption increases the fluidity of the lipid bilayers, creating a more permeable barrier for drug molecules to traverse.
The following diagram illustrates the generally accepted mechanism of action for chemical penetration enhancers.
Conclusion and Future Directions
It is recommended that researchers interested in this compound conduct comprehensive in vitro permeation studies, as detailed in this guide, to quantify its enhancement ratio for specific active pharmaceutical ingredients. Should this compound demonstrate significantly superior enhancement capabilities compared to other enhancers, its higher cost may be justified. Conversely, if its efficacy is comparable or inferior, its use as a cost-effective penetration enhancer would be questionable. Further studies should also investigate the safety and irritation potential of this compound on skin.
References
Safety Operating Guide
Proper Disposal of Piconol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of Piconol (also known as 2-Pyridinemethanol) is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with established safety guidelines.
This compound is a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, proper handling and disposal are paramount.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H7NO[1][4] |
| Molecular Weight | 109.13 g/mol [3] |
| Boiling Point | 220 °C / 428 °F @ 760 mmHg[4] |
| Melting Point | 5 °C / 41 °F[4] |
| Density | 1.131 g/mL at 25 °C[3] |
| Flash Point | 113 °C / 235.4 °F (closed cup)[3] |
| Vapor Pressure | 0.04 mbar @ 20 °C[4] |
Experimental Protocols for Disposal
The disposal of this compound is not a matter of experimental protocol but of strict adherence to established safety guidelines. The primary method of disposal is to engage a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Waste Collection:
-
Collect all liquid this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with pyridine-based compounds.
-
For small spills, absorb the this compound with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or earth).
-
Collect all contaminated materials, such as absorbent pads, gloves, and disposable labware, in a separate, sealed container for solid hazardous waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound" or "2-Pyridinemethanol," and the associated hazards (e.g., "Harmful," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a well-ventilated, cool, and dry designated hazardous waste storage area.
-
Keep the container away from sources of ignition, heat, strong oxidizing agents, acids, and bases.[4]
-
Ensure the storage area is secure and accessible only to authorized personnel.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram
References
Personal protective equipment for handling Piconol
Essential Safety and Handling Guide for Piconol
This guide provides immediate safety, handling, and disposal protocols for laboratory professionals working with this compound.
Important Clarification: The term "this compound" can refer to two distinct substances:
-
Ibuprofen this compound: A non-steroidal anti-inflammatory agent.
-
2-Pyridinemethanol (also known as this compound): A pyridyl alcohol.
This guide will focus on Ibuprofen this compound , with a brief safety summary for 2-Pyridinemethanol provided for clarity. It is crucial to verify the specific chemical you are handling by checking the CAS number on your container against the information in the Safety Data Sheet (SDS).
Ibuprofen this compound: Safety and Handling
Due to conflicting Safety Data Sheet (SDS) classifications, with some labeling it as non-hazardous and others indicating risks, it is prudent to handle Ibuprofen this compound as a hazardous chemical to ensure the highest level of safety.[1] Potential hazards include acute oral toxicity, skin and eye irritation, and respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
When handling Ibuprofen this compound, the following personal protective equipment is mandatory:
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant gloves. |
| Body Protection | Lab Coat/Clothing | Impervious clothing to prevent skin contact. |
| Respiratory | Respirator | A suitable respirator should be used, especially when generating dust or aerosols. |
This data is synthesized from multiple Safety Data Sheets.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area.[2][3] The use of a chemical fume hood is recommended.
-
Ensure an accessible safety shower and eye wash station are nearby.[2][3]
2. Handling:
-
Do not inhale dust, fumes, or vapors.[2]
-
Wash hands thoroughly after handling the substance.[2]
-
Do not eat, drink, or smoke in the work area.[2]
3. Storage:
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[2][3]
-
Recommended storage for the pure form is -20°C for up to 3 years.[2]
4. In Case of a Spill:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment, including respiratory protection.[2][3]
-
Prevent further leakage if it is safe to do so. Keep the substance away from drains and water courses.[2][3]
-
For liquid spills, absorb with a non-combustible material like diatomite or universal binders.[2][3]
-
Collect all contaminated materials into a suitable container for disposal.[2][3]
Disposal Plan
All Ibuprofen this compound waste, including contaminated labware, should be treated as hazardous.[1]
1. Waste Collection:
-
Use a designated and clearly labeled hazardous waste container that is chemically compatible.[1]
-
Do not mix Ibuprofen this compound waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1]
-
Do not fill the container beyond 90% capacity.[1]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the name "Ibuprofen this compound," and any other chemicals present with their approximate concentrations.[1]
3. Storage and Disposal:
-
Store the sealed waste container in a designated satellite accumulation area.[1]
-
Dispose of the contents and the container in accordance with all local, state, and federal regulations.[2][3]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₉H₂₃NO₂ |
| Molecular Weight | 297.4 g/mol [1] |
| CAS Number | 64622-45-3[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents.[2][3] |
| Storage Temperature | +4°C[1] or -20°C[2] |
Safe Handling Workflow for Ibuprofen this compound
Caption: Workflow for the safe handling of Ibuprofen this compound.
2-Pyridinemethanol (this compound): Brief Safety Summary
For your reference, if you are handling 2-Pyridinemethanol (CAS: 586-98-1), it is also considered hazardous.
-
Hazards: Harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4]
-
Precautions: Wash hands thoroughly after handling, wear protective gloves and eye/face protection, and use only in a well-ventilated area.[4]
-
Incompatibilities: Strong oxidizing agents, acids, and isocyanates.[5]
-
Storage: Store in a cool, dry place in a tightly sealed, light-resistant container, ideally under an inert atmosphere.[5]
Always refer to the specific Safety Data Sheet for the chemical you are using before beginning any laboratory work.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
